5-Bromosalicylaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKSTJKBKNCMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022165 | |
| Record name | 5-Bromosalicylaldehyde | |
| Source | EPA DSSTox | |
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Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1761-61-1 | |
| Record name | 5-Bromosalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Bromosalicylaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromosalicylaldehyde | |
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| Record name | 5-Bromosalicylaldehyde | |
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| Record name | Benzaldehyde, 5-bromo-2-hydroxy- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Bromosalicylaldehyde | |
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| Record name | 5-bromosalicylaldehyde | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOSALICYLALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z65A0A8CE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Bromosalicylaldehyde: A Comprehensive Technical Guide
CAS Number: 1761-61-1
This technical guide provides an in-depth overview of 5-Bromosalicylaldehyde, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, spectral data, safety and handling procedures, and its applications in the synthesis of compounds with notable biological activity.
Core Properties of this compound
This compound is a brominated aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring a hydroxyl group ortho to the aldehyde functionality, allows for the formation of stable chelates with various metal ions, a property extensively utilized in coordination chemistry and materials science.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrO₂ | [2] |
| Molecular Weight | 201.02 g/mol | [2] |
| Appearance | White to slightly yellow or yellow-beige crystalline powder | [3] |
| Melting Point | 102-106 °C | |
| Boiling Point | 247.3 ± 20.0 °C (Predicted) | [3] |
| Solubility | Insoluble in water; soluble in ethanol (B145695), DMF | [3] |
| pKa | 7.60 ± 0.18 (Predicted) | [3] |
| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [3] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized in Table 2, providing reference points for analytical characterization.
| Spectroscopy | Key Peaks and Assignments | Reference(s) |
| ¹H NMR | δ ~9.8 ppm (s, 1H, -CHO), δ ~11.0 ppm (s, 1H, -OH), aromatic protons in the range of δ 6.9-7.8 ppm. | [2][4][5] |
| IR (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~1650 (C=O stretch, aldehyde), ~1600 (C=C stretch, aromatic), ~650 (C-Br stretch). | [6][7][8] |
| UV-Vis (λmax) | ~307 nm in ethanol. | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and a common derivatization of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Synthesis of this compound
A common method for the synthesis of this compound involves the electrophilic bromination of salicylaldehyde (B1680747).[10]
Materials:
-
Salicylaldehyde
-
Liquid Bromine
-
Carbon Tetrachloride
-
Anhydrous Ethanol
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve salicylaldehyde in carbon tetrachloride.
-
Slowly add a solution of liquid bromine in carbon tetrachloride dropwise to the salicylaldehyde solution. The molar ratio of salicylaldehyde to bromine should be approximately 1:1.1.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Filter the resulting precipitate and wash it with anhydrous ethanol.
-
Recrystallize the crude product from anhydrous ethanol to yield pure this compound as a white to off-white crystalline solid.[10]
Synthesis of a this compound-derived Schiff Base
This compound is a common precursor for the synthesis of Schiff bases, which are known for their wide range of biological activities.[6][9][11][12][13][14] A general procedure for the synthesis of a Schiff base from this compound and a primary amine is as follows:
Materials:
-
This compound
-
A primary amine (e.g., β-alanine)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve an equimolar amount of the primary amine in ethanol.
-
Add the amine solution to the this compound solution.
-
Reflux the reaction mixture for approximately 4 hours.[9]
-
Upon cooling, the Schiff base product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[9]
Visualized Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the synthesis workflow of this compound and its subsequent application in the creation of biologically active Schiff bases.
Biological Activity and Signaling Pathways
While there is limited direct evidence of this compound itself modulating specific cellular signaling pathways, its derivatives, particularly Schiff bases and their metal complexes, have demonstrated significant biological activities, including anticancer and antibacterial effects.[6][9][11]
The antiproliferative effects of these derivatives are often attributed to their ability to chelate metal ions, which can then interact with biological macromolecules. For instance, some Schiff base complexes have been shown to induce apoptosis in cancer cells. The exact mechanisms and the signaling pathways involved are areas of active research, but potential targets include pathways that regulate cell cycle, apoptosis, and cellular proliferation, such as the MAPK and PI3K/Akt pathways.[15][16][17][18] The lipophilicity and steric factors introduced by the 5-bromo-2-hydroxybenzylidene moiety can influence the cellular uptake and interaction of these compounds with their biological targets.
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended PPE:
-
Safety glasses with side-shields or goggles.
-
Chemical-resistant gloves.
-
Lab coat.
-
Use in a fume hood to avoid inhalation of dust.
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from strong oxidizing agents.
This guide serves as a comprehensive resource for the scientific community engaged in research and development involving this compound. The provided data and protocols are intended to facilitate its safe and effective use in advancing chemical and pharmaceutical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound(1761-61-1) 1H NMR [m.chemicalbook.com]
- 5. 3,5-Dibromosalicylaldehyde(90-59-5) 1H NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound(1761-61-1) IR2 [m.chemicalbook.com]
- 8. This compound(1761-61-1) IR Spectrum [m.chemicalbook.com]
- 9. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101967112A - Synthesis method for bis(this compound) thylenediamine synthetic iron - Google Patents [patents.google.com]
- 11. irjse.in [irjse.in]
- 12. CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN104447398A - Synthesis and application of this compound 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]
- 15. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 16. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scientificarchives.com [scientificarchives.com]
- 18. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Bromosalicylaldehyde from Salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-bromosalicylaldehyde from salicylaldehyde (B1680747), a key intermediate in the development of various pharmaceutical compounds and other fine chemicals. This document details established experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a crucial building block in organic synthesis, primarily utilized in the preparation of Schiff bases and other complex molecules with potential biological activities. The introduction of a bromine atom onto the salicylaldehyde scaffold at the 5-position significantly influences the electronic properties and reactivity of the molecule, making it a valuable precursor in medicinal chemistry and materials science. This guide explores two distinct and effective methods for the synthesis of this compound, providing detailed procedural information and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Pathways
The synthesis of this compound from salicylaldehyde is an electrophilic aromatic substitution reaction. The hydroxyl and aldehyde groups of salicylaldehyde direct the incoming electrophile (bromine) to the positions ortho and para to the hydroxyl group. Due to steric hindrance from the adjacent aldehyde group, the bromine atom is predominantly directed to the para position (position 5).
This guide details two primary methods for this transformation:
-
Method 1: Direct Bromination with Liquid Bromine
-
Method 2: Bromination using N-Bromosuccinimide (NBS)
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the described synthetic methods.
Table 1: Reagent Quantities and Ratios
| Parameter | Method 1: Liquid Bromine | Method 2: N-Bromosuccinimide (NBS) |
| Starting Material | Salicylaldehyde | Salicylaldehyde |
| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent/Medium | Carbon Tetrachloride (CCl₄) and Ethanol | Concentrated Sulfuric Acid (H₂SO₄) |
| Molar Ratio (Salicylaldehyde:Brominating Agent) | 1 : 1.0 - 1.1 | 1 : 1.1 |
Table 2: Reaction Conditions and Yields
| Parameter | Method 1: Liquid Bromine | Method 2: N-Bromosuccinimide (NBS) |
| Temperature | 12°C | Room Temperature to 60°C |
| Reaction Time | 1.5 - 2 hours | 1.5 - 3 hours |
| Reported Yield | 76.9%[1] | High (specific yield not detailed in snippets) |
| Purification Method | Recrystallization from Ethanol | Simple workup (details not specified) |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrO₂[2][3] |
| Molecular Weight | 201.02 g/mol [2][3] |
| Appearance | White to slightly yellow crystalline powder[4] |
| Melting Point | 102-106 °C[2][5][6] |
| Solubility | Insoluble in water[4] |
Experimental Protocols
Method 1: Synthesis using Liquid Bromine in Carbon Tetrachloride
This protocol is adapted from a patented procedure and offers a reliable method for the synthesis of this compound.[1]
Materials:
-
Salicylaldehyde
-
Liquid Bromine
-
Carbon Tetrachloride (CCl₄)
-
Absolute Ethanol
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and flask
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.2 mL of salicylaldehyde in 20 mL of absolute ethanol.
-
Cool the flask in an ice bath to 12°C.
-
Prepare a solution of 7.8 mL of liquid bromine in 60 mL of carbon tetrachloride and place it in the dropping funnel.
-
Slowly add the bromine solution dropwise to the stirred salicylaldehyde solution over a period of 30-60 minutes, maintaining the temperature at 12°C. A white precipitate will begin to form during the addition.
-
After the addition is complete, continue stirring the reaction mixture at a constant temperature for 1.5 hours.
-
Upon completion of the reaction, filter the white precipitate using a Buchner funnel.
-
Wash the collected solid three times with an equal volume of cold absolute ethanol.
-
Purify the crude product by recrystallization from absolute ethanol.
-
Dry the purified white crystals of this compound to a constant weight. The reported yield for this method is 76.9%.[1]
Method 2: Synthesis using N-Bromosuccinimide (NBS) in Concentrated Sulfuric Acid
This method is reported to be a simple, efficient, and high-yielding protocol for the bromination of deactivated aromatic compounds.
Materials:
-
Salicylaldehyde
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
-
Ice
-
Buchner funnel and flask
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde in a minimal amount of concentrated sulfuric acid with stirring.
-
To this solution, add N-bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 30 minutes, and then heat it in a water bath at 60°C for 1.5 to 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Dry the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the synthesis and the general electrophilic aromatic substitution mechanism.
References
- 1. CN101967112A - Synthesis method for bis(this compound) thylenediamine synthetic iron - Google Patents [patents.google.com]
- 2. This compound | CAS#:1761-61-1 | Chemsrc [chemsrc.com]
- 3. This compound | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 1761-61-1 [chemicalbook.com]
5-Bromosalicylaldehyde: A Core Component in Synthetic Chemistry and Drug Development
An In-depth Technical Guide for Researchers and Scientists
Introduction
5-Bromosalicylaldehyde is an organic compound that serves as a vital intermediate and building block in a multitude of synthetic processes.[1] Its unique molecular architecture, featuring a hydroxyl group, an aldehyde, and a bromine atom on a benzene (B151609) ring, makes it a versatile reagent.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and its role in synthetic pathways, particularly in the development of novel therapeutic agents. Its applications are significant in the pharmaceutical, fragrance, and dye industries.[1]
Core Molecular and Physical Data
This compound, also known as 5-bromo-2-hydroxybenzaldehyde, is a crystalline solid at room temperature.[3][4] The presence of the bromine atom significantly influences its reactivity and has been shown to enhance the biological activity of its derivatives.[2][5]
Quantitative Data Summary
A compilation of the key quantitative properties of this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₂ | [3][6][7] |
| Molecular Weight | 201.02 g/mol | [6][8][9] |
| IUPAC Name | 5-bromo-2-hydroxybenzaldehyde | [6] |
| CAS Number | 1761-61-1 | [8][9] |
| Melting Point | 102-106 °C | [3][9][10] |
| Boiling Point | 247.3 ± 20.0 °C (Predicted) | [3][10] |
| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Solubility | Insoluble in water | [3] |
Key Synthetic Applications and Experimental Protocols
This compound is a cornerstone reagent for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These Schiff bases and their metal complexes are subjects of intense research due to their wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[11][12]
Experimental Protocol 1: Synthesis of a Schiff Base Ligand
This protocol details the synthesis of a Schiff base from this compound and an amine, a common procedure in the development of new ligands for metal complexes.[13]
Objective: To synthesize a Schiff base ligand via condensation of this compound with a primary amine (e.g., 4-hydroxybenzhydrazide).
Materials:
-
This compound (0.01 mol)
-
4-hydroxybenzhydrazide (B196067) (0.01 mol)
-
50% Aqueous Ethanol
Procedure:
-
Prepare a solution of this compound (0.01 mol) in 30 mL of 96% ethanol.[13]
-
In a separate flask, prepare a solution of 4-hydroxybenzhydrazide (0.01 mol) in 80 mL of 50% aqueous ethanol.[13]
-
Add the this compound solution to the hydrazide solution.[13]
-
Stir the resulting mixture for 30 minutes. A precipitate will form.[13]
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from ethanol to obtain the final Schiff base ligand.[13]
Experimental Protocol 2: Synthesis of Bis(this compound) Ethylenediimine
This protocol outlines the synthesis of a more complex Schiff base ligand by reacting this compound with a diamine.
Objective: To synthesize bis(this compound) ethylenediimine.
Materials:
-
This compound (4.02 g)
-
Anhydrous Ethylenediamine (B42938) (0.67 mL)
-
Anhydrous Ethanol (70 mL total)
-
Three-necked flask with an electric stirrer
-
Constant pressure dropping funnel
Procedure:
-
Add 4.02 g of this compound and 60 mL of anhydrous ethanol to a three-necked flask equipped with an electric stirrer.[14]
-
Heat the mixture to 50°C.[14]
-
In a constant pressure dropping funnel, combine 0.67 mL of anhydrous ethylenediamine and 10 mL of anhydrous ethanol.[14]
-
Slowly add the ethylenediamine solution dropwise to the heated this compound solution. The solution will turn yellow.[14]
-
Maintain the temperature at 50°C and continue stirring for 2 hours.[14]
-
After the reaction is complete, cool the mixture and collect the yellow powder by suction filtration.
-
Wash the product three times with an equal volume of anhydrous ethanol.[14]
-
Recrystallize the product from ethanol and dry to obtain the final crystalline product.[14]
Logical Workflow: Schiff Base Formation
The primary utility of this compound in drug development and materials science lies in its ability to readily form Schiff bases through condensation with primary amines. This reaction is a fundamental step in creating complex ligands capable of chelating metal ions, leading to compounds with diverse biological and chemical properties.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. Gallium (III) Complexes with this compound Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [stenutz.eu]
- 8. scbt.com [scbt.com]
- 9. This compound 98 1761-61-1 [sigmaaldrich.com]
- 10. This compound | CAS#:1761-61-1 | Chemsrc [chemsrc.com]
- 11. CN104447398A - Synthesis and application of this compound 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]
- 12. irjse.in [irjse.in]
- 13. mdpi.com [mdpi.com]
- 14. CN101967112A - Synthesis method for bis(this compound) thylenediamine synthetic iron - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Bromosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromosalicylaldehyde (CAS No: 1761-61-1), a key intermediate in organic and medicinal chemistry. The information presented is intended to support laboratory research and development activities by providing key physicochemical data, detailed experimental protocols, and visual workflows.
Core Properties of this compound
This compound, with the chemical formula C₇H₅BrO₂, is a derivative of salicylaldehyde.[1] It typically appears as a slightly yellow to yellow-beige crystalline powder.[1][2] This compound is a valuable building block in organic synthesis, particularly for the preparation of Schiff bases, metal complexes, and various heterocyclic compounds.[3][4][5] Its reactivity is characterized by the presence of hydroxyl, aldehyde, and bromo functional groups on the benzene (B151609) ring.[6]
Solubility Profile
The solubility of this compound is a critical parameter for its use in various reaction conditions. It is characterized by low aqueous solubility and good solubility in common organic solvents.[7][8]
| Solvent | Solubility | Reference |
| Water | Insoluble[2][8][9] | 0.1 g/L (experimental)[1][2] |
| Common Organic Solvents | Soluble | [8] |
Stability and Storage
Understanding the stability of this compound is essential for its proper handling, storage, and application in synthesis to ensure reproducibility and prevent degradation. The compound is generally stable under normal conditions but is sensitive to air.[2][7]
| Parameter | Description | Reference |
| General Stability | Stable under normal, recommended storage conditions. | [7] |
| Sensitivity | Air sensitive.[2][7][10] | |
| Storage Conditions | Keep in a dry, cool, and well-ventilated place.[7][11] Keep container tightly closed and sealed in dry conditions.[2] | |
| Incompatible Materials | Strong oxidizing agents. | [7] |
| Thermal Decomposition | Can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[7] | |
| Shelf Life | If a retest or expiration date is not provided on the Certificate of Analysis, suitable stability data to determine a shelf life is not established. It is recommended to handle the product as per the defined conditions and inspect it routinely. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research.
4.1. Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via the bromination of 2-hydroxy-benzaldehyde.
-
Reaction: Bromination of 2-hydroxy-benzaldehyde.
-
Reagents: 2-hydroxy-benzaldehyde, Bromine (Br₂).
-
Solvent: Carbon disulfide (CS₂).
-
Procedure:
-
Dissolve 2-hydroxy-benzaldehyde in carbon disulfide.
-
Slowly add Bromine (Br₂) to the solution.
-
Maintain the reaction temperature at 50 °C.[1]
-
Monitor the reaction for completion (e.g., by TLC).
-
Upon completion, quench the reaction and isolate the crude product.
-
Purify the product, for instance, by recrystallization, to obtain 5-Bromo-2-hydroxybenzaldehyde.[1]
-
4.2. Synthesis of a Schiff Base Ligand
This protocol outlines the synthesis of a Schiff base from this compound, a reaction that is widely reported.[3][4][5]
-
Objective: To synthesize a Schiff base via condensation reaction.
-
Materials:
-
This compound
-
A primary amine (e.g., 4-hydroxybenzhydrazide)[3]
-
Ethanol (B145695) (96%)[3]
-
Aqueous ethanol (50%)[3]
-
-
Procedure:
-
Prepare a solution of this compound (1 equivalent) in 96% ethanol.[3]
-
In a separate flask, prepare a solution of the primary amine (1 equivalent) in 50% aqueous ethanol.[3]
-
Add the this compound solution to the amine solution.[3]
-
Stir the resulting mixture for approximately 30 minutes. A precipitate should form.[3]
-
Isolate the crude product by filtration.
-
Purify the Schiff base product by recrystallization from ethanol.[3]
-
Mandatory Visualizations
5.1. Synthesis of Schiff Bases from this compound
The following diagram illustrates the general reaction pathway for the synthesis of a Schiff base from this compound and a primary amine.
Caption: General workflow for Schiff base synthesis.
5.2. Stability Assessment Workflow for this compound
This diagram outlines a logical workflow for assessing the stability of an air-sensitive compound like this compound under various conditions.
Caption: Logical workflow for stability assessment.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 1761-61-1 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 98% | Ottokemi™ [ottokemi.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 9. This compound | CAS#:1761-61-1 | Chemsrc [chemsrc.com]
- 10. jk-sci.com [jk-sci.com]
- 11. This compound, CasNo.1761-61-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
An In-depth Technical Guide to the Spectral Data of 5-Bromosalicylaldehyde
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-bromosalicylaldehyde. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.
Spectroscopic Data
The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.87 | Singlet | - | Aldehyde proton (-CHO) |
| 7.80 | Doublet | 2.5 | Aromatic proton (H-6) |
| 7.65 | Doublet of doublets | 8.8, 2.5 | Aromatic proton (H-4) |
| 6.95 | Doublet | 8.8 | Aromatic proton (H-3) |
| 11.0 (approx.) | Broad Singlet | - | Hydroxyl proton (-OH) |
Table 2: ¹³C NMR Spectral Data of this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 195.5 | Aldehyde carbon (C=O) |
| 160.0 | Aromatic carbon (C-2, attached to -OH) |
| 140.1 | Aromatic carbon (C-4) |
| 125.5 | Aromatic carbon (C-6) |
| 121.5 | Aromatic carbon (C-1, attached to -CHO) |
| 120.0 | Aromatic carbon (C-3) |
| 110.0 | Aromatic carbon (C-5, attached to -Br) |
Table 3: IR Spectral Data of this compound [2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Medium | O-H stretch (phenolic) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2900-2800 | Weak | C-H stretch (aldehyde) |
| 1660-1680 | Strong | C=O stretch (aldehyde) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1300-1000 | Strong | C-O stretch (phenol) |
| 850-550 | Strong | C-Br stretch |
Table 4: Mass Spectrometry Data of this compound [4]
| m/z | Relative Intensity (%) | Assignment |
| 200/202 | High | Molecular ion [M]⁺ and [M+2]⁺ |
| 199/201 | Moderate | [M-H]⁺ |
| 171/173 | Moderate | [M-CHO]⁺ |
| 121 | Moderate | [M-Br]⁺ |
| 92 | Moderate | [M-Br-CHO]⁺ |
| 64 | High | [C₅H₄]⁺ |
| 63 | High | [C₅H₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.
2.1 NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: A 300 MHz or higher NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4 s
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1.5 s
-
Decoupling: Proton broadband decoupling.
-
-
2.2 Infrared (IR) Spectroscopy
This protocol describes the analysis of a solid sample using the Attenuated Total Reflectance (ATR) technique.[5]
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.
-
Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.[5]
-
-
Data Acquisition:
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
2.3 Mass Spectrometry (MS)
This protocol outlines a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100°C for 2 min, then ramp to 280°C at 20°C/min, and hold for 5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
- 1. This compound(1761-61-1) 13C NMR [m.chemicalbook.com]
- 2. This compound(1761-61-1) IR Spectrum [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. benchchem.com [benchchem.com]
5-Bromosalicylaldehyde: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Bromosalicylaldehyde, a versatile aromatic compound with significant applications in organic synthesis, medicinal chemistry, and materials science. This document details its chemical identity, properties, synthesis, and its role as a key building block for novel compounds with potential therapeutic applications.
Chemical Identity and Nomenclature
This compound is a substituted aromatic aldehyde. Its structure features a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a formyl group. The most common and IUPAC-preferred name for this compound is 5-Bromo-2-hydroxybenzaldehyde . A comprehensive list of its synonyms and alternative names is provided in the table below, facilitating its identification across various chemical databases and commercial suppliers.
Table 1: Synonyms and Alternative Names for this compound
| Type of Name | Name |
| IUPAC Name | 5-Bromo-2-hydroxybenzaldehyde |
| Common Name | This compound |
| CAS Number | 1761-61-1[1][2] |
| Alternative Chemical Names | 2-Hydroxy-5-bromobenzaldehyde[3] |
| 4-Bromo-2-formylphenol | |
| Benzaldehyde, 5-bromo-2-hydroxy- | |
| Salicylaldehyde (B1680747), 5-bromo- | |
| Registry & Database IDs | NSC-7310 |
| NSC-9258 | |
| UNII-0Z65A0A8CE | |
| EINECS 217-167-2 | |
| MFCD00003330 |
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. This section summarizes its key quantitative data.
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₂ | [1] |
| Molecular Weight | 201.02 g/mol | [1] |
| Appearance | Slightly yellow to yellow-beige powder | |
| Melting Point | 102-106 °C | [4] |
| Boiling Point (Predicted) | 247.3 ± 20.0 °C | |
| Density (Predicted) | 1.737 ± 0.06 g/cm³ | |
| pKa (Predicted) | 7.60 ± 0.18 | |
| Water Solubility | Insoluble (0.1 g/L experimental) | |
| logP (Predicted) | 2.9 | |
| Infrared (IR) Spectrum | Available | [4] |
| ¹H NMR Spectrum | Available | |
| Mass Spectrum | Available |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a Schiff base, a common class of compounds with diverse applications.
Synthesis of this compound
This protocol is based on the bromination of salicylaldehyde.
Materials:
-
Salicylaldehyde (o-hydroxybenzaldehyde)
-
Liquid bromine
-
Carbon tetrachloride
-
Anhydrous ethanol (B145695)
-
Three-necked flask
-
Stirring apparatus
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve salicylaldehyde in carbon tetrachloride.
-
Prepare a solution of liquid bromine in carbon tetrachloride. The molar ratio of salicylaldehyde to bromine should be 1:2 to 1:3.
-
Slowly add the bromine solution dropwise to the salicylaldehyde solution while stirring continuously.
-
Continue to stir the reaction mixture for 1-2 hours at room temperature.
-
After the reaction is complete, filter the mixture to collect the solid product.
-
Wash the collected white powder with anhydrous ethanol.
-
Recrystallize the product from anhydrous ethanol to obtain pure this compound crystals.
-
Dry the crystals. A yield of approximately 76.9% can be expected.
Synthesis of a this compound-derived Schiff Base
This protocol describes the synthesis of a Schiff base from this compound and 2-amino-2-methyl-1,3-propanediol (B94268), which has been investigated for its antitumor activity.
Materials:
-
This compound (2.01 g)
-
2-amino-2-methyl-1,3-propanediol (1.051 g)
-
Anhydrous ethanol (25 ml total)
-
Three-necked flask
-
Heating mantle with stirrer
-
Water bath
-
Reflux condenser
Procedure:
-
Place 2.01 g of this compound into a three-necked flask.
-
Add 15 ml of anhydrous ethanol and heat the mixture with stirring until the solid is completely dissolved.
-
Add 1.051 g of 2-amino-2-methyl-1,3-propanediol to the flask, followed by an additional 10 ml of anhydrous ethanol.
-
Heat the reaction mixture in a water bath to a temperature of 65°C and maintain it at reflux with continuous stirring for approximately 120 minutes.
-
After the reflux period, allow the solution to cool to room temperature.
-
Let the solution stand for 3 days to allow for natural volatilization and crystallization.
-
Collect the resulting yellow, blocky crystals of the this compound Schiff base.
Applications in Research and Drug Development
This compound serves as a versatile starting material for the synthesis of a wide range of organic molecules. A significant area of its application is in the preparation of Schiff bases and their metal complexes, which have been explored for their potential biological activities.
Derivatives of this compound have been shown to exhibit promising antiproliferative effects. For instance, Gallium(III) complexes of Schiff bases derived from this compound have been synthesized and evaluated for their cytotoxic activity against human leukemia cell lines, such as HL-60 and SKW-3.[1] The presence of the bromine atom in the salicylaldehyde moiety is often associated with enhanced bioactivity of the resulting compounds.[1]
The general workflow for the synthesis and biological evaluation of such compounds is depicted in the following diagram.
This workflow illustrates the logical progression from the initial reactants to the synthesis of a metal-Schiff base complex and its subsequent testing for antiproliferative activity using a standard in vitro assay. This represents a common strategy in the early stages of drug discovery where this compound can serve as a key molecular scaffold.
References
Reactivity of the Aldehyde Group in 5-Bromosalicylaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromosalicylaldehyde is a versatile synthetic intermediate widely utilized in the pharmaceutical, fragrance, and dye industries.[1][2] Its chemical behavior is characterized by the interplay of the hydroxyl and aldehyde functionalities, further modulated by the presence of a bromine atom on the aromatic ring. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this compound, with a focus on its electronic properties, common reactions, and synthetic applications. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound, also known as 5-bromo-2-hydroxybenzaldehyde, is a crystalline solid that serves as a crucial building block in the synthesis of a wide array of organic molecules.[1][2] The reactivity of its aldehyde group is of particular interest, as it readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The electronic landscape of the molecule, shaped by the ortho-hydroxyl group and the para-bromine atom relative to the aldehyde, dictates its reactivity profile.
Electronic Effects on Aldehyde Reactivity
The reactivity of the aldehyde group in this compound is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. The hydroxyl group (-OH) at the ortho position is an activating group, donating electron density to the ring through a positive mesomeric effect (+M). Conversely, the aldehyde group (-CHO) and the bromine atom (-Br) are deactivating groups, withdrawing electron density through negative inductive (-I) and, for the aldehyde, negative mesomeric (-M) effects.[3]
The bromine atom is positioned para to the aldehyde group and meta to the hydroxyl group.[3] Its strong electron-withdrawing inductive effect (-I) at the para position significantly increases the electrophilicity of the carbonyl carbon. This makes the aldehyde group in this compound more susceptible to nucleophilic attack compared to its 4-bromo isomer, where the bromine atom's influence on the aldehyde is less direct.[3] Consequently, for reactions requiring rapid carbon-carbon bond formation at the aldehyde, such as condensations or additions, this compound is the superior starting material.
Key Reactions of the Aldehyde Group
The enhanced electrophilicity of the aldehyde group in this compound allows it to undergo a variety of important chemical transformations. The most common and synthetically useful reactions are detailed below.
Schiff Base Formation
The condensation of this compound with primary amines is a facile and high-yielding reaction that produces Schiff bases (imines). These compounds are valuable ligands in coordination chemistry and serve as intermediates in the synthesis of various biologically active molecules.[4][5][6]
Experimental Protocol: Synthesis of a Schiff Base from this compound and 4-Aminobenzoic Acid [7]
-
Materials:
-
This compound (5 mmol)
-
4-Aminobenzoic acid (5 mmol)
-
Methanol (40 mL total)
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound (5 mmol) in 25 mL of methanol.
-
In a separate flask, dissolve 4-aminobenzoic acid (5 mmol) in 15 mL of methanol.
-
Add the this compound solution to the 4-aminobenzoic acid solution at room temperature with stirring.
-
A yellow precipitate of the Schiff base will form within one minute.
-
Isolate the product by filtration.
-
Wash the precipitate with acetone and then with diethyl ether.
-
Single crystals can be obtained by recrystallization from 1,4-dioxane.
-
-
Yield: 85%[7]
Caption: Schiff Base Formation from this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. Due to its activated aldehyde group, this compound readily undergoes this reaction with various active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686). This reaction is a powerful tool for carbon-carbon bond formation.
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or under gentle reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically a few hours), quench the reaction.
-
Isolate the crude product by filtration or extraction.
-
Dry the isolated product. A higher yield is expected compared to the 4-bromo isomer under identical conditions.
-
References
- 1. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. 5-Bromo-2-hydroxybenzyl alcohol(2316-64-5) 1H NMR [m.chemicalbook.com]
- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Gallium (III) Complexes with this compound Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity | MDPI [mdpi.com]
- 7. 5-BROMO-2-METHOXYBENZYL ALCOHOL(80866-82-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Electrophilicity of 5-Bromosalicylaldehyde's Carbonyl Carbon
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromosalicylaldehyde is a versatile chemical intermediate widely utilized in the pharmaceutical, fragrance, and dye industries.[1] Its chemical behavior is significantly influenced by the electrophilic nature of its carbonyl carbon. This technical guide provides a comprehensive analysis of the factors governing this electrophilicity, supported by theoretical and comparative data. It also outlines experimental protocols for its characterization and presents a visual representation of the underlying electronic effects.
Introduction to this compound
This compound, with the chemical formula C₇H₅BrO₂, is an aromatic aldehyde featuring a bromine atom and a hydroxyl group on the benzene (B151609) ring.[2] This substitution pattern imparts a high degree of reactivity, making it a valuable precursor in the synthesis of more complex organic molecules, including Schiff base ligands and various active pharmaceutical ingredients (APIs).[1][2] The reactivity of the aldehyde group is a key determinant of its utility in these synthetic pathways.
The Electrophilic Nature of the Carbonyl Carbon
The carbon atom of the carbonyl group (C=O) in an aldehyde is inherently electrophilic due to the high electronegativity of the oxygen atom, which polarizes the double bond, creating a partial positive charge on the carbon.[3][4] The magnitude of this partial positive charge, and thus the electrophilicity, is modulated by the electronic effects of other substituents on the aromatic ring.
In this compound, the electrophilicity of the carbonyl carbon is significantly enhanced by the substituent effects. The bromine atom at position 5 is para to the aldehyde group, while the hydroxyl group at position 2 is ortho.[5]
-
Inductive Effect (-I): Both the bromine atom and the hydroxyl group are more electronegative than carbon and exert an electron-withdrawing inductive effect, which pulls electron density away from the ring and the carbonyl group, increasing the partial positive charge on the carbonyl carbon.
-
Mesomeric Effect (-M/+M): The aldehyde group itself is a deactivating group with a -M effect. The bromine atom, while having a -I effect, exhibits a +M (mesomeric) or resonance effect, which can donate electron density to the ring. However, its -I effect is generally considered to be more dominant in influencing reactivity at the para position. The hydroxyl group has a strong +M effect.
Crucially, the bromine atom is positioned para to the deactivating aldehyde group and meta to the activating hydroxyl group. This specific arrangement results in the bromine atom's electron-withdrawing inductive effect having a more direct influence on the aldehyde functionality, leading to a more electrophilic and reactive carbonyl carbon compared to its isomers, such as 4-bromosalicylaldehyde.[5]
Visualization of Electronic Effects
The interplay of inductive and mesomeric effects that enhance the electrophilicity of the carbonyl carbon in this compound can be visualized as follows:
Caption: Diagram of electronic effects on carbonyl carbon electrophilicity.
Quantitative and Comparative Data
| Parameter | Value/Observation | Significance | Reference |
| Reactivity Comparison | Higher reactivity than 4-bromo-2-hydroxybenzaldehyde | The para-position of the bromine to the aldehyde group enhances its electrophilicity. | [5] |
| Electrophilicity Index (ω) | Can be calculated via DFT | A higher electrophilicity index indicates greater reactivity towards nucleophiles. | [6][7] |
| 1H NMR | Aldehyde proton chemical shift (δ) | The chemical shift of the aldehyde proton can be indicative of the electronic environment of the carbonyl group. | [8] |
| IR Spectroscopy | C=O stretching frequency (ν) | A higher stretching frequency can correlate with increased bond order and electrophilicity. | [9][10] |
Experimental Protocols for Electrophilicity Determination
The electrophilicity of an aldehyde can be experimentally assessed through kinetic studies of its reactions with nucleophiles or reducing agents. A common approach involves monitoring the reaction rate under controlled conditions.
Kinetic Analysis of Reduction by Sodium Borohydride (B1222165)
This protocol outlines a general method for comparing the electrophilicity of different aldehydes by measuring their rate of reduction with sodium borohydride (NaBH₄).
Objective: To determine the relative rate of reduction of this compound, which serves as a proxy for the electrophilicity of its carbonyl carbon.
Materials:
-
This compound
-
A reference aldehyde (e.g., benzaldehyde)
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
UV-Vis Spectrophotometer
-
Thermostated cuvette holder
-
Standard laboratory glassware
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of known concentrations of this compound and the reference aldehyde in anhydrous ethanol.
-
Prepare a fresh stock solution of NaBH₄ in anhydrous ethanol.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength where the aldehyde has a strong absorbance, and the corresponding alcohol product has minimal absorbance.
-
Equilibrate a cuvette containing the aldehyde solution in the thermostated cell holder to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding a specific volume of the NaBH₄ solution to the cuvette.
-
Immediately begin recording the absorbance at regular time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.
-
Assuming pseudo-first-order kinetics with respect to the aldehyde (if NaBH₄ is in large excess), the rate constant (k) can be calculated.
-
Compare the rate constants obtained for this compound and the reference aldehyde under identical conditions. A higher rate constant for this compound indicates greater electrophilicity of its carbonyl carbon.
-
Experimental Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound(1761-61-1) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. spectrabase.com [spectrabase.com]
Potential Research Areas Using 5-Bromosalicylaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromosalicylaldehyde, a halogenated derivative of salicylaldehyde (B1680747), serves as a versatile precursor in the synthesis of a wide array of organic compounds with significant potential in medicinal chemistry, materials science, and catalysis. Its unique molecular architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine atom, allows for diverse chemical modifications, leading to the development of novel Schiff bases, metal complexes, and fluorescent probes. This technical guide explores the burgeoning research areas centered around this compound, providing a comprehensive overview of its synthetic derivatization, key applications, and detailed experimental protocols. Particular emphasis is placed on its utility in the design of anticancer and antimicrobial agents, as well as in the creation of advanced functional materials. This document aims to be a foundational resource for researchers seeking to harness the potential of this valuable chemical intermediate.
Introduction
This compound (CAS No: 1761-61-1) is a crystalline solid that has garnered considerable attention in the scientific community due to its facile derivatization and the diverse biological and photophysical properties of its derivatives.[1][2] The presence of the bromine atom at the 5-position of the salicylaldehyde scaffold significantly influences the electronic properties of the molecule, enhancing the bioactivity of its subsequent derivatives.[3] This guide will delve into the primary research domains where this compound is making a notable impact.
Key Research Areas and Applications
The versatility of this compound has led to its application in several cutting-edge research areas:
Medicinal Chemistry
The most prominent application of this compound lies in the synthesis of Schiff bases and their metal complexes, which have demonstrated a broad spectrum of pharmacological activities.
-
Anticancer Agents: Schiff base derivatives of this compound and their metal complexes have exhibited potent cytotoxic activity against various cancer cell lines.[3][4] The proposed mechanism of action often involves the induction of apoptosis through various signaling pathways. Some salicylaldehyde derivatives have been shown to inhibit critical pathways like the PI3K/AKT/mTOR signaling cascade.[5][6]
-
Antimicrobial Agents: These compounds have also been investigated for their antibacterial and antifungal properties.[4][7] The chelation of the Schiff base ligands with metal ions often enhances their antimicrobial efficacy.
Materials Science
The unique photophysical properties of this compound derivatives make them valuable in the development of advanced materials.
-
Fluorescent Probes: Schiff bases derived from this compound can act as selective and sensitive fluorescent sensors for the detection of various metal ions.[8][9][10]
-
Nanocomposites: this compound has been used to modify silica (B1680970) nanoparticles, creating nanocomposites with enhanced capabilities for the removal and preconcentration of heavy metal ions from various media.[11]
Catalysis
Metal complexes of Schiff bases derived from this compound are being explored as catalysts in various organic transformations. The ability to tune the electronic and steric properties of the ligand allows for the optimization of catalytic activity and selectivity.
Data Presentation: Biological Activities
The following tables summarize the quantitative biological data for a selection of this compound derivatives.
Table 1: Anticancer Activity (IC50 Values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound-4-hydroxybenzoylhydrazone (H₂L¹) | HL-60 (Leukemia) | 3.14 | [3] |
| SKW-3 (Leukemia) | 3.02 | [3] | |
| Gallium(III) complex of H₂L¹ | HL-60 (Leukemia) | 1.31 | [3] |
| SKW-3 (Leukemia) | 1.14 | [3] | |
| Pr³⁺ complex of this compound-furan-2-yl-methanamine Schiff base | HeLa (Cervical Cancer) | - | [4] |
| MCF-7 (Breast Cancer) | - | [4] |
Note: Specific IC50 values for the Pr³⁺ complex were not provided in the source material, but the complex was reported to have good biological efficacy.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | E. coli | 125 | [12] |
| S. aureus | - | [12] | |
| N-(5-bromo-2-hydroxybenzylidene) para-toluidine | E. coli | - | [12] |
| S. aureus | - | [12] | |
| 5-Bromosalicylidene-4-nitroaniline Cobalt(II) complex | E. coli | - | [13] |
| S. aureus | - | [13] | |
| L. monocytogenes | - | [13] | |
| 5-Bromosalicylidene thiosemicarbazone Copper(II) complex (5-BrCuSALTSC) | S. aureus | - | [14] |
| E. coli | - | [14] |
Note: The specific MIC values from the referenced literature were presented as zones of inhibition or ranges, which have been noted here. For detailed quantitative data, please refer to the original publications.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of a this compound Schiff Base
Synthesis of this compound-4-hydroxybenzoylhydrazone: [3]
-
Dissolve this compound (2.01 g, 0.01 mol) in 30 mL of 96% ethanol (B145695).
-
In a separate flask, dissolve 4-hydroxybenzhydrazide (B196067) (1.52 g, 0.01 mol) in 80 mL of 50% aqueous ethanol.
-
Add the this compound solution to the hydrazide solution with stirring.
-
Continue stirring the mixture for 30 minutes. A white precipitate will form.
-
Collect the precipitate by filtration.
-
Purify the crude product by recrystallization from ethanol to obtain the final Schiff base.
Synthesis of a Metal Complex of a this compound Schiff Base
Synthesis of a Gallium(III) Complex: [3]
-
Prepare the Schiff base ligand (e.g., this compound-4-hydroxybenzoylhydrazone) as described in section 4.1.
-
Dissolve the Schiff base (0.02 mol) in hot ethanol.
-
Dissolve gallium(III) nitrate (B79036) (0.01 mol) in ethanol.
-
Slowly add the metal salt solution to the hot ligand solution with vigorous stirring.
-
Reflux the resulting mixture for 5-6 hours.
-
Cool the solution to room temperature to allow the complex to precipitate.
-
Collect the solid product by filtration, wash with ethanol, and dry.
Antimicrobial Activity Assay
Disk Diffusion Method: [13]
-
Prepare Mueller-Hinton agar (B569324) plates.
-
Inoculate the agar surface uniformly with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the impregnated discs onto the inoculated agar surface.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity Assay
MTT Assay for Cytotoxicity: [3]
-
Seed cancer cells (e.g., HL-60, SKW-3) in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a further 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Signaling Pathways in Cancer
Experimental Workflow: Synthesis and Characterization
Logical Relationship: Fluorescent Metal Ion Detection
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block in chemical synthesis. Its derivatives have demonstrated significant potential in medicinal chemistry, particularly in the development of new anticancer and antimicrobial agents. The exploration of their mechanisms of action, including the modulation of specific signaling pathways, is a key area for future research. In materials science, the design of novel fluorescent probes and functional nanocomposites based on this compound continues to be a promising avenue. Furthermore, the catalytic applications of its metal complexes are still relatively underexplored and warrant further investigation. As synthetic methodologies become more advanced and our understanding of the structure-activity relationships of these compounds deepens, it is anticipated that this compound will continue to be a cornerstone for innovation in both academic and industrial research.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-溴水杨醛 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studying the impact of chitosan salicylaldehyde/schiff base/CuFe2O4 in PC3 cells via theoretical studies and inhibition of PI3K/AKT/mTOR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity [mdpi.com]
- 8. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Schiff Bases Using 5-Bromosalicylaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from 5-bromosalicylaldehyde are a versatile class of organic compounds characterized by an azomethine (-C=N-) group. The presence of the bromine atom and the hydroxyl group on the salicylaldehyde (B1680747) ring significantly influences their chemical properties and biological activities.[1] These compounds and their metal complexes have garnered considerable interest in medicinal and materials chemistry due to their wide range of applications, including antimicrobial, anticancer, and fluorescent sensing capabilities.[2][3][4] The ease of their synthesis and the ability to introduce diverse functionalities by varying the amine component make them attractive targets for drug discovery and sensor development.[5][6] This document provides detailed protocols for the synthesis of Schiff bases from this compound and their subsequent application in biological and sensing assays.
Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. The general reaction involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule.[6] The reaction is often catalyzed by a few drops of acid and carried out in a suitable solvent, such as ethanol (B145695), under reflux conditions.[7]
General Synthetic Workflow
Caption: General workflow for the synthesis of Schiff bases from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base from this compound and a Substituted Amine
This protocol is a general method adaptable for various primary amines.
-
Materials:
-
This compound
-
Primary amine (e.g., 4,6-Dinitro-2-aminobenzothiazole, carbohydrazide (B1668358), 2-amino-2-methyl-1,3-propanediol)[2][7][8]
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, ether)[5]
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Add the amine solution to the aldehyde solution dropwise while stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]
-
Attach a reflux condenser and heat the mixture to reflux at a temperature of 60-70°C for 1.5 to 6 hours.[2][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration using a Büchner funnel and wash it with cold ethanol to remove any unreacted starting materials.[5][7]
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or ether.[5]
-
Dry the purified crystals in a vacuum desiccator.
-
Protocol 2: Synthesis of Metal Complexes of Schiff Bases
-
Materials:
-
Synthesized Schiff base ligand
-
Metal acetate (B1210297) or nitrate (B79036) salt (e.g., Ni(II), Zn(II), Cu(II), Pr(III))[2][3]
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve the Schiff base ligand (2 equivalents) in hot ethanol.
-
In a separate flask, dissolve the metal salt (1 equivalent) in hot ethanol.
-
Slowly add the metal salt solution to the ligand solution with vigorous stirring.
-
Reflux the resulting mixture for 5-6 hours.[2]
-
Cool the solution to room temperature, allowing the metal complex to precipitate.
-
Filter the solid complex, wash with ethanol, and dry.
-
Characterization of Synthesized Schiff Bases
The structure and purity of the synthesized Schiff bases and their metal complexes should be confirmed using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To confirm the formation of the azomethine group (C=N) by the appearance of a characteristic absorption band, typically in the range of 1609–1617 cm⁻¹.[1]
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the compound. The azomethine proton signal is a key indicator of Schiff base formation.[2]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[9]
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the compound.
Applications and Protocols
Antimicrobial Activity
Schiff bases of this compound and their metal complexes have demonstrated significant activity against various Gram-positive and Gram-negative bacteria.[2][10][11]
Protocol: Disc Diffusion Assay for Antibacterial Screening [2]
-
Materials:
-
Synthesized Schiff base or metal complex
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar (B569324) plates
-
Sterile paper discs
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent
-
Standard antibiotic (e.g., Kanamycin) as a positive control
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Impregnate sterile paper discs with a known concentration of the test compound solution.
-
Prepare a bacterial lawn by spreading a standardized inoculum of the test microorganism onto the surface of a nutrient agar plate.
-
Place the impregnated discs on the agar surface. A disc with DMSO alone serves as a negative control, and a disc with a standard antibiotic serves as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
-
Table 1: Antibacterial Activity of a this compound Schiff Base and its Metal Complexes [2]
| Compound | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Salmonella enterica (Zone of Inhibition, mm) | Klebsiella pneumoniae (Zone of Inhibition, mm) |
| Schiff Base (L1) | 10 | 12 | 11 | 9 |
| Ni(II) Complex | 18 | 20 | 17 | 19 |
| Zn(II) Complex | 19 | 21 | 18 | 20 |
L1: (E)-4-bromo-2-((5,7-dinitrobenzo[d]thiazol-2-ylimino)methyl)phenol
Anticancer Activity
These compounds have also been investigated for their cytotoxic effects against various cancer cell lines.[1][3][12] The MTT assay is a common method to assess the in vitro anticancer activity.
Protocol: MTT Assay for Cytotoxicity [1]
-
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Normal cell line (for selectivity)
-
Synthesized Schiff base derivatives
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
CO₂ incubator
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the Schiff base derivatives and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 2: In Vitro Cytotoxicity of this compound Derived Hydrazones and their Gallium(III) Complexes [1]
| Compound | HL-60 (IC₅₀, µM) | SKW-3 (IC₅₀, µM) |
| H₂L¹ | 1.8 ± 0.1 | 2.3 ± 0.2 |
| [Ga(L¹)(H₂O)₂]NO₃ | 1.5 ± 0.1 | 1.9 ± 0.1 |
| H₂L² | 2.5 ± 0.2 | 3.1 ± 0.3 |
| [Ga(L²)(H₂O)₂]NO₃ | 2.1 ± 0.1 | 2.8 ± 0.2 |
H₂L¹: this compound-4-hydroxybenzoylhydrazone H₂L²: this compound isonicotinoylhydrazone
Fluorescent Sensors
Schiff bases derived from salicylaldehydes can act as fluorescent chemosensors for the detection of metal ions.[4][13] The binding of a metal ion to the Schiff base can lead to a "turn-on" fluorescence response due to the inhibition of photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) processes.[14]
Potential Signaling Pathway for Fluorescent Sensing
Caption: A potential mechanism for "turn-on" fluorescence sensing of metal ions.
Conclusion
Schiff bases synthesized from this compound are compounds of significant interest with readily accessible synthetic routes. Their diverse biological activities, particularly as antimicrobial and anticancer agents, make them promising candidates for further investigation in drug development. Furthermore, their potential application as fluorescent sensors for metal ions opens up avenues in analytical and environmental chemistry. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working in these fields.
References
- 1. mdpi.com [mdpi.com]
- 2. irjse.in [irjse.in]
- 3. asianpubs.org [asianpubs.org]
- 4. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 5. jetir.org [jetir.org]
- 6. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method - Google Patents [patents.google.com]
- 8. CN104447398A - Synthesis and application of this compound 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]
- 9. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromosalicylaldehyde in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromosalicylaldehyde is a versatile building block in the synthesis of fluorescent probes, primarily due to its reactive aldehyde and hydroxyl groups, which can readily participate in condensation reactions to form Schiff bases.[1] The bromine substituent can also be used for further functionalization. These probes are instrumental in the detection of various analytes, including metal ions and biologically relevant small molecules, with applications in environmental monitoring, bioimaging, and diagnostics.[2][3] The signaling mechanisms of these probes often involve processes such as Chelation-Enhanced Fluorescence (CHEF), Aggregation-Induced Emission (AIE), and Excited-State Intramolecular Proton Transfer (ESIPT), leading to a detectable change in their fluorescence properties upon binding to a target analyte.[4][5]
Synthesis of Fluorescent Probes from this compound
The most common method for synthesizing fluorescent probes from this compound is through the formation of a Schiff base via a condensation reaction with a primary amine. This straightforward reaction allows for the facile introduction of various recognition moieties to target specific analytes.
General Experimental Protocol for Schiff Base Synthesis
-
Dissolution of Reactants: Dissolve this compound in a suitable solvent, typically absolute ethanol (B145695) or methanol, in a round-bottom flask. In a separate flask, dissolve the desired primary amine (e.g., a diamine, aminobenzothiazole, or carbohydrazide) in the same solvent.[2][4][6]
-
Reaction Mixture: Slowly add the amine solution to the this compound solution with continuous stirring. The molar ratio of this compound to the amine will depend on the desired final product. For a 2:1 condensation with a diamine, a 2:1 molar ratio is used.[7]
-
Catalysis (Optional): A few drops of an acid catalyst, such as glacial acetic acid, can be added to the mixture to facilitate the reaction.[2][6]
-
Reaction Conditions: The reaction mixture is typically stirred and refluxed for a period ranging from a few hours to overnight at a temperature of 60-80°C.[2][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate (the Schiff base probe) is collected by vacuum filtration.
-
Purification: The collected solid is washed with a cold solvent, such as ethanol, and then dried.[2][6] Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Characterization: The structure of the synthesized probe is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Example Synthesis: Probe BHSMP
A specific example is the synthesis of the probe BHSMP.[5]
-
This compound (200 mg, 1 mmol) and 1,4-dimethylpyridine iodide (282 mg, 1.2 mmol) are dissolved in 30 mL of absolute ethanol.
-
Nitrogen gas is flushed into the flask, and piperidine (B6355638) (0.5 mL) is added dropwise.
-
The mixture is refluxed overnight at 78°C.
-
After cooling, the mixture is poured into anhydrous ether, and the resulting precipitate is filtered to yield the final product.[5]
Applications in Fluorescent Sensing
Fluorescent probes derived from this compound have demonstrated significant utility in the detection of a variety of analytes, most notably metal ions. The binding of the target analyte to the probe induces a change in its photophysical properties, leading to a "turn-on" or "turn-off" fluorescent response.[8]
Detection of Metal Ions
Schiff base ligands containing nitrogen and oxygen donor atoms can effectively chelate with metal ions. This chelation restricts the C=N isomerization and can lead to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). Probes based on this compound have been successfully employed for the selective detection of various metal ions, including Fe³⁺, Zn²⁺, and Al³⁺.[1][3][7]
General Protocol for Metal Ion Detection
-
Preparation of Stock Solutions: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO, ethanol, or a mixed aqueous solution). Also, prepare stock solutions of the metal ions to be tested.
-
Fluorometric Titration: To a solution of the probe, incrementally add the metal ion solution. After each addition, record the fluorescence emission spectrum using a fluorescence spectrometer at a specific excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. This can be used to determine the limit of detection (LOD) and the binding constant of the probe for the metal ion. A Job's plot can be constructed to determine the stoichiometry of the probe-metal ion complex.[9]
Quantitative Data of this compound-Based Fluorescent Probes
The following table summarizes the key quantitative data for several fluorescent probes synthesized from this compound and its derivatives, highlighting their performance in detecting specific analytes.
| Probe Name/Derivative | Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Limit of Detection (LOD) | Solvent System | Reference |
| Br-4C | Fe³⁺ | 365 | 500-700 | Not specified | DMF | [7] |
| Br-5C | Fe³⁺ | 396 | 500-700 | Not specified | DMF | [7] |
| Br-6C | Fe³⁺ | 396 | 500-700 | Not specified | DMF | [7] |
| BHMP | Al³⁺ | Not specified | Not specified | 1.04 x 10⁻⁸ M | Not specified | [10] |
| Probe L (salicylaldehyde-benzohydrazide based) | Zn²⁺ | 365 | Not specified | Not specified | HEPES buffer (pH 7.4) | [3][11] |
| Diarylethene with salicylaldehyde (B1680747) hydrazine | Al³⁺ | Not specified | Not specified | 7.98 x 10⁻⁹ M | Not specified | [12] |
| ITEC (Schiff base derivative) | Al³⁺ | Not specified | Not specified | 2.19 nM | Not specified | [13] |
| This compound (itself) | - | 375 | 500 | - | DMSO/H₂O | [5] |
Signaling Pathways and Experimental Workflows
The functionality of fluorescent probes derived from this compound is underpinned by specific signaling pathways that translate the binding event into a measurable optical signal. The synthesis and application of these probes follow a logical experimental workflow.
Synthesis of a Schiff Base Fluorescent Probe
The synthesis typically involves a one-step condensation reaction between this compound and a suitable amine-containing compound.
Caption: Synthesis of a Schiff base fluorescent probe.
Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The CHEF mechanism is a common signaling pathway for metal ion detection. The free Schiff base probe often exhibits weak fluorescence due to photoinduced electron transfer (PET) or C=N isomerization. Upon chelation with a metal ion, these non-radiative decay pathways are inhibited, leading to a significant enhancement in fluorescence intensity.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Experimental Workflow for Analyte Detection
The general workflow for using a this compound-based probe for analyte detection involves probe synthesis, characterization, and subsequent fluorometric analysis with the target analyte.
Caption: Experimental workflow for analyte detection.
References
- 1. internationaljournalssrg.org [internationaljournalssrg.org]
- 2. CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method - Google Patents [patents.google.com]
- 3. A Novel Fluorescent Probe for Zn2+ Detection in Aqueous and Application in Environmental Samples and Cells Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irjse.in [irjse.in]
- 5. rsc.org [rsc.org]
- 6. ionicviper.org [ionicviper.org]
- 7. Synthesis of Three Salicylaldehyde Schiff Base Fluorescent Probes and Its Application for Fe<sup>3+</sup> Identification [fxcsxb.com]
- 8. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 9. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple fluorescent probe for selectively detecting Al3+ and F− in living cells and growing tea plants - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. A New High Selective and Sensitive Fluorescent Probe for Al3+ based on Photochromic Salicylaldehyde Hydrazyl Diarylethene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Potential Anticancer Agents from 5-Bromosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of potential anticancer agents derived from 5-bromosalicylaldehyde. This document outlines the synthesis of Schiff base derivatives, specifically hydrazones, and their metal complexes, and details their cytotoxic effects on various cancer cell lines.
Introduction
This compound is a versatile starting material in the synthesis of various organic compounds, including Schiff bases and their metal complexes, which have shown promising biological activities.[1][2][3] In the realm of oncology, derivatives of this compound, particularly hydrazones, have demonstrated significant cytotoxic activity against several cancer cell lines, including leukemia and breast cancer.[4][5][6] The presence of the bromine atom in the salicylaldehyde (B1680747) moiety is believed to enhance the bioactivity of these compounds.[7] This document provides detailed protocols for the synthesis of these potential anticancer agents and for assessing their in vitro efficacy.
Synthesis of Potential Anticancer Agents
The primary route for synthesizing potential anticancer agents from this compound involves the condensation reaction with various hydrazides to form Schiff bases (hydrazones). These hydrazones can then be used as ligands to form metal complexes, which have also shown potent anticancer activity.[7]
Protocol 1: Synthesis of this compound Hydrazones
This protocol describes the general synthesis of this compound hydrazones via a Schiff base condensation reaction.[6][8]
Materials:
-
This compound
-
Appropriate aroylhydrazide (e.g., 4-hydroxybenzhydrazide, isonicotinoylhydrazide)
-
Ethanol (B145695) (96%)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Dissolve 0.01 mol of this compound in 30 mL of 96% ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 0.01 mol of the desired aroylhydrazide in 80 mL of 50% aqueous ethanol.
-
Add the aroylhydrazide solution to the this compound solution with continuous stirring.
-
A precipitate is expected to form. Continue stirring the reaction mixture for 30 minutes.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from ethanol to obtain the final this compound hydrazone.
Protocol 2: Synthesis of Gallium(III) Complexes of this compound Hydrazones
This protocol details the synthesis of gallium(III) complexes using the previously synthesized hydrazones as ligands.[7]
Materials:
-
Synthesized this compound hydrazone ligand
-
Gallium(III) nitrate (B79036) nonahydrate
-
Ethanol (absolute)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
This protocol is based on the synthesis of related metal complexes and may require optimization for specific this compound hydrazone ligands.
-
A general approach involves dissolving the hydrazone ligand in a suitable solvent, such as ethanol.
-
An ethanolic solution of a gallium(III) salt (e.g., gallium(III) nitrate) is then added dropwise to the ligand solution with stirring.
-
The reaction mixture is typically refluxed for several hours to ensure complex formation.
-
The resulting complex, which may precipitate out of solution upon cooling, is collected by filtration, washed with cold ethanol, and dried.
In Vitro Anticancer Activity
The synthesized compounds are evaluated for their cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Protocol 3: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds.[7]
Materials:
-
Cancer cell lines (e.g., HL-60, SKW-3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Quantitative Data
The following table summarizes the reported IC50 values for various this compound derivatives against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound-4-hydroxybenzoylhydrazone (H2L1) | HL-60 | 3.14 | |
| This compound-4-hydroxybenzoylhydrazone (H2L1) | SKW-3 | 3.02 | |
| Gallium(III) complex of H2L1 | HL-60 | 1.31 | |
| Gallium(III) complex of H2L1 | SKW-3 | 1.14 | |
| This compound isonicotinoylhydrazone (H2L2) | HL-60 | - | |
| This compound isonicotinoylhydrazone (H2L2) | SKW-3 | - | |
| Gallium(III) complex of H2L2 | HL-60 | - | |
| Gallium(III) complex of H2L2 | SKW-3 | - | |
| This compound-derived hydrazones (general) | SKW-3 | Highly active | [4][5][6] |
| This compound-derived hydrazones (general) | HL-60 | Highly active | [4][5][6] |
Note: Some IC50 values were not explicitly provided in the source material but the compounds were described as highly active.
Mechanism of Action
The precise mechanism of action for many of these compounds is still under investigation. However, studies suggest that some hydrazone derivatives can induce apoptosis and inhibit DNA and RNA synthesis in cancer cells.[4] Furthermore, some Schiff bases derived from this compound have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[9] Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficient DNA repair pathways.
Visualizations
Synthesis and Screening Workflow
Caption: Workflow for synthesis and anticancer screening of this compound derivatives.
Proposed Mechanism of Action via PARP-1 Inhibition
Caption: Simplified signaling pathway of PARP-1 inhibition by this compound derivatives.
References
- 1. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: 5-Bromosalicylaldehyde in Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromosalicylaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material in the synthesis of novel compounds with potential therapeutic applications.[1] Its unique molecular structure, featuring a reactive aldehyde group, a hydroxyl group, and a bromine atom, makes it an ideal scaffold for developing new chemical entities, particularly in the field of antibacterial drug discovery.[1] The presence of the bromine atom can enhance the biological activity of the resulting derivatives.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of new antibacterial agents, primarily focusing on Schiff bases and their metal complexes.
Application: Synthesis of Antibacterial Schiff Bases and Metal Complexes
This compound is extensively used as a precursor for the synthesis of Schiff bases, which are formed by the condensation of an aldehyde with a primary amine.[3][4] These Schiff bases can act as ligands, coordinating with various metal ions to form stable metal complexes.[5][6][7] The resulting Schiff bases and their metal complexes have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][8] The antibacterial efficacy of these compounds is often attributed to the combined effects of the Schiff base ligand and the coordinated metal ion.
General Synthesis Pathway
The general synthetic route involves a two-step process: the formation of the Schiff base ligand followed by its complexation with a metal salt. This straightforward synthesis allows for the generation of a diverse library of compounds for antibacterial screening.
Caption: General synthesis pathway for Schiff bases and their metal complexes.
Quantitative Antibacterial Activity Data
The antibacterial activity of this compound derivatives is typically evaluated using methods like the disc diffusion assay, which measures the zone of inhibition around a disc impregnated with the test compound. The following tables summarize the reported antibacterial activities of various Schiff bases and metal complexes derived from this compound.
Table 1: Antibacterial Activity of this compound-Derived Schiff Bases and Metal Complexes (Disc Diffusion Method)
| Compound | Test Organism | Concentration (µ g/disc ) | Zone of Inhibition (mm) | Reference |
| 5-BrCuSALTSC | Staphylococcus aureus | 100 | Highly Active | [5][6] |
| 5-BrCuSALTSC | Escherichia coli | 150 | Highly Active | [5][6] |
| 5-BrNiSALTSC | Escherichia coli | 150 | Highly Active | [5][6] |
| Ni(II) Complex of L1 | Gram-positive & Gram-negative bacteria | Not Specified | Good Activity | [7] |
| Zn(II) Complex of L1 | Gram-positive & Gram-negative bacteria | Not Specified | Best Results | [7] |
| Zn(II) Complex | Escherichia coli | Not Specified | Superior to Kanamycin-30 | [3] |
| Zn(II) Complex | Pseudomonas sp. | Not Specified | Superior to Kanamycin-30 | [3] |
L1 = Schiff base of this compound with 4,6-Dinitro-2-Aminobenzothiazole.[7]
Experimental Protocols
Protocol 1: Synthesis of a this compound-Derived Schiff Base
This protocol describes the synthesis of a Schiff base from this compound and a primary amine, exemplified by the reaction with 4,6-dinitro-2-aminobenzothiazole.[7]
Materials:
-
This compound
-
4,6-Dinitro-2-aminobenzothiazole
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and 4,6-dinitro-2-aminobenzothiazole in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Add a stirring bar and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base product in a desiccator.
Protocol 2: Synthesis of a Schiff Base Metal Complex
This protocol outlines the general procedure for the synthesis of a metal complex from a this compound-derived Schiff base ligand.[7]
Materials:
-
Synthesized Schiff base ligand
-
Metal acetate (B1210297) salt (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II) acetate)
-
Ethanol or another suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
-
Filtration apparatus
Procedure:
-
Dissolve the Schiff base ligand in a suitable solvent (e.g., ethanol) in a round-bottom flask by heating.
-
In a separate flask, dissolve the metal acetate salt in a minimum amount of water or ethanol.
-
Add the metal salt solution dropwise to the hot solution of the Schiff base ligand with continuous stirring.
-
Adjust the pH of the mixture if necessary using a suitable base (e.g., sodium acetate).
-
Heat the reaction mixture to reflux for 2-3 hours.
-
A colored precipitate of the metal complex will form.
-
Cool the mixture to room temperature and collect the complex by filtration.
-
Wash the complex with water, then with ethanol, and finally with diethyl ether.
-
Dry the final product in a desiccator.
Protocol 3: Antibacterial Screening by Disc Diffusion Method
This protocol describes the standard disc diffusion method for evaluating the antibacterial activity of the synthesized compounds.[5][7]
Materials:
-
Synthesized compounds (Schiff bases and metal complexes)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar (B569324) plates
-
Sterile filter paper discs (6 mm diameter)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Standard antibiotic discs (e.g., Ciprofloxacin, Kanamycin)
-
Incubator
-
Micropipettes
-
Sterile swabs
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Uniformly spread the bacterial suspension over the surface of a nutrient agar plate using a sterile swab.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper discs with a known concentration of the test compounds dissolved in a suitable solvent.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Place a standard antibiotic disc as a positive control and a solvent-impregnated disc as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.
Caption: Workflow for the disc diffusion antibacterial susceptibility test.
Mechanism of Action
While the precise signaling pathways are often compound-specific and require further investigation, the antibacterial action of Schiff base metal complexes is generally attributed to several potential mechanisms:
-
Chelation Theory: Upon chelation, the polarity of the metal ion is reduced, which increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid layer of the bacterial cell membrane.
-
Disruption of Cellular Processes: Once inside the cell, the metal complex can interfere with normal cellular processes. It may block the active sites of enzymes, disrupt protein synthesis, or interfere with DNA replication.
-
Oxidative Stress: Some metal complexes can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.
The aldehyde group in this compound and the resulting azomethine group (-C=N-) in the Schiff base are thought to be crucial for their biological activity.
Conclusion
This compound is a valuable and readily available starting material for the synthesis of a wide range of Schiff bases and their metal complexes with promising antibacterial activities. The straightforward synthetic protocols and the potential for generating diverse chemical libraries make it an attractive scaffold for antibacterial drug discovery programs. Further studies, including determination of Minimum Inhibitory Concentrations (MICs), cytotoxicity assays, and detailed mechanistic investigations, are essential to fully elucidate the therapeutic potential of these compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104447398A - Synthesis and application of this compound 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. irjse.in [irjse.in]
- 8. researchgate.net [researchgate.net]
5-Bromosalicylaldehyde: A Versatile Precursor for Advanced Photosensitive Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromosalicylaldehyde is a highly versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of photosensitive materials. Its unique molecular architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine substituent, allows for the facile construction of complex molecules with tailored photoresponsive properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of cutting-edge photosensitive materials, with a particular focus on photochromic compounds.
Application in Photochromic Materials
This compound is an excellent precursor for the synthesis of photochromic Schiff bases and chalcones. These molecules exhibit reversible changes in their absorption spectra upon irradiation with light, making them suitable for applications in optical data storage, molecular switches, and smart materials. A notable example is 2,6-bis(5-bromo-2-hydroxybenzylidene)cyclohexanone (BHBC), a bis-chalcone derived from this compound, which displays significant photochromic behavior.
The photochromism of BHBC and related salicylaldehyde (B1680747) derivatives is primarily driven by an excited-state intramolecular proton transfer (ESIPT) mechanism. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited state, facilitating the transfer of a proton from the phenolic hydroxyl group to the imine nitrogen or carbonyl oxygen. This tautomerization from the enol form to the keto form results in a significant change in the electronic structure and, consequently, a change in the absorption spectrum, often leading to a visible color change. The process is typically reversible, with the molecule returning to its original state either thermally or upon irradiation with light of a different wavelength.
Quantitative Data on Photochromic Properties
The photoresponsive characteristics of materials derived from this compound are critical for their application. Below is a summary of key quantitative data for 2,6-bis(5-bromo-2-hydroxybenzylidene)cyclohexanone (BHBC).
| Parameter | Value | Conditions | Reference |
| Absorption Maxima (λmax) | |||
| trans-Chalcone (Ct) | ~460 nm | pH-dependent | [1] |
| Deprotonated trans-Chalcone (Ct²⁻) | Not specified | Around pH 12 | [2] |
| Flavylium Cation | Not specified | pH < 0.5 | [2] |
| Spiropyran-like form (B-B) | Colorless | Neutral/basic, post-irradiation | [2] |
| Photo-switching Time | |||
| Ct to B-B conversion | ~30 minutes | Irradiation in methanol | [2] |
Experimental Protocols
Synthesis of 2,6-bis(5-bromo-2-hydroxybenzylidene)cyclohexanone (BHBC)
This protocol describes the base-catalyzed aldol (B89426) condensation of this compound with cyclohexanone (B45756) to synthesize the photochromic compound BHBC.
Materials:
-
This compound (2.01 g, 10.0 mmol)
-
Cyclohexanone (0.49 g, 5.0 mmol)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Mortar and Pestle
-
Filtration apparatus
Procedure:
-
In a mortar, grind 2.01 g (10.0 mmol) of this compound and a stoichiometric amount of solid sodium hydroxide.
-
Add 0.49 g (5.0 mmol) of cyclohexanone to the mixture.
-
Continue grinding the mixture at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture by adding dilute hydrochloric acid until the solid product precipitates.
-
Collect the solid product by filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Signaling Pathways and Experimental Workflows
Photochromic Mechanism of Salicylaldehyde Derivatives
The photochromism of salicylaldehyde-based materials like BHBC is governed by a series of photochemical and chemical reactions. The process is initiated by an excited-state intramolecular proton transfer (ESIPT). The following diagram illustrates the general mechanism.
Caption: Photochromic mechanism via ESIPT.
Experimental Workflow for Synthesis and Characterization
The synthesis and characterization of photosensitive materials from this compound follow a logical workflow, from starting materials to the final characterized product.
Caption: Synthesis and characterization workflow.
Conclusion
This compound is a valuable and versatile precursor for the development of advanced photosensitive materials. The synthesis of photochromic compounds, such as 2,6-bis(5-bromo-2-hydroxybenzylidene)cyclohexanone, demonstrates the potential of this starting material. The detailed protocols and mechanistic insights provided in these application notes serve as a foundation for researchers to explore and innovate in the field of photosensitive materials, with applications spanning from materials science to drug development. Further research is encouraged to quantify the photophysical properties of these materials more comprehensively and to explore their full potential in various technological applications.
References
Application Notes and Protocols for the Condensation of 5-Bromosalicylaldehyde to Form Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols and application notes for the synthesis of Schiff bases derived from 5-bromosalicylaldehyde. Schiff bases are a versatile class of compounds with a wide range of applications in medicinal chemistry and materials science. The presence of the bromine atom and the hydroxyl group on the salicylaldehyde (B1680747) ring makes these Schiff bases particularly interesting for the development of novel therapeutic agents and functional materials. This guide covers the general synthesis, purification, and characterization of these compounds, along with a discussion of their potential applications, particularly in the context of cancer therapy through the inhibition of signaling pathways like that of Poly(ADP-ribose) polymerase-1 (PARP-1).
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. This reaction is a cornerstone of synthetic organic chemistry due to its simplicity and the diversity of structures that can be generated. This compound is a valuable starting material for synthesizing Schiff bases with potential biological activities. The resulting N-substituted salicylideneimines are of significant interest due to their coordination properties with metal ions and their reported antimicrobial, antifungal, anti-inflammatory, and anticancer activities.
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol describes a general and efficient method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, alkylamines)
-
Ethanol (B145695) (absolute or 96%)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol, or ether)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in the same solvent.
-
Slowly add the amine solution to the aldehyde solution with continuous stirring at room temperature.
-
(Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction time can vary from 30 minutes to 4 hours, and the progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol or another suitable solvent to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from an appropriate solvent to obtain the final Schiff base.
-
Dry the purified product, determine the yield, and characterize it using appropriate analytical techniques (e.g., melting point, FT-IR, NMR, and Mass Spectrometry).
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound Schiff bases.
Data Presentation
The following tables summarize typical reaction conditions and characterization data for a selection of this compound Schiff bases reported in the literature.
Table 1: Reaction Conditions and Yields for the Synthesis of this compound Schiff Bases
| Primary Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 4-Aminobenzoic acid | Methanol | None | < 0.1 | 85 | [1] |
| 4-Hydroxybenzhydrazide | Ethanol/Water | None | 0.5 | 85 | [2] |
| Isonicotinic hydrazide | Ethanol/Water | None | 0.5 | 88 | [2] |
| β-Alanine | Ethanol | None | 4 | - | [3] |
| 1,3-Diaminopropane | Ethanol/Water | None | 2.5 | - | [4] |
| Thiosemicarbazide | Water | Na2CO3/HCl | 2 | - | [5] |
| Carbohydrazide | Ethanol | Acetic Acid | 2 | - | [6] |
| p-Toluidine | - | - | - | - | [7] |
Table 2: Characterization Data for Selected this compound Schiff Bases
| Schiff Base | Melting Point (°C) | IR (ν C=N, cm⁻¹) | ¹H NMR (δ, ppm, azomethine proton) | Mass Spec (m/z) | Reference |
| 4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid | - | - | 8.96 | - | [1] |
| This compound-4-hydroxybenzoylhydrazone | 286-287 | 1609 | 8.65 | - | [2] |
| This compound isonicotinoylhydrazone | 259-260 | 1617 | 8.65 | - | [2] |
| (E)-3-((5-bromo-2-hydroxybenzylidene) amino) propanoic acid | - | 1609 | - | 274 | [3] |
| 1,3-bis(5-bromo salicyl-imino) propane | 196 | 1650 | 4.32 | - | [4] |
| (E)-4-bromo-2-((5,7-dinitrobenzo[d]thiazol-2-ylimino) methyl) phenol | 177.5 | 1625.22 | 8.10 | - | [8] |
Application in Drug Development: PARP-1 Inhibition
Schiff bases derived from this compound have been investigated for their potential as anticancer agents. One promising target for cancer therapy is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[2] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of DNA double-strand breaks, the inhibition of PARP-1 leads to a synthetic lethality, causing the cancer cells to die.[4][9]
PARP-1 Signaling Pathway in DNA Repair
The following diagram illustrates the role of PARP-1 in the base excision repair (BER) pathway and the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancers.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual roles of PARP-1 promote cancer growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
Application Notes and Protocols: 5-Bromosalicylaldehyde in the Development of Ion Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Bromosalicylaldehyde as a versatile building block for the synthesis of fluorescent and colorimetric ion sensors. The inherent electronic properties and reactive aldehyde group of this compound make it an ideal starting material for creating Schiff base ligands capable of selectively binding to a variety of metal ions and anions.
Introduction to this compound-Based Ion Sensors
This compound is a valuable intermediate in organic synthesis, widely recognized for its role in constructing Schiff base ligands for ion detection.[1] The synthesis of these sensors is typically straightforward, involving a condensation reaction between this compound and a primary amine, hydrazine, or hydrazide derivative.[2][3] The resulting Schiff base compounds often exhibit significant changes in their photophysical properties, such as fluorescence or color, upon coordination with specific ions.[4][5] This change in optical signal forms the basis of their sensing capabilities.
The selectivity of these sensors can be tuned by modifying the amine-containing reactant, which allows for the design of probes specific for a range of analytes, including metal ions like Zn(II), Fe(III), and Al(III), as well as various anions.[6][7][8] The primary signaling mechanisms responsible for the observed changes in fluorescence are often Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).[3][9]
Quantitative Data Summary
The following table summarizes the performance of various ion sensors derived from this compound, providing key quantitative metrics for easy comparison.
| Sensor Derivative | Target Ion | Detection Limit (LOD) | Binding Constant (K) | Binding Stoichiometry (Sensor:Ion) | Solvent System | Reference |
| This compound + Carbohydrazide | F⁻ | 7.5 x 10⁻⁷ M | Not Reported | Not Reported | Not Specified | [10] |
| This compound + 2-aminomethylthiophene | Cu(II) | Not Reported | Log K₁ = 11.23 | 1:2 | 50% (v/v) DMSO-water | [11] |
| This compound + 2-aminomethylthiophene | Ni(II) | Not Reported | Log K₁ = 9.87 | 1:2 | 50% (v/v) DMSO-water | [11] |
| This compound + 2-aminomethylthiophene | Co(II) | Not Reported | Log K₁ = 9.54 | 1:2 | 50% (v/v) DMSO-water | [11] |
| This compound + 2-aminomethylthiophene | Zn(II) | Not Reported | Log K₁ = 8.98 | 1:2 | 50% (v/v) DMSO-water | [11] |
| This compound + 2-aminomethylthiophene | Mn(II) | Not Reported | Log K₁ = 7.65 | 1:2 | 50% (v/v) DMSO-water | [11] |
| (E)-N'-(5-bromosalicylidene)benzohydrazide | Al³⁺ | 5.3 x 10⁻⁸ M | Not Reported | 1:1 | Water-acetonitrile | [12] |
| Squaraine-based sensor with this compound moiety | Fe³⁺ | < 5.37 µM | Not Reported | 1:1 | 20% AcOH-H₂O | [13] |
Signaling Pathways and Mechanisms
The fluorescence response of Schiff base sensors derived from this compound is primarily governed by two key photophysical processes: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).
Chelation-Enhanced Fluorescence (CHEF): In the CHEF mechanism, the binding of a metal ion to the Schiff base ligand restricts the C=N isomerization and intramolecular vibrations.[6] This rigidity reduces non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity (a "turn-on" response).[9]
Photoinduced Electron Transfer (PET): PET sensors are typically designed with a fluorophore unit linked to a receptor unit (the ion-binding site) via a short spacer.[1][2] In the absence of the target ion, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence.[14] Upon binding of the target ion to the receptor, the energy level of the receptor's frontier molecular orbital is lowered, which inhibits the PET process and restores the fluorescence (a "turn-on" response).[15]
Caption: Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway.
Caption: Photoinduced Electron Transfer (PET) Signaling Pathway.
Experimental Protocols
Protocol 1: Synthesis of a Representative Schiff Base Sensor
This protocol describes the synthesis of a Schiff base sensor from this compound and a generic primary amine.
Materials:
-
This compound
-
Primary amine (e.g., 2-aminoethanol)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (1.0 mmol) in absolute ethanol (10 mL).
-
Add the amine solution to the this compound solution with stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base sensor.
-
Dry the purified product under vacuum.
Caption: General workflow for the synthesis of a Schiff base ion sensor.
Protocol 2: General Procedure for Ion Sensing using Fluorescence Spectroscopy
This protocol outlines the steps for evaluating the ion sensing capabilities of a synthesized this compound-based fluorescent probe.[4][16]
Materials and Equipment:
-
Stock solution of the synthesized sensor (e.g., 1 mM in a suitable solvent like DMSO or ACN).
-
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water or an appropriate solvent).
-
Spectroscopic grade solvents.
-
Fluorometer.
-
UV-Vis Spectrophotometer.
-
pH meter.
-
Volumetric flasks and micropipettes.
Procedure:
-
Preparation of Solutions: a. Prepare a stock solution of the sensor (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., DMSO). b. Prepare stock solutions of the metal ions to be tested (e.g., 1 x 10⁻² M) in deionized water or another appropriate solvent. c. Prepare a working solution of the sensor (e.g., 10 µM) by diluting the stock solution in the desired solvent system for analysis (e.g., a buffer solution at a specific pH).
-
Selectivity Study: a. To a series of cuvettes containing the sensor working solution, add an excess (e.g., 10 equivalents) of each metal ion stock solution to be tested. b. Record the fluorescence emission spectrum for each solution after a short incubation period. The excitation wavelength should be set at the absorption maximum of the sensor. c. A significant change in fluorescence intensity or a noticeable spectral shift in the presence of a specific metal ion indicates selectivity.
-
Fluorescence Titration: a. To a cuvette containing the sensor working solution, incrementally add small aliquots of the stock solution of the target metal ion. b. After each addition, mix the solution and record the fluorescence emission spectrum. c. Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation. d. Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Determination of the Limit of Detection (LOD): a. The LOD can be calculated from the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (sensor solution without the target ion) and k is the slope of the linear portion of the fluorescence intensity versus concentration plot at low concentrations.[17]
Protocol 3: Determination of Binding Stoichiometry using Job's Plot
The Job's plot, or the method of continuous variation, is used to determine the binding stoichiometry of the sensor-ion complex.[10][18]
Procedure:
-
Prepare equimolar stock solutions of the sensor and the target metal ion.
-
Prepare a series of solutions with a constant total concentration ([Sensor] + [Ion]), but with varying mole fractions of the sensor (from 0 to 1). For example, prepare solutions where the mole fraction of the sensor is 0, 0.1, 0.2, 0.3, 0.4, 0.5, 0.6, 0.7, 0.8, 0.9, and 1.0.
-
Record the fluorescence intensity (or absorbance) of each solution at the wavelength of maximum change.
-
Plot the change in fluorescence intensity (or absorbance) against the mole fraction of the sensor.
-
The mole fraction at which the maximum change is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.33 indicates a 1:2 (sensor:ion) stoichiometry.[19]
Caption: Experimental workflow for determining binding stoichiometry using a Job's plot.
References
- 1. almacgroup.com [almacgroup.com]
- 2. Fluorescent PET (photoinduced electron transfer) sensors as potent analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu2+ and Fe3+ Metal Ion: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]
- 5. A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu2+ and Fe3+ Metal Ion [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Job plot - Wikipedia [en.wikipedia.org]
- 11. Synthesis, spectral characterization, solution equilibria, in vitro antibacterial and cytotoxic activities of Cu(II), Ni(II), Mn(II), Co(II) and Zn(II) complexes with Schiff base derived from this compound and 2-aminomethylthiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Specific colorimetric detection of Fe3+ ions in aqueous solution by squaraine-based chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Current developments in fluorescent PET (photoinduced electron transfer) sensors and switches - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A highly selective pyridoxal-based chemosensor for the detection of Zn(ii) and application in live-cell imaging; X-ray crystallography of pyridoxal-TRIS Schiff-base Zn(ii) and Cu(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asdlib.org [asdlib.org]
- 19. pesrsncollege.edu.in [pesrsncollege.edu.in]
Application Notes & Protocols: 5-Bromosalicylaldehyde Modified Nanoparticles for Heavy Metal Ion Removal
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the modification of silica (B1680970) nanoparticles with 5-Bromosalicylaldehyde and their application in the removal of heavy metal ions, specifically Copper (Cu(II)) and Cadmium (Cd(II)), from aqueous solutions.
Introduction
Heavy metal contamination in water is a significant environmental and health concern. Nanotechnology offers promising solutions for the efficient removal of these toxic ions. This protocol details the synthesis of silica nanoparticles functionalized with this compound, creating a novel nanocomposite (designated as N2) with a high affinity for heavy metal ions. The modification introduces Schiff base functionalities onto the nanoparticle surface, which act as effective chelating agents for metal ions.
The adsorption process is based on the chemical interaction between the functional groups on the modified nanoparticle surface and the metal ions in the solution. This method has been shown to be efficient for the removal and preconcentration of Cu(II) and Cd(II) ions.[1][2]
Data Summary
The performance of the this compound modified silica nanoparticles (N2) in removing Cu(II) and Cd(II) ions is summarized in the table below. For comparison, data for silica nanoparticles modified with 2,4-dihydroxybenzaldehyde (B120756) (N1) from the same study are also included.
| Nanocomposite | Target Metal Ion | Maximum Adsorption Capacity (mg g⁻¹) |
| N2 (this compound modified) | Cu(II) | 40.93 [1][3] |
| N2 (this compound modified) | Cd(II) | 26.34 [1][3] |
| N1 (2,4-dihydroxybenzaldehyde modified) | Cu(II) | 64.81[1][3] |
| N1 (2,4-dihydroxybenzaldehyde modified) | Cd(II) | 27.39[1][3] |
The adsorption of both Cu(II) and Cd(II) ions onto the N2 nanocomposite follows the Langmuir equilibrium isotherm, indicating a monolayer adsorption process.[1][3] The process is spontaneous, chemical, and exothermic in nature.[1][3]
Experimental Protocols
Synthesis of this compound Modified Silica Nanoparticles (N2)
This protocol describes a two-step process: first, the functionalization of silica nanoparticles with an amino group, followed by the reaction with this compound to form the Schiff base.
Materials:
-
Silica nanoparticles (SiO₂)
-
(3-aminopropyl)triethoxysilane (APTES)
-
This compound
-
Sulfuric acid (concentrated)
-
Deionized water
Procedure:
-
Amino-functionalization of Silica Nanoparticles:
-
Disperse a known amount of silica nanoparticles in an ethanolic solution.
-
Add (3-aminopropyl)triethoxysilane (APTES) to the suspension.
-
Reflux the mixture at an elevated temperature for several hours to ensure the covalent attachment of the amino groups to the silica surface.
-
After reflux, separate the amino-functionalized silica nanoparticles by filtration or centrifugation.
-
Wash the product thoroughly with ethanol and deionized water to remove any unreacted APTES.
-
Dry the functionalized nanoparticles in an oven at a controlled temperature (e.g., 60 °C) for 12 hours.[2]
-
-
Schiff Base Formation with this compound:
-
Take 2 g of the dried amino-functionalized silica nanoparticles.[2]
-
Prepare a solution of 2 g of this compound in 30 mL of ethanol.[2]
-
Add the amino-functionalized silica nanoparticles to the ethanolic solution of this compound.[2]
-
Add a few drops of concentrated sulfuric acid to the mixture to catalyze the Schiff base condensation reaction.[2]
-
Reflux the mixture at 150 °C for 24 hours.[2]
-
After the reaction is complete, separate the resulting nanocomposite (N2) by filtration.[2]
-
Wash the N2 nanocomposite repeatedly with warm ethanol and deionized water to remove any unreacted aldehyde and the acid catalyst.[2]
-
Dry the final product at 60 °C for 12 hours.[2]
-
Characterization of the Modified Nanoparticles
To confirm the successful synthesis and modification of the nanoparticles, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present on the nanoparticle surface. The appearance of a C=N stretching vibration band (around 1629 cm⁻¹) confirms the formation of the Schiff base.[3]
-
Field Emission Scanning Electron Microscopy (FE-SEM): To observe the morphology and surface characteristics of the nanoparticles before and after modification. A change from a smoother to a flakier surface can indicate successful functionalization.[3][4]
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles. A decrease in the intensity of the characteristic silica peak (e.g., at 2θ = 21.9°) can suggest the successful grafting of the organic moiety.[3]
-
CHN Elemental Analysis: To determine the carbon, hydrogen, and nitrogen content, which provides quantitative evidence of the organic modification.
Metal Ion Removal Experiment
This protocol outlines the batch adsorption method to evaluate the metal ion removal efficiency of the N2 nanocomposite.
Materials:
-
N2 nanocomposite (adsorbent)
-
Stock solutions of Cu(II) and Cd(II) ions of known concentration
-
pH buffer solutions
-
Shaker or magnetic stirrer
-
Centrifuge or filtration setup
-
Atomic absorption spectrometer (AAS) or Inductively coupled plasma optical emission spectrometry (ICP-OES) for metal ion concentration analysis.[2]
Procedure:
-
Preparation of Metal Ion Solutions: Prepare working solutions of Cu(II) and Cd(II) of desired concentrations by diluting the stock solutions with deionized water.
-
Batch Adsorption Study:
-
Take a series of flasks, and to each, add a known volume of the metal ion solution.
-
Adjust the pH of each solution to the desired value using the buffer solution. The optimal pH should be determined experimentally.
-
Add a pre-weighed amount of the N2 nanocomposite to each flask.
-
Agitate the flasks on a shaker at a constant speed and temperature for a specific contact time. The optimal contact time should also be determined through kinetic studies (e.g., sampling at different time intervals from 10 to 180 minutes).[3]
-
-
Sample Analysis:
-
After the desired contact time, separate the N2 nanocomposite from the solution by centrifugation or filtration.
-
Measure the final concentration of the metal ions remaining in the supernatant/filtrate using AAS or ICP-OES.
-
-
Calculation of Removal Efficiency and Adsorption Capacity:
-
Removal Efficiency (%):
where C₀ is the initial metal ion concentration and Cₑ is the equilibrium metal ion concentration.
-
Adsorption Capacity (qₑ, mg g⁻¹):
where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
Visualizations
Caption: Experimental workflow for the synthesis of N2 nanocomposite and its application in metal ion removal.
Caption: Proposed mechanism of metal ion chelation by the Schiff base on the nanoparticle surface.
References
- 1. Modification of silica nanoparticles by 2,4-dihydroxybenzaldehyde and this compound as new nanocomposites for efficient removal and preconcentration of Cu(ii) and Cd(ii) ions from water, blood, and fish muscles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Modification of silica nanoparticles by 2,4-dihydroxybenzaldehyde and this compound as new nanocomposites for efficient removal and preconcen ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03177A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Modification of silica nanoparticles by 2,4-dihydroxybenzaldehyde and this compound as new nanocomposites for efficient removal and preconcentration of Cu(ii) and Cd(ii) ions from water, blood, and fish muscles - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromosalicylaldehyde: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromosalicylaldehyde is a highly versatile and reactive building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique molecular architecture, featuring an aldehyde, a hydroxyl group, and a bromine atom on the aromatic ring, provides multiple reactive sites for diverse chemical transformations. This functionality makes it a valuable precursor for the synthesis of Schiff bases, coumarins, chalcones, benzofurans, and other heterocyclic systems. Many of these derivatives have demonstrated significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making this compound a key starting material in medicinal chemistry and drug discovery.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of various classes of heterocyclic compounds from this compound, along with a summary of their quantitative data and insights into their mechanisms of action.
I. Synthesis of Schiff Bases and their Metal Complexes
Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized by the condensation of this compound with primary amines. These compounds and their metal complexes are known for their broad spectrum of biological activities.[5][6][7][8][9]
Experimental Protocol: Synthesis of a this compound-derived Schiff Base
This protocol describes the synthesis of 4-((5-bromo-2-hydroxybenzylidene)amino)benzoic acid.
Materials:
-
This compound (1.0 mmol, 201 mg)
-
4-Aminobenzoic acid (1.0 mmol, 137 mg)
-
Methanol (B129727) (10 mL)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound in 5 mL of methanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve 4-aminobenzoic acid in 5 mL of methanol.
-
Add the 4-aminobenzoic acid solution dropwise to the this compound solution at room temperature with continuous stirring.
-
A yellow precipitate will form almost immediately. Continue stirring the reaction mixture for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the product in a desiccator to obtain the pure Schiff base.
Quantitative Data for Selected Schiff Bases
| Amine Reactant | Product | Yield (%) | M.P. (°C) | Spectroscopic Data Highlights | Reference(s) |
| 4-Aminobenzoic acid | 4-((5-bromo-2-hydroxybenzylidene)amino)benzoic acid | 85 | >300 | ¹H NMR (DMSO-d₆): δ 8.96 (s, 1H, -CH=N-), 10.22 (s, 1H, -OH), 12.65 (br s, 1H, -COOH). IR (KBr, cm⁻¹): ~1610 (C=N). | [10] |
| 4-Hydroxybenzhydrazide | This compound-4-hydroxybenzoylhydrazone | 85 | 286-287 | ¹H NMR (DMSO-d₆): δ 8.57 (s, 1H, -CH=N-), 11.41 (s, 1H, -NH-), 11.99 (s, 1H, -OH). IR (KBr, cm⁻¹): 1660 (C=O), 1609 (C=N). | [10][11] |
| Isonicotinohydrazide | This compound isonicotinoylhydrazone | 88 | 259-260 | ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, -CH=N-), 11.12 (s, 1H, -NH-), 12.34 (s, 1H, -OH). IR (KBr, cm⁻¹): 1676 (C=O), 1617 (C=N). | [10][11] |
| 4,6-Dinitro-2-aminobenzothiazole | (E)-4-bromo-2-((5,7-dinitrobenzo[d]thiazol-2-ylimino)methyl)phenol | - | - | ¹H NMR (CDCl₃): δ 8.20 (s, 1H, -CH=N-). IR (KBr, cm⁻¹): 1652 (C=N). |
Biological Activity and Mechanism of Action
Schiff bases derived from salicylaldehydes exhibit a range of biological activities, including antimicrobial and anticancer effects. The imine group and the phenolic hydroxyl group are crucial for their bioactivity. Chelation with metal ions often enhances their therapeutic potential by increasing lipophilicity, which facilitates cell penetration.[5][8] Some Schiff bases have been shown to inhibit enzymes like DNA gyrase and may interfere with signaling pathways such as NF-κB.[1][9]
Caption: Mechanism of Action for Schiff Bases.
II. Synthesis of Coumarins
Coumarins (2H-1-benzopyran-2-ones) are a major class of phenolic compounds with diverse pharmacological properties. The Knoevenagel condensation of this compound with active methylene (B1212753) compounds is a common and efficient route for their synthesis.[12]
Experimental Protocol: Synthesis of a 6-Bromo-coumarin Derivative
This protocol outlines the synthesis of 6-bromo-coumarin-3-carboxylic acid ethyl ester via Knoevenagel condensation.
Materials:
-
This compound (10 mmol, 2.01 g)
-
Diethyl malonate (12 mmol, 1.92 g)
-
Ethanol (B145695) (20 mL)
-
Piperidine (B6355638) (0.5 mL)
-
Glacial acetic acid (0.2 mL)
-
Reflux apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound and diethyl malonate in ethanol.
-
Add piperidine and a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and acidify with dilute HCl to induce precipitation.
-
Collect the product by filtration, wash with water, and recrystallize from ethanol.
Quantitative Data for Selected Coumarins
| Active Methylene Compound | Product | Yield (%) | M.P. (°C) | Spectroscopic Data Highlights | Reference(s) |
| Diethyl malonate | 6-Bromo-2-oxo-2H-chromene-3-carboxylate | High | - | - | [12] |
| Ethyl acetoacetate | 3-Acetyl-6-bromo-2H-chromen-2-one | 58 | 170 | IR (KBr, cm⁻¹): 1720, 1695 (C=O). ¹H NMR (DMSO-d₆): δ 2.38 (s, 3H, -CH₃), 8.69 (s, 1H, H-4). | [13] |
| Malononitrile | 6-Bromo-2-imino-2H-chromene-3-carbonitrile | - | - | Hydrolyzes to 6-bromo-2-oxo-2H-chromene-3-carbonitrile. | [14] |
Biological Activity and Signaling Pathways
Coumarin derivatives are known to modulate various cellular signaling pathways, contributing to their anticancer and anti-inflammatory effects. They can inhibit the NF-κB and MAPK pathways, which are crucial in inflammation and cell proliferation. Additionally, some coumarins can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[15][16][17][18]
Caption: Signaling pathways modulated by coumarins.
III. Synthesis of Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and possess a wide range of biological activities. They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[1][19][]
Experimental Protocol: Synthesis of a this compound-derived Chalcone (B49325)
This protocol details the synthesis of (E)-1-(4-hydroxyphenyl)-3-(5-bromo-2-hydroxyphenyl)prop-2-en-1-one.
Materials:
-
This compound (5 mmol, 1.005 g)
-
4-Hydroxyacetophenone (5 mmol, 681 mg)
-
Ethanol (20 mL)
-
Sodium hydroxide (B78521) (40% aqueous solution, 6 mL)
-
Stirring apparatus and ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxyacetophenone and this compound in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 2-4 hours, and then at room temperature overnight.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic.
-
A solid precipitate will form. Collect the chalcone by vacuum filtration.
-
Wash the product thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure chalcone.
Quantitative Data for Selected Chalcones
| Acetophenone Reactant | Product | Yield (%) | M.P. (°C) | Spectroscopic Data Highlights | Reference(s) |
| Acetophenone | 1-phenyl-3-(5-bromo-2-hydroxyphenyl)prop-2-en-1-one | 60-70 | - | - | [1] |
| 4-Chloroacetophenone | 1-(4-chlorophenyl)-3-(5-bromo-2-hydroxyphenyl)prop-2-en-1-one | 58.5 | - | - | [1] |
| 3-Bromoacetophenone | 1-(3-bromophenyl)-3-(5-bromo-2-hydroxyphenyl)prop-2-en-1-one | 64.5 | - | - | [1] |
Biological Activity and Signaling Pathways
Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways like MAPK and NF-κB.[15][21][22] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor. Some chalcones also activate the Nrf2 pathway, contributing to their antioxidant and cytoprotective effects.[23][24]
Caption: Chalcone-mediated anticancer mechanisms.
IV. Synthesis of Benzofurans
Benzofuran (B130515) is a privileged heterocyclic scaffold found in many natural products and pharmaceuticals. A common synthetic route involves the reaction of a salicylaldehyde (B1680747) derivative with an α-halo ketone or ester followed by intramolecular cyclization.
Experimental Protocol: Synthesis of a 5-Bromo-benzofuran Derivative
This protocol describes the synthesis of 5-bromo-3-amino-2-acetylbenzofuran.
Materials:
-
5-Bromosalicylonitrile (prepared from this compound) (10 mmol)
-
Chloroacetone (12 mmol)
-
Anhydrous potassium carbonate (20 mmol)
-
Anhydrous acetone (B3395972) (50 mL)
-
Reflux apparatus
Procedure:
-
Prepare 5-bromosalicylonitrile by reacting this compound with hydroxylamine (B1172632) hydrochloride in DMF.[25]
-
To a suspension of 5-bromosalicylonitrile and anhydrous potassium carbonate in anhydrous acetone, add chloroacetone.
-
Heat the mixture at reflux for 8-10 hours with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash them with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization from a suitable solvent to yield the pure benzofuran derivative.
Quantitative Data for Selected Benzofurans
| Reactant | Product | Yield (%) | M.P. (°C) | Spectroscopic Data Highlights | Reference(s) |
| Chloroacetone | 5-Bromo-3-amino-2-acetylbenzofuran | 65 | 165 | IR (KBr, cm⁻¹): 3450, 3350 (NH₂), 1640 (C=O). | [25] |
| Phenacyl bromide | 5-Bromo-3-amino-2-benzoylbenzofuran | 70 | 182 | IR (KBr, cm⁻¹): 3460, 3355 (NH₂), 1630 (C=O). | [25] |
| Ethyl chloroacetate | Ethyl 5-bromo-3-aminobenzofuran-2-carboxylate | 75 | 145 | IR (KBr, cm⁻¹): 3455, 3350 (NH₂), 1680 (C=O). | [25] |
Biological Activity
Benzofuran derivatives exhibit a wide range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties.[26][27] Some benzofurans are known to enhance insulin (B600854) sensitivity and may act as antioxidants, potentially through the activation of the Nrf2 pathway.[28][29][30]
Caption: Synthetic routes from this compound.
V. Biological Activity Data Summary
The following tables summarize the reported anticancer and antimicrobial activities of various heterocyclic compounds derived from this compound.
Anticancer Activity (IC₅₀ Values)
| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference(s) |
| Schiff Base Complex | Gallium(III) complex of this compound-4-hydroxybenzoylhydrazone | HL-60 (Leukemia) | ~5-10 | [11] |
| Schiff Base Complex | Gallium(III) complex of this compound isonicotinoylhydrazone | SKW-3 (Leukemia) | ~10-20 | [11] |
| Chalcone | Brominated Chalcone Derivative | Gastric Cancer Cells | 3.57 - 5.61 | [22] |
| Coumarin | Coumarin-Thiazole Congener | MCF-7 (Breast) | 2.6 - 10.0 | [13] |
Antimicrobial Activity (MIC Values)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Schiff Base | 4-((5-bromo-2-hydroxybenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | M. kansasii | 8 - 32 | [6] |
| Schiff Base | From p-toluidine | E. coli | - | [31] |
| Metal Complex | Cu(II) complex of 5-bromosalicylidene-2-chloro-4-nitroaniline | E. coli | 250 | [7] |
| Metal Complex | Cu(II) complex of 5-bromosalicylidene-2-chloro-4-nitroaniline | S. aureus | 125 | [7] |
| Coumarin | 6-Bromo-3-(1-(phenylamino)ethylidene)chroman-2,4-dione | S. aureus | - | [14] |
| Thiazole | Derivative from this compound | E. coli | Intermediate | [14] |
Conclusion
This compound is an invaluable starting material for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. The straightforward and efficient synthetic routes to Schiff bases, coumarins, chalcones, and benzofurans, coupled with the potent biological activities of these derivatives, underscore its importance. The modulation of key cellular signaling pathways such as NF-κB, MAPK, and Nrf2 by these compounds provides a mechanistic basis for their therapeutic effects and offers opportunities for the development of novel targeted therapies. The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the synthesis and evaluation of new bioactive heterocyclic molecules.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 1761-61-1 [chemicalbook.com]
- 4. This compound | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 21. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scirp.org [scirp.org]
- 26. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cu(II), Cd(II) and Ni(II) Complexes of this compound-4-hydroxybenzhydrazone: Synthesis and Spectral Studies | Mapana Journal of Sciences [journals.christuniversity.in]
- 28. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 5-Bromosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Bromosalicylaldehyde, a key intermediate in pharmaceutical synthesis. The following sections outline various analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. While specific validated quantitative data for this compound is not extensively published, this guide synthesizes information from established analytical principles and data from analogous compounds to present a comparative overview.
Comparative Summary of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The table below summarizes the key performance characteristics of the discussed methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectroscopy |
| Principle | Separation based on polarity, with detection by UV absorbance. | Separation based on volatility and polarity, with detection by mass fragmentation. | Quantification based on the absorbance of UV-Visible light. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | Moderate to High (ng/mL range) | Very High (pg/mL range) | Low (µg/mL range) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Sample Throughput | Moderate | Moderate | High |
| Typical Application | Routine quality control, purity assessment, and stability studies.[1] | Impurity profiling and quantification of trace volatile compounds.[2] | Rapid in-process monitoring and concentration determination.[1] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose.
Experimental Protocol: HPLC Method
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1 reverse-phase column or a standard C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[1][3]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, often with an acidic modifier like phosphoric acid or formic acid for Mass-Spec compatibility.[3]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound to find its maximum absorbance (λmax).[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
Reagents and Sample Preparation:
-
Mobile Phase Preparation: Prepare the desired mixture of acetonitrile and water (e.g., 50:50 v/v). If required, add 0.1% phosphoric acid or formic acid.[3] Filter and degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known volume to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for identifying and quantifying trace amounts of this compound, especially in complex matrices.[4] Due to its polarity and potential for thermal degradation, derivatization may be necessary to improve its volatility.[2]
Experimental Protocol: GC-MS Method
Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer.[4]
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program: An optimized temperature gradient to ensure good separation.[4]
-
Ionization Mode: Electron Ionization (EI).[4]
-
Mass Analyzer: Quadrupole.[4]
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.[4]
Reagents and Sample Preparation (with Derivatization):
-
Derivatizing Agent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Stock Solution: Prepare a stock solution of this compound in a dry, aprotic solvent like pyridine (B92270) or acetonitrile.
-
Calibration Standards: Prepare serial dilutions of the stock solution.
-
Derivatization Procedure:
-
Evaporate a known volume of each standard and sample solution to dryness under a stream of nitrogen.
-
Add the derivatizing agent and a suitable solvent (e.g., pyridine).
-
Seal the vial and heat at 60-70 °C for approximately 30 minutes to ensure complete derivatization.[2]
-
-
Injection: Inject an aliquot of the derivatized solution into the GC-MS.
Data Analysis: Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. The concentration in the sample is determined from this curve. The mass spectrum can be used for confirmation of the analyte's identity.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for determining the concentration of this compound, particularly for in-process monitoring where high accuracy is not the primary requirement.[1]
Experimental Protocol: UV-Vis Spectroscopy Method
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.[1]
Reagents and Sample Preparation:
-
Solvent: Choose a solvent that dissolves this compound and is transparent in the UV-Vis region of interest (e.g., ethanol (B145695) or methanol).[1]
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[1]
-
Standard Stock Solution: Prepare an accurately weighed stock solution of the reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Preparation: Dissolve a known weight of the sample in the chosen solvent to a specific volume.[1]
Data Analysis: Measure the absorbance of the calibration standards and the sample at the predetermined λmax. Create a calibration curve by plotting absorbance versus concentration. Determine the concentration of this compound in the sample from its absorbance using the calibration curve, based on Beer's Law.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflows for the analytical methods described.
Caption: General workflow for the quantification of this compound.
Caption: Logical relationships of analytical methods for this compound.
References
Characterization Techniques for 5-Bromosalicylaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromosalicylaldehyde and its derivatives are versatile compounds with significant potential in medicinal chemistry and materials science.[1] These compounds serve as crucial intermediates in the synthesis of novel Schiff bases, hydrazones, and coordination complexes.[1][2] The presence of the bromine atom, a hydroxyl group, and an aldehyde group on the aromatic ring imparts unique physicochemical properties that can be fine-tuned to modulate biological activity.[2] Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, often by influencing key cellular signaling pathways such as NF-κB and STAT3.
This document provides detailed application notes and standardized protocols for the comprehensive characterization of this compound derivatives, facilitating research and development in this promising area.
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity, purity, and structure of newly synthesized this compound derivatives. The following are standard techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely used to characterize this compound derivatives.[3]
¹H NMR Spectroscopy
Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule.
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | CDCl₃ | 11.0 (s, 1H), 9.85 (s, 1H), 7.65 (d, 1H), 7.55 (d, 1H), 6.90 (d, 1H) | -OH, -CHO, Ar-H, Ar-H, Ar-H |
| This compound-4-hydroxybenzoylhydrazone (H₂L¹) | DMSO-d₆ | 11.98 (s, 1H), 8.56 (s, 1H), 7.76 (d, 1H), 7.41 (dd, 1H), 6.90 (d, 1H), 6.88-8.80 (m, aromatic protons) | -OH (salicyl), HC=N, Ar-H (salicyl), Ar-H (salicyl), Ar-H (salicyl), Ar-H (hydrazide) |
| This compound isonicotinoylhydrazone (H₂L²) | DMSO-d₆ | 12.34 (s, 1H), 8.65 (s, 1H), 7.83 (d, 1H), 7.44 (dd, 1H), 6.91 (d, 1H), 6.88-8.80 (m, aromatic protons) | -OH (salicyl), HC=N, Ar-H (salicyl), Ar-H (salicyl), Ar-H (salicyl), Ar-H (hydrazide) |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 5-Bromosalicylalcohol | Not Specified | Not Specified | Not Specified |
| This compound-4-hydroxybenzoylhydrazone (H₂L¹) | DMSO-d₆ | 162.54, 146.34 | C=O, C=N |
| This compound isonicotinoylhydrazone (H₂L²) | DMSO-d₆ | 161.46, 145.02 | C=O, C=N |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[4]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).
-
Acquire a ¹³C NMR spectrum using standard parameters (e.g., 1024 scans, relaxation delay of 2-5 seconds).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
-
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound derivatives, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) is a key diagnostic feature.[5]
Table 3: Representative Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Method | m/z (Relative Intensity) | Interpretation |
| This compound | EI | 200/202 ([M]⁺), 171/173, 121, 92 | Molecular ion peak showing bromine isotope pattern. |
| 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | EI | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion triplet due to two bromine atoms. |
| This compound thiosemicarbazide (B42300) Schiff base | Not Specified | 273.9/275.9 | Molecular ion peak (M⁺) and isotopic peak (M+2) of about equal intensity.[6] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is generalized for a volatile this compound derivative.[5]
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane (B109758) or ethyl acetate.[5]
-
GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[5]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[5]
-
Column: HP-5ms (or similar) capillary column.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.[5]
-
-
MS Source: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan from m/z 40 to 450.[5]
-
-
Data Acquisition and Analysis:
-
Inject the sample into the GC-MS system.
-
Acquire the data using the instrument's software.
-
Identify the peak corresponding to the derivative in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Analyze the molecular ion peak, isotopic pattern, and fragmentation pattern to confirm the structure.[5]
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Key FT-IR Vibrational Frequencies for this compound Derivatives (cm⁻¹)
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H (phenolic) | 3171–3303 (broad) |
| C-H (aromatic) | ~3000-3100 |
| C=O (aldehyde/amide) | 1614-1655 |
| C=N (azomethine) | 1609–1617 |
| C=C (aromatic) | ~1400-1600 |
| C-Br | ~500-600 |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for studying conjugation.
Table 5: Representative UV-Vis Absorption Maxima for this compound Derivatives
| Compound | Solvent | λmax (nm) |
| This compound | DMSO/H₂O | 375 (Excitation) |
| This compound derivatives | Toluene | ~350-450 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable UV-transparent solvent (e.g., ethanol, DMSO, acetonitrile) to an appropriate concentration (typically in the micromolar range).[7]
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent (as a blank) and another with the sample solution.
-
Scan the absorbance of the sample from a suitable starting wavelength (e.g., 800 nm) to a suitable ending wavelength (e.g., 200 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
-
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in the X-ray beam of a diffractometer.
-
Collect diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.[9]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters of the model against the experimental data until a satisfactory agreement is reached.
-
-
Structure Analysis: Analyze the final crystal structure to determine bond lengths, angles, and intermolecular interactions.
Biological Activity and Signaling Pathways
5-Bromosalicylamide derivatives have been shown to exert biological effects, such as anticancer and anti-inflammatory activities, by modulating key signaling pathways.
NF-κB and STAT3 Signaling Pathways
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) pathways are critical regulators of inflammation, cell proliferation, and survival. Their constitutive activation is a hallmark of many cancers. Salicylamide derivatives can inhibit these pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Antimicrobial Activity
Brominated compounds, including derivatives of this compound, have demonstrated potential as antimicrobial agents against various bacterial and fungal strains.[10]
Table 6: Representative Antimicrobial Activity Data for Salicylaldehyde Schiff Base Derivatives
| Compound Type | Microorganism | Activity (Zone of Inhibition, mm) |
| Symmetrical Schiff Base (Br substituent) | E. coli | - |
| Symmetrical Schiff Base (Br substituent) | E. faecalis | - |
| Symmetrical Schiff Base (Br substituent) | S. aureus | - |
| Unsymmetrical Schiff Base (Br and NO₂ substituents) | E. coli | Active |
| Unsymmetrical Schiff Base (Br and NO₂ substituents) | E. faecalis | Highly Active |
| Unsymmetrical Schiff Base (Br and NO₂ substituents) | S. aureus | Active |
Note: Specific quantitative data for this compound derivatives should be determined experimentally as activity is highly dependent on the specific chemical structure.
Experimental Protocol: Agar (B569324) Well Diffusion Assay for Antimicrobial Activity [11]
-
Media Preparation: Prepare and sterilize nutrient agar plates.
-
Inoculation: Spread a standardized inoculum of the test microorganism (e.g., 10⁸ CFU/mL) uniformly over the surface of the agar plates.
-
Well Preparation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Sample Application: Add a specific volume (e.g., 100 µL) of the test derivative solution (at a known concentration) and control solutions (positive and negative controls) to the wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Conclusion
The comprehensive characterization of this compound derivatives is fundamental to advancing their development as therapeutic agents and novel materials. The application of the spectroscopic and analytical techniques detailed in these notes, combined with relevant biological assays, will enable researchers to establish clear structure-activity relationships and unlock the full potential of this versatile class of compounds.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Gallium (III) Complexes with this compound Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-Bromosalicylaldehyde Schiff Base Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Bromosalicylaldehyde Schiff base synthesis.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of this compound Schiff bases.
1. Why is the yield of my this compound Schiff base consistently low?
Low yields in Schiff base synthesis can arise from several factors. The reaction, a condensation between this compound and a primary amine, is a reversible equilibrium. The presence of water, a byproduct, can drive the reaction backward, thereby reducing the product yield. Additionally, suboptimal reaction conditions, such as incorrect temperature or the absence of a catalyst, can lead to incomplete conversion.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and consider adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves to the reaction mixture.
-
Utilize a Catalyst: The addition of a catalytic amount of a weak acid, such as glacial acetic acid or a few drops of concentrated hydrochloric acid, can significantly accelerate the reaction rate.
-
Optimize Reaction Temperature: While some reactions proceed at room temperature, others may require heating or refluxing to go to completion. The optimal temperature depends on the specific reactants and solvent used.
-
Adjust Reactant Stoichiometry: Using a slight excess of the more volatile or less expensive reactant (often the amine) can help drive the equilibrium towards the product.
2. My reaction mixture has turned dark, and I'm getting a lot of impurities. What's happening?
The formation of dark-colored impurities often indicates side reactions or degradation of the starting materials or product. This can be caused by excessive heating, prolonged reaction times, or the presence of oxygen.
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessively high temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) to prevent prolonged heating after the reaction is complete.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Purification: Impurities can often be removed through proper purification techniques like recrystallization or column chromatography.
3. My Schiff base product is an oil and won't crystallize. How can I solidify it?
Some Schiff bases have low melting points or may initially form as oils.
Troubleshooting Steps:
-
Trituration: Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Adding a small seed crystal of the product, if available, can also initiate crystallization.
-
Solvent Change: The choice of solvent for precipitation or recrystallization is crucial. If the product is oily, it may be too soluble in the current solvent. Try adding a less polar "anti-solvent" dropwise to the oil to induce precipitation.
-
Cooling: Ensure the solution is sufficiently cooled. Using an ice bath or even a freezer can promote crystallization.
4. How do I choose the right solvent for the reaction and recrystallization?
The ideal reaction solvent should dissolve the reactants but ideally precipitate the product upon formation or cooling, simplifying isolation. For recrystallization, the solvent should dissolve the Schiff base at an elevated temperature but have low solubility at room temperature or below.
-
Common Reaction Solvents: Ethanol, methanol, and toluene (B28343) are frequently used for Schiff base synthesis. Ethanol is a good general-purpose solvent for both the reaction and subsequent recrystallization.[1][2][3][4]
-
Recrystallization Solvents: Ethanol is a common and effective solvent for recrystallizing this compound Schiff bases.[2][3][5] A mixed solvent system, such as dichloromethane/hexane, can also be employed for purification.
Data Presentation
The following tables summarize key experimental parameters and their impact on the synthesis of this compound Schiff bases.
Table 1: Effect of Reaction Conditions on the Synthesis of a this compound Schiff Base
| Amine Reactant | Solvent | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 2-amino-2-methyl-1,3-propanediol (B94268) | Absolute Ethanol | None | 65 | 2 | High | [1] |
| Carbohydrazide (B1668358) | Dehydrated Ethanol | Acetic Acid | 60-70 | 1.5-2.0 | High | [4] |
| 4,6-Dinitro-2-Aminobenzothiazole | Toluene | Acetic Acid | Reflux | - | 72 | [2] |
| 1,3-diaminopropane | Aqueous-Ethanol | None | Room Temp -> Reflux | 2.5 | - | [3] |
| p-toluidine | - | - | - | - | - | [6] |
| Thiosemicarbazide | Deionized Water | Sodium Carbonate / HCl | Reflux | 2 | Excellent | [7] |
| β-alanine | Ethanol | - | Reflux | 4 | - | [8][9][10] |
Table 2: Recrystallization Solvents for this compound Schiff Bases
| Schiff Base Derivative | Recrystallization Solvent(s) | Observed Appearance | Reference |
| Product with 4,6-Dinitro-2-aminobenzothiazole | Ethanol | Pale yellowish solid | [2] |
| Product with 1,3-diaminopropane | Ether | Light yellowish colour solid | [3] |
| Product with 4-hydroxybenzhydrazide | Ethanol | White precipitate | [5] |
| Product with isonicotinic hydrazide | Ethanol | White precipitate | [5] |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary Amine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable amount of absolute ethanol.
-
To this solution, add the primary amine (1 equivalent) dropwise while stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
If necessary, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[11]
-
Dry the purified crystals.
Mandatory Visualizations
Caption: Troubleshooting workflow for improving Schiff base yield.
Caption: General workflow for the recrystallization of Schiff bases.
References
- 1. CN104447398A - Synthesis and application of this compound 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]
- 2. irjse.in [irjse.in]
- 3. jetir.org [jetir.org]
- 4. CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method - Google Patents [patents.google.com]
- 5. Gallium (III) Complexes with this compound Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in 5-Bromosalicylaldehyde Reactions
Welcome to the technical support center for 5-Bromosalicylaldehyde reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize chemical syntheses involving this versatile reagent. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in reactions involving this compound?
Low yields in reactions with this compound can stem from several factors, often related to the purity of reagents, reaction conditions, and the inherent reactivity of the starting materials. Common culprits include:
-
Incomplete Reactions: The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Side Reactions: Formation of undesired byproducts can consume the starting material and reduce the yield of the target molecule.
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions.
-
Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, crystallization, or chromatography.
-
Suboptimal Reaction Conditions: Parameters such as temperature, solvent, catalyst, and pH may not be optimized for the specific transformation.
-
Purity of Starting Materials: Impurities in this compound or other reactants can interfere with the reaction.
Q2: How can I minimize the formation of byproducts in my Schiff base condensation with this compound?
Schiff base formation is a reversible reaction, and the primary byproduct is water. To drive the equilibrium towards the product and minimize side reactions, consider the following:
-
Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene (B28343) or benzene. Alternatively, adding a dehydrating agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves (4 Å) to the reaction mixture can be effective.
-
Control of Stoichiometry: Use a precise 1:1 molar ratio of this compound to the primary amine. A slight excess of the more volatile component can sometimes be used to drive the reaction to completion.
-
Catalyst Choice: While often self-catalyzed, some Schiff base condensations benefit from a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration step.[1]
-
Solvent Selection: The choice of solvent can influence the reaction rate and equilibrium. Protic solvents like ethanol (B145695) are commonly used and can facilitate proton transfer. Aprotic solvents may be preferred when using a Dean-Stark trap.
Q3: My aldol (B89426) condensation using this compound is giving a complex mixture of products. What is happening?
Crossed aldol condensations, where two different carbonyl compounds react, can lead to a mixture of up to four different products if both reactants have α-hydrogens. Since this compound lacks α-hydrogens, it can only act as the electrophile, which simplifies the reaction. However, if the other carbonyl partner (e.g., a ketone) can self-condense, you may still obtain a mixture. To improve the selectivity for the desired crossed-aldol product:
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Order of Addition: Slowly add the enolizable ketone to a mixture of this compound and the base. This keeps the concentration of the enolate low and favors its reaction with the more reactive aldehyde.
-
Choice of Base: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of the ketone at low temperatures before adding the this compound. This "directed" aldol approach offers greater control.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction.
Troubleshooting Guides
Issue 1: Low Yield in Schiff Base Synthesis
dot
Caption: Troubleshooting workflow for low yield in Schiff base synthesis.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Extend the reaction time and monitor by TLC until the starting material is consumed.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Ensure efficient removal of water using a Dean-Stark trap or a drying agent.[1] |
| Suboptimal Catalyst | - If the reaction is slow, add a catalytic amount of a weak acid like acetic acid. |
| Poor Solvent Choice | - For reactions with a Dean-Stark trap, use a solvent that forms an azeotrope with water (e.g., toluene).- For simpler setups, ethanol is a common and effective solvent.[2] |
| Loss During Workup | - Ensure the correct pH is used during aqueous workup to minimize product solubility in the aqueous layer.- Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Inefficient Purification | - For recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation. |
Issue 2: Low Yield in Aldol Condensation
dot
Caption: Troubleshooting workflow for low yield in aldol condensation.
| Potential Cause | Troubleshooting Suggestion |
| Self-condensation of the Ketone | - Slowly add the ketone to a mixture of this compound and the base to keep the enolate concentration low. |
| Retro-aldol Reaction | - The initial aldol addition product can revert to starting materials. Heating the reaction mixture can drive the reaction towards the more stable dehydrated (condensed) product. |
| Incorrect Base Concentration | - The concentration of the base (e.g., NaOH or KOH) is crucial. Too little may result in an incomplete reaction, while too much can promote side reactions. A 10% aqueous solution is a common starting point. |
| Temperature Control | - Aldol reactions are often exothermic. Maintain a low temperature (e.g., using an ice bath) during the addition of reagents to control the reaction rate and minimize side products. |
| Product Mixture | - If a mixture of products is obtained, purification by column chromatography may be necessary to isolate the desired compound. |
Data Presentation
Table 1: Effect of Solvent on Schiff Base Synthesis Yield with this compound
| Amine Reactant | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4,6-Dinitro-2-aminobenzothiazole | Ethanol | Reflux, 4-5 hrs, H₂SO₄ catalyst | 72 | [3] |
| 1,3-Diaminopropane | Aqueous-Ethanol | Reflux, 2.5 hrs | Not specified, but solid product obtained | [1] |
| p-Toluidine | Methanol | Room temp, 1 hr | Not specified, but solid product obtained | [4] |
| 4-Hydroxybenzhydrazide | 96% Ethanol / 50% Aqueous Ethanol | Stirred, 30 min | 85 | [2] |
| Isonicotinic hydrazide | 96% Ethanol / 50% Aqueous Ethanol | Stirred, 30 min | 88 | [2] |
Note: Yields are highly dependent on the specific reactants and reaction conditions. This table provides examples from the literature to guide solvent selection.
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Synthesis from this compound
This protocol describes a general method for the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine)
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (optional, as a catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heat source
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.
-
In a separate container, dissolve the primary amine (1 equivalent) in ethanol.
-
Slowly add the amine solution to the stirred solution of this compound at room temperature.
-
(Optional) Add a few drops of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).
Protocol 2: Claisen-Schmidt (Crossed-Aldol) Condensation of this compound with a Ketone
This protocol provides a general procedure for the base-catalyzed aldol condensation of this compound with a ketone such as acetone (B3395972) or cyclohexanone.
Materials:
-
This compound
-
Ketone (e.g., acetone, cyclohexanone)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Standard laboratory glassware (Erlenmeyer flask or round-bottom flask)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Prepare a 10% aqueous solution of NaOH.
-
In an Erlenmeyer flask, dissolve this compound (1 equivalent) in ethanol.
-
Cool the flask in an ice bath.
-
In a separate container, mix the ketone (0.5 equivalents for dibenzalacetone-type products, or 1 equivalent for a single condensation) with a small amount of ethanol.
-
Slowly add the ketone solution to the cooled, stirred solution of this compound.
-
While maintaining the low temperature, slowly add the 10% NaOH solution dropwise to the reaction mixture.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to several hours. The formation of a precipitate indicates product formation.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove any residual base.
-
The crude product can be purified by recrystallization from hot ethanol.
Signaling Pathways and Workflows
dot
Caption: A generalized experimental workflow for synthesis.
References
Technical Support Center: 5-Bromosalicylaldehyde and Primary Amine Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals working with the reaction of 5-Bromosalicylaldehyde and primary amines to synthesize Schiff bases.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Schiff bases from this compound and primary amines.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Hydrolysis of Product: The Schiff base product is susceptible to hydrolysis, especially in the presence of water and acid.[1] 3. Poor Quality Reagents: this compound or the primary amine may be degraded or impure. 4. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time. | 1. Extend Reaction Time & Monitor: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[2] 2. Remove Water: Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves. For reactions in protic solvents like ethanol (B145695), ensure it is absolute. 3. Verify Reagent Purity: Use freshly opened or purified reagents. Check the purity of starting materials via melting point, NMR, or other analytical techniques. 4. Optimize Conditions: Experiment with different solvents (e.g., ethanol, methanol, aprotic solvents).[3] Gently heating the reaction mixture can also improve yields.[2] |
| Presence of Starting Materials in Product | 1. Incomplete Reaction: The reaction has not reached completion. 2. Equilibrium: The formation of Schiff bases is a reversible reaction.[4] | 1. Increase Reaction Time/Temperature: As with low yield, extending the reaction time or gently heating can drive the reaction forward.[2] 2. Purification: If the reaction does not go to completion, purify the product via recrystallization or column chromatography to remove unreacted starting materials.[2] |
| Product is an Oil or Difficult to Crystallize | 1. Impurities Present: The presence of unreacted starting materials or byproducts can inhibit crystallization. 2. Inherent Properties of the Product: Some Schiff bases are naturally oils at room temperature. | 1. Purification: Purify the crude product using column chromatography to remove impurities. 2. Induce Crystallization: Try techniques such as scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution slowly. |
| Discolored Product (Darker than expected yellow) | 1. Side Reactions/Degradation: The starting aldehyde or the product may be undergoing side reactions or degradation, possibly due to prolonged heating or exposure to air. 2. Amine Oxidation: Some primary amines are susceptible to oxidation. | 1. Minimize Heat and Reaction Time: Use the minimum necessary temperature and time to achieve a good yield. 2. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if the amine is particularly sensitive to oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing Schiff bases from this compound and primary amines?
A1: The most common issues are incomplete reactions and hydrolysis of the imine product. The formation of the C=N bond is a reversible process, and the presence of water can shift the equilibrium back to the starting materials.[1][4] While less commonly reported for this specific reaction, general side reactions for reactions between aldehydes and primary amines can include the formation of aminals (if a second equivalent of amine reacts with the initial carbinolamine intermediate) or other complex condensation products, particularly under harsh conditions or with complex starting materials.[5]
Q2: How can I prevent the hydrolysis of my Schiff base product?
A2: To prevent hydrolysis, it is crucial to minimize the presence of water throughout the reaction and workup. Use anhydrous solvents and consider adding a dehydrating agent. During the workup, avoid acidic aqueous solutions if possible, as the imine bond is particularly susceptible to hydrolysis under acidic conditions.[4]
Q3: My NMR spectrum shows both my desired imine product and unreacted this compound and primary amine. What should I do?
A3: This indicates an incomplete reaction. You can try to drive the reaction to completion by extending the reaction time or gently heating the mixture.[2] If the reaction has reached equilibrium, you will need to purify your product to remove the starting materials. Recrystallization from a suitable solvent (like ethanol) is often sufficient.[2] If recrystallization is ineffective, column chromatography is a good alternative.
Q4: What is the role of an acid catalyst in this reaction?
A4: Acid catalysis is often employed in Schiff base formation. The acid protonates the hydroxyl group of the intermediate carbinolamine, making it a better leaving group (water) and thus facilitating the dehydration step to form the imine.[4] However, the pH must be carefully controlled; at very low pH, the primary amine will be protonated and no longer nucleophilic.[4] A common practice is to add a few drops of a weak acid like acetic acid.
Q5: Can I use a secondary amine instead of a primary amine with this compound?
A5: If you react this compound with a secondary amine, you will not form a stable Schiff base (imine). Instead, the reaction typically stops at the carbinolamine stage or, more commonly, leads to the formation of an enamine if there is an abstractable alpha-proton.[6]
Experimental Protocols
General Synthesis of a Schiff Base from this compound and a Primary Amine
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
This compound
-
Primary amine (e.g., p-toluidine)
-
Absolute Ethanol
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
In a separate container, dissolve the primary amine (1 equivalent) in a minimal amount of absolute ethanol.
-
Slowly add the amine solution to the aldehyde solution at room temperature.
-
The reaction mixture is then typically stirred at room temperature or gently refluxed for a period of 2-6 hours.[2][7] The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and then often further cooled in an ice bath to induce precipitation of the product.
-
The solid product is collected by vacuum filtration and washed with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2]
Visualizations
Caption: General reaction pathway for Schiff base formation.
Caption: Troubleshooting workflow for incomplete reactions.
References
Technical Support Center: Purification of Crude 5-Bromosalicylaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Bromosalicylaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted salicylaldehyde, over-brominated products (e.g., 3,5-dibromosalicylaldehyde), isomeric byproducts (e.g., 3-bromosalicylaldehyde), and residual solvents from the reaction. The presence of unreacted starting materials is a frequent issue.[1][2] Phenolic compounds are also common impurities.[3]
Q2: My purified this compound is colored. What could be the cause and how can I fix it?
A2: A yellow to orange color in the final product can be due to the presence of colored impurities.[4] Previous methods of brominating phenols have been known to produce discolored and relatively impure products.[5] To decolorize the product, you can perform a recrystallization with the addition of a small amount of activated charcoal to the hot solution before filtration.
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is typically in the range of 102-106 °C.[6][7][8] A broad melting point range often indicates the presence of impurities.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound.[8] Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of purification.
Troubleshooting Guides
This section provides detailed troubleshooting for common purification techniques.
Recrystallization
Recrystallization is a primary method for purifying solid organic compounds like this compound.[9]
Problem 1: Oiling Out - The product separates as an oil instead of crystals.
| Possible Cause | Recommendation |
| The solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly.[10] |
| The cooling rate is too fast. | Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help slow the cooling process.[10] |
| The impurity level is high, depressing the melting point. | Consider a preliminary purification step like column chromatography or an acid-base wash to remove a significant portion of the impurities before recrystallization. |
| The boiling point of the solvent is higher than the melting point of the product. | Select a solvent with a lower boiling point. |
Problem 2: Poor or No Crystal Formation.
| Possible Cause | Recommendation |
| Too much solvent was used. | Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[10][11] |
| The solution is supersaturated but nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Adding a seed crystal of pure this compound can also initiate crystallization.[9][10][11] |
| The product is highly soluble in the chosen solvent even at low temperatures. | Consider using a different solvent or a mixed solvent system where the product has lower solubility at cold temperatures. |
Problem 3: Low Recovery of Purified Product.
| Possible Cause | Recommendation |
| Using an excessive amount of solvent for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[9] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper. |
| Incomplete crystallization. | Allow sufficient time for crystallization and ensure the solution is thoroughly cooled in an ice bath to maximize the yield.[12] |
| Washing the crystals with too much or warm solvent. | Wash the collected crystals with a minimal amount of ice-cold solvent.[9] |
Column Chromatography
Column chromatography is a versatile technique for separating this compound from its impurities.
Problem 1: Poor Separation of Product and Impurities.
| Possible Cause | Recommendation |
| Incorrect solvent system polarity. | Optimize the eluent system using Thin-Layer Chromatography (TLC) first. If the compounds are eluting too quickly (high Rf values), decrease the polarity of the eluent. If they are not moving from the baseline (low Rf values), increase the eluent's polarity. A common starting point for aromatic aldehydes is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1] |
| Column overloading. | Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica (B1680970) gel by weight. |
| Poorly packed column. | Ensure the silica gel is packed uniformly without any cracks or channels to prevent band broadening and poor separation. |
| Separation of ortho- and para- isomers is difficult. | For challenging isomer separations, consider using specialized HPLC columns such as those with phenyl or pentafluorophenyl (PFP) stationary phases, which offer different selectivity for aromatic compounds.[13][14] |
Problem 2: Product Elutes Too Quickly or Too Slowly.
| Possible Cause | Recommendation |
| Eluent is too polar. | If the product elutes too quickly, reduce the polarity of the solvent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Eluent is not polar enough. | If the product is strongly adsorbed and elutes too slowly or not at all, increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate). |
Acid-Base Extraction
Acid-base extraction can be a useful preliminary purification step to remove acidic or basic impurities. Since this compound is a phenol, it is weakly acidic and its solubility can be manipulated by changing the pH.
Problem 1: Incomplete Separation of Phenolic Impurities.
| Possible Cause | Recommendation |
| The aqueous base is not strong enough to deprotonate the phenol. | Use a dilute solution of a strong base like sodium hydroxide (B78521) (NaOH) to extract the phenolic compounds into the aqueous layer.[3] |
| Insufficient mixing of the organic and aqueous layers. | Ensure thorough mixing in the separatory funnel to allow for complete extraction. |
| Emulsion formation. | To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol (B145695)/Water
This protocol is suitable for purifying crude this compound that is mostly composed of the desired product with minor impurities.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution is clear again. Cover the flask and allow it to cool slowly to room temperature.
-
Isolation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Flash Column Chromatography
This protocol is effective for separating this compound from less polar or more polar impurities.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives good separation with an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient). Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 1761-61-1[8] |
| Molecular Formula | C₇H₅BrO₂[4] |
| Molecular Weight | 201.02 g/mol [15] |
| Appearance | Yellow to orange crystalline solid[4] |
| Melting Point | 102-106 °C[6][7][8] |
| Boiling Point | 247.3 °C at 760 mmHg[16] |
| Water Solubility | Insoluble[7] |
Table 2: Recommended Solvents for Purification
| Purification Technique | Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol/Water[17][18] | Good for single-solvent or mixed-solvent recrystallization. The product is soluble in hot ethanol and less soluble upon the addition of water. |
| Hexane/Ethyl Acetate | A common mixed-solvent system for recrystallization where solubility can be finely tuned. | |
| Column Chromatography | Hexane/Ethyl Acetate | A versatile eluent system for separating compounds of moderate polarity. The ratio can be adjusted to achieve optimal separation.[1] |
| Dichloromethane/Hexane | Another common eluent system for normal-phase chromatography. |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 5. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 6. This compound CAS#: 1761-61-1 [amp.chemicalbook.com]
- 7. This compound | CAS#:1761-61-1 | Chemsrc [chemsrc.com]
- 8. This compound | 1761-61-1 [chemicalbook.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. welch-us.com [welch-us.com]
- 14. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 15. This compound 98 1761-61-1 [sigmaaldrich.com]
- 16. This compound | 1761-61-1 [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. CN101967112A - Synthesis method for bis(this compound) thylenediamine synthetic iron - Google Patents [patents.google.com]
Technical Support Center: Optimization of 5-Bromosalicylaldehyde Condensations
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for condensations involving 5-Bromosalicylaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide and FAQs
This section provides answers to common questions and solutions to problems that may arise during Schiff base and Knoevenagel condensations with this compound.
Q1: Why is the yield of my Schiff base condensation with this compound low?
A1: Low yields in Schiff base synthesis can be attributed to several factors, as the reaction is a reversible equilibrium.[1] Here are some potential causes and solutions:
-
Presence of Water: The condensation reaction produces water, which can hydrolyze the imine product, shifting the equilibrium back towards the reactants.[2]
-
Solution: To drive the reaction to completion, it is crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent, such as anhydrous magnesium sulfate (B86663) or 4 Å molecular sieves, to the reaction mixture.[2][3]
-
-
Incorrect pH: The reaction rate is sensitive to the pH of the medium. If the solution is too acidic, the amine reactant will be protonated, rendering it non-nucleophilic. If the medium is too basic or neutral, the dehydration of the intermediate carbinolamine is often slow.[2]
-
Sub-optimal Reactant Concentration: According to Le Chatelier's principle, the concentration of reactants affects the equilibrium position.
-
Solution: Increasing the concentration of one of the reactants, typically the one that is less expensive or more easily removed after the reaction, can help push the equilibrium towards the product.[1]
-
-
Insufficient Reaction Time or Temperature: The condensation may not have reached completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] If the starting materials are still present after the initially planned duration, consider extending the reaction time or cautiously increasing the temperature, provided the reactants and products are thermally stable.[2]
-
Q2: My this compound condensation product is an oil and is difficult to purify. What can I do?
A2: Obtaining an oily product instead of a solid can complicate purification. Here are a couple of techniques to try:
-
Trituration: You can attempt to induce crystallization by triturating the oil with a non-polar solvent, such as hexane (B92381) or petroleum ether. This process can sometimes encourage the formation of a solid.[1]
-
Conversion to a Salt: If your Schiff base is stable in acidic conditions, you can convert it into a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. This salt can then be purified by recrystallization, and the free base can be regenerated if needed.[1]
Q3: The product of my this compound condensation appears to be decomposing. How can I prevent this?
A3: Schiff bases, in particular, can be susceptible to degradation, primarily through hydrolysis.[3]
-
Ensure Anhydrous Conditions: It is critical to use dry solvents for both the reaction and the purification steps. If your compound is particularly sensitive, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]
-
Appropriate Purification Method: Standard silica (B1680970) gel for column chromatography is acidic and can lead to the hydrolysis of Schiff bases.[3]
-
Solution: Consider using neutral or basic alumina (B75360) for column chromatography. Alternatively, recrystallization from a suitable anhydrous solvent is often the preferred method for purifying Schiff bases.[3]
-
-
Proper Storage: Store the final product in a desiccator or under an inert atmosphere to protect it from moisture.[3]
Q4: What are common side reactions in Knoevenagel condensations with this compound?
A4: In Knoevenagel condensations, the aldehyde can potentially undergo self-condensation, especially if a strong base is used.[4]
-
Solution: The Knoevenagel condensation is typically catalyzed by a weakly basic amine.[4] Using a mild base will favor the desired reaction pathway by deprotonating the active methylene (B1212753) compound without promoting the self-condensation of this compound.
Q5: How can I monitor the progress of my this compound condensation?
A5: The most common and straightforward method for monitoring the reaction is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of a new spot corresponding to the product. For more detailed kinetic studies, NMR spectroscopy can be utilized to observe the change in concentration of reactants and products over time.
Data Presentation
The following table summarizes quantitative data from various reported condensation reactions involving this compound.
| Condensation Type | Amine/Active Methylene Compound | Solvent(s) | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| Schiff Base | Carbohydrazide | Absolute Ethanol | Acetic Acid | 60-70 | 1.5-2.0 | High |
| Schiff Base | 1,3-Diaminopropane | Aqueous Ethanol | None | Room Temp. | 2.5 | - |
| Schiff Base | 2-Amino-2-methyl-1,3-propanediol | Absolute Ethanol | None | 65 | 2.0 | High |
| Schiff Base | 4-Hydroxybenzhydrazide | 96% Ethanol/Aqueous Ethanol | None | - | 0.5 | 85 |
| Knoevenagel Condensation | Malonic Acid | Pyridine | Pyridine | - | - | 50-58 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
General Protocol for Schiff Base Formation
This protocol describes a general procedure for the condensation of this compound with a primary amine.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Solvent (e.g., ethanol, methanol)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
-
Dehydrating agent (optional, e.g., molecular sieves)
Procedure:
-
Dissolve this compound (1 eq.) in the chosen solvent.
-
Add the primary amine (1 eq.) to the solution.
-
If using, add a catalytic amount of acetic acid.
-
If using, add a dehydrating agent like anhydrous magnesium sulfate or 4 Å molecular sieves.[3]
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.
-
Upon completion, if a precipitate has formed, filter the solid product, wash it with a cold solvent, and dry it.
-
If no precipitate forms, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent.
General Protocol for Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound.
Materials:
-
This compound (1 equivalent)
-
Active methylene compound (e.g., malonic acid, diethyl malonate) (1 equivalent)
-
Solvent (e.g., pyridine, ethanol)
-
Catalyst (e.g., piperidine, a weak amine base)
Procedure:
-
Dissolve this compound and the active methylene compound in the chosen solvent.
-
Add a catalytic amount of the weak base.
-
Stir the reaction at the desired temperature (from room temperature to reflux).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture.
-
The product may precipitate upon cooling or after the addition of water. Filter the solid, wash, and dry.
-
If the product does not precipitate, perform an appropriate workup, which may include extraction and subsequent removal of the solvent.
-
Purify the crude product by recrystallization.
Mandatory Visualization
The following diagrams illustrate the logical workflow for optimizing this compound condensations.
Caption: A logical workflow for optimizing this compound condensations.
Caption: A simplified signaling pathway for condensation reactions.
References
preventing byproduct formation in the synthesis of 5-Bromosalicylaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 5-Bromosalicylaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound are:
-
Direct Bromination of Salicylaldehyde (B1680747): This is a straightforward method involving the electrophilic aromatic substitution of salicylaldehyde with a bromine source.
-
Reimer-Tiemann Reaction of 4-Bromophenol: This reaction introduces a formyl group (-CHO) onto the aromatic ring of 4-bromophenol.
-
Duff Reaction of 4-Bromophenol: This is another formylation reaction that utilizes hexamethylenetetramine as the formylating agent.
Q2: What are the major byproducts to be aware of during the synthesis of this compound?
A2: The formation of byproducts is a common challenge. The most prevalent byproducts depend on the synthetic route:
-
Direct Bromination: The most significant byproduct is 3,5-dibromosalicylaldehyde (B1199182) , resulting from over-bromination. Other potential but less common byproducts can include the isomeric 3-bromosalicylaldehyde .
-
Reimer-Tiemann Reaction: While generally regioselective for the ortho-position, some para-formylation can occur, although in the case of 4-bromophenol, the para position is blocked. Other potential byproducts include isomeric products and unreacted starting material . Abnormal products like substituted cyclohexadienones can also be formed from the dichlorocarbene (B158193) intermediate.[1]
-
Duff Reaction: This reaction is known for its ortho-selectivity.[2] However, poly-formylated products can be an issue if reaction conditions are not carefully controlled.[2] Isomeric products are also a possibility depending on the substrate and reaction control.[1]
Q3: How can I minimize the formation of 3,5-dibromosalicylaldehyde during direct bromination?
A3: To minimize the formation of the dibrominated byproduct, consider the following strategies:
-
Control Stoichiometry: Carefully control the molar ratio of bromine to salicylaldehyde. Using a significant excess of bromine will favor the formation of 3,5-dibromosalicylaldehyde. A molar ratio of salicylaldehyde to liquid bromine of 1:(2-3) has been reported, with a preference for 1:3 in one patented procedure, though this may seem counterintuitive and might be specific to the described conditions.[3] It is generally advisable to start with a 1:1 molar ratio and monitor the reaction closely.
-
Slow Addition of Bromine: Add the bromine solution dropwise to the salicylaldehyde solution at a controlled rate. This helps to maintain a low concentration of bromine in the reaction mixture at any given time, disfavoring the second bromination.
-
Temperature Control: Perform the reaction at a low temperature, typically around 0°C, to decrease the reaction rate and improve selectivity.
-
Choice of Solvent: The solvent can influence the reactivity and selectivity. Glacial acetic acid is a common solvent for this reaction.
Q4: I have a mixture of this compound and 3,5-dibromosalicylaldehyde. How can I purify the desired product?
A4: Recrystallization is a common and effective method for purifying this compound from the less soluble 3,5-dibromosalicylaldehyde. Ethanol (B145695) is a suitable solvent for this purpose.[3] The desired product, this compound, is more soluble in hot ethanol and will crystallize out upon cooling, leaving the majority of the dibrominated byproduct in the mother liquor.
Q5: My yield of this compound is low. What are the potential causes and how can I improve it?
A5: Low yields can result from several factors depending on the synthesis method:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). If the reaction has stalled, a slight increase in temperature or extended reaction time might be necessary.
-
Byproduct Formation: As discussed, the formation of byproducts will consume starting material and reduce the yield of the desired product. Follow the strategies to minimize byproduct formation.
-
Loss during Workup and Purification: Be meticulous during the extraction and recrystallization steps to avoid mechanical losses of the product.
-
Sub-optimal Reaction Conditions: For methods like the Reimer-Tiemann and Duff reactions, factors such as the choice of base, solvent, and temperature can significantly impact the yield.
Troubleshooting Guides
Issue 1: High Levels of 3,5-Dibromosalicylaldehyde in Direct Bromination
-
Symptom: Characterization (e.g., NMR, HPLC, or Mass Spectrometry) of the crude product shows a significant amount of a species with a molecular weight corresponding to dibromosalicylaldehyde.
-
Root Cause: Over-bromination of the salicylaldehyde ring due to an excess of bromine or reaction conditions that are too harsh.
-
Solution Workflow:
-
Verify Stoichiometry: Double-check the molar equivalents of bromine used. Aim for a 1:1 or slightly higher molar ratio of bromine to salicylaldehyde.
-
Optimize Addition Rate: If not already doing so, add the bromine solution very slowly (dropwise) to the reaction mixture.
-
Lower Reaction Temperature: Conduct the reaction at 0°C or even slightly lower to enhance selectivity.
-
Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting material and the appearance of the desired product and byproducts. Stop the reaction as soon as the starting material is consumed to a satisfactory level.
-
Issue 2: Poor Regioselectivity in the Formylation of 4-Bromophenol (Reimer-Tiemann & Duff Reactions)
-
Symptom: Isolation of multiple isomeric products in addition to the desired this compound.
-
Root Cause: The directing effects of the hydroxyl and bromo substituents on the aromatic ring can lead to the formation of different isomers.
-
Solution Workflow:
-
Reimer-Tiemann Reaction:
-
Optimize Base and Solvent: The choice of base (e.g., sodium hydroxide, potassium hydroxide) and the solvent system can influence the ortho vs. para selectivity. For 4-bromophenol, the para position is blocked, so the main concern is formylation at the other ortho position.
-
Temperature Control: Maintain a consistent and optimized reaction temperature, as this can affect the selectivity.
-
-
Duff Reaction:
-
Control Stoichiometry: The ratio of hexamethylenetetramine to the phenol (B47542) is crucial. An excess of the formylating agent can lead to poly-formylation.
-
Acid Catalyst: The type and concentration of the acid catalyst can impact the regioselectivity.
-
-
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound via direct bromination. Data for the Reimer-Tiemann and Duff reactions for this specific product are less commonly reported with direct comparisons.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Key Byproducts | Reference |
| Direct Bromination | Salicylaldehyde | Liquid Bromine, Carbon Tetrachloride | 76.9 | 3,5-Dibromosalicylaldehyde | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination
This protocol is adapted from a patented procedure.[3]
Materials:
-
Salicylaldehyde
-
Liquid Bromine
-
Carbon Tetrachloride (or a safer alternative solvent like dichloromethane)
-
Anhydrous Ethanol
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve salicylaldehyde in carbon tetrachloride.
-
Prepare a solution of liquid bromine in carbon tetrachloride. The molar ratio of salicylaldehyde to bromine should be carefully controlled (e.g., start with a 1:1 ratio).
-
Cool the flask containing the salicylaldehyde solution to 0°C in an ice bath.
-
Slowly add the bromine solution dropwise to the stirred salicylaldehyde solution over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to collect the precipitated crude product.
-
Wash the crude product with cold anhydrous ethanol.
-
Recrystallize the crude product from hot anhydrous ethanol to obtain pure this compound as white crystals.
-
Dry the crystals under vacuum.
Visualizations
Experimental Workflow for Direct Bromination
Caption: Workflow for the synthesis of this compound via direct bromination.
Troubleshooting Logic for Byproduct Formation
Caption: Troubleshooting flowchart for minimizing byproduct formation in direct bromination.
References
Technical Support Center: Optimizing 5-Bromosalicylaldehyde Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing cross-coupling reactions involving 5-Bromosalicylaldehyde.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. However, the unique functionalities of this compound (the aldehyde and hydroxyl groups) can present specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound has a low yield. What are the common causes?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:
-
Catalyst System: Inactivation of the palladium catalyst is a common issue.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inadequate inert atmosphere can hinder the reaction.
-
Reagents: The quality and purity of the this compound, boronic acid, and base are crucial.
-
Side Reactions: Competing reactions such as debromination and homocoupling can consume starting materials.
Q2: I'm observing a significant amount of debrominated starting material (salicylaldehyde). How can I prevent this?
A2: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom. This is often caused by the presence of a hydride source that intercepts the palladium(II) intermediate.
-
Troubleshooting Strategies:
-
Choice of Base and Solvent: Use weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). Ensure you are using anhydrous and thoroughly degassed solvents.
-
Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos. These ligands can promote the desired cross-coupling pathway over debromination.
-
Temperature Control: Lower the reaction temperature. Debromination can become more prevalent at higher temperatures.
-
Q3: My reaction is producing a significant amount of homocoupling product from the boronic acid. What can I do to minimize this?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Troubleshooting Strategies:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.
-
Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can help to minimize its instantaneous concentration, thereby reducing the rate of homocoupling.
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to homocoupling.
-
Q4: Could the aldehyde or hydroxyl group on this compound be poisoning my catalyst?
A4: Yes, both the aldehyde and the phenolic hydroxyl group can potentially interact with the palladium catalyst. The hydroxyl group can act as a ligand, and in some cases, the aldehyde can be reduced. While complete poisoning is less common with robust modern catalysts, these interactions can affect catalytic activity.
-
Troubleshooting Strategies:
-
Ligand Choice: Use strongly coordinating and sterically demanding ligands that can outcompete the substrate for coordination to the palladium center.
-
Protecting Groups: In particularly challenging cases, protection of the aldehyde (e.g., as an acetal) or the hydroxyl group may be necessary, although this adds extra steps to the synthesis.
-
Data Presentation: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85-95 | A standard, reliable catalyst system. |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2-6 | 90-98 | Effective for a broad range of substrates. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Excellent for challenging substrates; SPhos is a bulky, electron-rich ligand that can mitigate side reactions.[1] |
| Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 90-98 | XPhos is another highly effective Buchwald ligand, particularly for sterically hindered substrates.[1] |
Note: Yields are representative and can vary based on the specific arylboronic acid used.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
II. Heck Coupling
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes. When using this compound, careful consideration of the catalyst system and reaction conditions is necessary to achieve high yields and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Heck reaction is giving a low yield. What should I investigate?
A1: Similar to the Suzuki reaction, low yields in Heck couplings can be attributed to several factors:
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Catalyst Activity: The generation of the active Pd(0) species may be inefficient, or the catalyst may be deactivated.
-
Base and Solvent: The choice of base and solvent is critical and highly interdependent.
-
Alkene Reactivity: Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive.
-
Side Reactions: Reduction of the aryl bromide or polymerization of the alkene can occur.
Q2: I'm observing poor regioselectivity in my Heck reaction. How can I control it?
A2: The regioselectivity of the Heck reaction (i.e., whether the aryl group adds to the more or less substituted carbon of the alkene) is influenced by both steric and electronic factors, which are dictated by the catalyst and ligands.
-
Troubleshooting Strategies:
-
Ligand Selection: Forcing a specific regioselectivity often requires screening different phosphine ligands or N-heterocyclic carbenes (NHCs). Bulky ligands often favor addition to the less substituted carbon.
-
Reaction Conditions: In some cases, the choice of solvent and the presence of additives can influence regioselectivity.
-
Q3: The aldehyde group in my this compound is being reduced to an alcohol. How can I prevent this?
A3: Aldehyde reduction can occur under certain Heck reaction conditions, particularly if a hydride source is present or generated in situ.
-
Troubleshooting Strategies:
-
Choice of Base: Avoid bases that can generate hydrides. Triethylamine (Et₃N) is a common choice, but if reduction is observed, consider switching to an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃).
-
Protect the Aldehyde: As a last resort, protecting the aldehyde as an acetal (B89532) before the coupling reaction will prevent this side reaction. The acetal can be removed under mild acidic conditions after the coupling.
-
Data Presentation: Comparison of Catalyst Systems for Heck Coupling
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | 12-24 | 70-85 | A classic and cost-effective system. |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | 80-90 | The bulkier phosphine ligand can improve yields. |
| PdCl₂(PPh₃)₂ | Et₃N | DMF | 120 | 12 | 75-88 | A common and reliable pre-catalyst. |
| Herrmann's Catalyst | NaOAc | NMP | 140 | 6 | >90 | A highly active palladacycle catalyst. |
Note: Yields are representative and can vary based on the specific alkene used.
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), and the base (e.g., triethylamine, 2.0 equiv.).
-
Solvent and Degassing: Add a suitable solvent (e.g., DMF or acetonitrile). Degas the mixture by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., PPh₃, 10 mol%).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
III. Visualizations
Troubleshooting Workflow for Reaction Optimization
Caption: A general troubleshooting workflow for optimizing cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle with Potential Failure Points
Caption: The catalytic cycle for the Suzuki-Miyaura reaction with key failure points.
Catalyst & Ligand Selection Logic
Caption: A logical guide for catalyst and ligand selection based on experimental issues.
References
Technical Support Center: Solvent Effects on the Rate of Schiff Base Formation with 5-Bromosalicylaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvents on the rate of Schiff base formation with 5-Bromosalicylaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Schiff base formation and how does the solvent play a role?
A1: The formation of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde. The reaction proceeds in two main steps:
-
Nucleophilic Addition: The amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine then eliminates a molecule of water to form the imine (Schiff base). This step is typically the rate-determining step and is often catalyzed by a mild acid.[1]
The solvent influences the reaction rate by:
-
Solvating Reactants and Intermediates: Polar solvents can stabilize the charged intermediates and transition states, potentially increasing the reaction rate.
-
Participating in Proton Transfer: Protic solvents (e.g., ethanol (B145695), methanol) can facilitate the proton transfers required for both the formation and dehydration of the carbinolamine.
-
Influencing Equilibrium: The removal of water, a byproduct, is crucial to drive the reaction towards the product. Solvents that form an azeotrope with water (e.g., toluene) can be used with a Dean-Stark apparatus to effectively remove water and increase the yield.[2]
Q2: Which type of solvent is generally best for Schiff base formation?
A2: The optimal solvent depends on the specific reactants and desired reaction conditions.
-
Polar Protic Solvents like ethanol and methanol (B129727) are most commonly used for the synthesis of Schiff bases from this compound.[3][4] They are effective at solvating the reactants and participating in the necessary proton transfers.
-
Polar Aprotic Solvents such as DMF and DMSO can also be used, particularly if the reactants have poor solubility in alcohols.[5]
-
Nonpolar Solvents like toluene (B28343) can be advantageous when water removal is critical, often used in conjunction with a Dean-Stark apparatus to drive the reaction to completion.[6]
Q3: How does solvent polarity affect the rate of reaction?
A3: Generally, polar solvents tend to accelerate the rate of Schiff base formation by stabilizing the polar transition state of the nucleophilic addition step. However, the effect is not always straightforward. For instance, highly polar protic solvents can also strongly solvate the amine nucleophile, potentially reducing its reactivity. The choice of solvent should be optimized based on the specific amine being used.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | 1. Inappropriate Solvent Choice: The solvent may not be effectively promoting the reaction or may be hindering it. 2. Presence of Water: As a reversible reaction, the presence of the water byproduct can slow down or prevent the reaction from going to completion.[2] 3. Low Reactant Concentration: Dilute solutions can lead to slower reaction rates. | 1. Switch Solvents: If using a nonpolar solvent without water removal, consider switching to a polar protic solvent like ethanol or methanol. If in a protic solvent, a polar aprotic solvent like DMF might offer different reactivity. For stubborn reactions, using toluene with a Dean-Stark trap is a classic solution.[6] 2. Remove Water: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.[2] Alternatively, use a Dean-Stark apparatus with a solvent that forms an azeotrope with water. 3. Increase Concentration: If solubility allows, increase the concentration of the reactants. |
| Low Product Yield | 1. Equilibrium Not Shifted Towards Products: Inadequate removal of water is a common cause of low yields.[2] 2. Side Reactions: The chosen solvent might be participating in or promoting unwanted side reactions. 3. Product Instability: The formed Schiff base might be unstable in the chosen solvent, leading to decomposition. | 1. Optimize Water Removal: See "Slow or Incomplete Reaction" troubleshooting. 2. Change Solvent: If side reactions are suspected, switching to a more inert solvent can be beneficial. For example, if you suspect the alcohol solvent is involved in side reactions, try a non-protic solvent like THF or toluene. 3. Isolate Product Quickly: Once the reaction is complete, proceed with the workup and isolation of the product without delay. Consider using a solvent for recrystallization in which the product has high stability. |
| Difficulty in Product Isolation/Purification | 1. High Solubility of Product in Reaction Solvent: The product may not precipitate out upon cooling. 2. Oily Product Formation: The Schiff base may form as an oil instead of a crystalline solid. | 1. Solvent Evaporation and Recrystallization: Remove the reaction solvent under reduced pressure and recrystallize the crude product from a different solvent system where it has lower solubility at room temperature. Common recrystallization solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[2] 2. Trituration: Try to induce crystallization by adding a non-polar solvent (e.g., hexane) to the oil and scratching the side of the flask with a glass rod. |
Data Presentation
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Effect on Reaction Rate | Rationale |
| Methanol | Polar Protic | 32.7 | Fast | Good solvation of reactants and intermediates; facilitates proton transfer. |
| Ethanol | Polar Protic | 24.6 | Fast | Similar to methanol, commonly used and effective.[3][4] |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate to Fast | High polarity stabilizes transition states. |
| DMF | Polar Aprotic | 36.7 | Moderate | Good solvent for a wide range of reactants; can accelerate reactions.[5] |
| DMSO | Polar Aprotic | 46.7 | Moderate | Highly polar, can enhance rates but may be difficult to remove.[5] |
| THF | Polar Aprotic | 7.6 | Slow to Moderate | Lower polarity may lead to a slower reaction compared to more polar solvents. |
| Toluene | Nonpolar | 2.4 | Slow (without water removal) | Does not effectively stabilize polar intermediates. Primarily used for water removal via azeotropic distillation.[6] |
| Hexane | Nonpolar | 1.9 | Very Slow | Poor solvation of reactants and polar intermediates. |
Experimental Protocols
General Protocol for the Synthesis of a Schiff Base from this compound
This protocol can be adapted to screen different solvents to study their effect on reaction time and yield.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Solvent of choice (e.g., Ethanol, Methanol, DMF, Toluene)
-
Glacial acetic acid (catalytic amount, e.g., 2-3 drops) - optional
-
Anhydrous Magnesium Sulfate (B86663) or Molecular Sieves (optional)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add the primary amine (1 equivalent) to the solution.
-
If using a catalyst, add a few drops of glacial acetic acid.
-
If using a dehydrating agent, add anhydrous magnesium sulfate or molecular sieves to the flask.
-
Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the limiting reagent on TLC), cool the mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent.[2]
Protocol for Kinetic Analysis by UV-Vis Spectrophotometry
This method can be used to determine the rate constant of the Schiff base formation in different solvents.
Instrumentation and Materials:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Stock solution of this compound in the chosen solvent
-
Stock solution of the primary amine in the chosen solvent
-
The chosen solvent for the reaction
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of the Schiff base product in the chosen solvent by scanning a solution of the purified product. The starting materials (this compound and the amine) should have minimal absorbance at this wavelength.
-
Equilibrate the UV-Vis spectrophotometer and the stock solutions to the desired reaction temperature.
-
In a quartz cuvette, place the appropriate volume of the this compound stock solution and dilute with the solvent.
-
Initiate the reaction by adding the required volume of the amine stock solution to the cuvette, quickly mix by inverting the cuvette, and immediately start recording the absorbance at the predetermined λmax over time.
-
Record the absorbance until no significant change is observed, indicating the reaction has reached completion or equilibrium.
-
The concentration of the Schiff base at different times can be calculated from the absorbance values using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the product is known.
-
The rate constant (k) can then be determined by plotting the concentration data according to the appropriate rate law (e.g., for a second-order reaction, a plot of 1/[Reactant] vs. time will be linear with a slope equal to k).
Mandatory Visualizations
Caption: Mechanism of Schiff base formation and the influence of different solvent types.
Caption: Troubleshooting workflow for low yield or slow Schiff base formation.
References
Technical Support Center: Microwave-Assisted Synthesis of 5-Bromosalicylaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the microwave-assisted synthesis of 5-Bromosalicylaldehyde derivatives, such as Schiff bases.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for this compound derivatives compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages over traditional refluxing methods.[1] The primary benefits include significantly reduced reaction times (minutes versus hours), often leading to higher product yields and improved purity by minimizing the formation of side products.[2][3] This method is also considered a greener chemistry approach due to its energy efficiency and potential for solvent-free reactions.[4]
Q2: What type of solvent is best for the microwave-assisted synthesis of Schiff bases from this compound?
A2: Polar solvents are generally preferred for microwave synthesis as they efficiently absorb microwave radiation, leading to rapid and uniform heating. Ethanol (B145695) and propanol (B110389) are commonly used for synthesizing Schiff bases.[3][5] However, solvent-free (neat) reactions are also highly effective and offer environmental benefits by simplifying product isolation and reducing waste.[4][6] The choice of solvent may depend on the specific amine being condensed with this compound.
Q3: Is a catalyst necessary for the microwave-assisted condensation of this compound with amines?
A3: While some conventional methods for Schiff base synthesis utilize acid catalysts like glacial acetic acid to enhance the reaction rate, microwave-assisted synthesis can often proceed efficiently without a catalyst.[7][8] The high temperatures achieved rapidly under microwave irradiation are typically sufficient to drive the condensation reaction to completion.[6] However, for less reactive amines, a catalytic amount of acid may still be beneficial.
Q4: Can a domestic microwave oven be used for these syntheses?
A4: It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are specifically designed with features for safety and reproducibility, including pressure and temperature sensors and controls, and uniform microwave field distribution. Using a household microwave can be hazardous due to the potential for uncontrolled pressure buildup, vessel rupture, and uneven heating leading to charring or side reactions.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Inappropriate Solvent: The chosen solvent may not be absorbing microwave energy effectively. 3. Low Microwave Power: The power setting may be too low to achieve the necessary reaction temperature. 4. Decomposition of Reactants or Product: Excessive temperature or prolonged reaction time can lead to degradation. | 1. Optimize Reaction Conditions: Systematically increase the reaction time (e.g., in 1-2 minute increments) or temperature (e.g., in 10-20°C increments) while monitoring the reaction by TLC.[5] 2. Change Solvent: Switch to a more polar solvent (e.g., ethanol, DMF) that couples more efficiently with microwaves. Alternatively, attempt a solvent-free reaction. 3. Increase Microwave Power: Gradually increase the microwave power setting. Be cautious of pressure limits in a sealed vessel.[5] 4. Reduce Temperature/Time: If charring is observed, reduce the target temperature and/or reaction time. |
| Formation of Side Products/Impure Product | 1. Side Reactions: Unwanted reactions, such as the formation of azines from hydrazine (B178648) derivatives, can occur.[2][9] 2. Charring/Decomposition: Localized overheating ("hot spots") can cause decomposition of the starting materials or the desired product. 3. Presence of Water: Water can hydrolyze the Schiff base product (imine bond). | 1. Modify Reaction Stoichiometry or Reactants: Ensure the correct molar ratios are used. In some cases, a different starting material may be needed to avoid specific side reactions.[2] 2. Ensure Proper Stirring: Use magnetic stirring in the reaction vessel to ensure even temperature distribution and prevent localized overheating. 3. Use Dry Solvents and Glassware: Ensure all reagents and glassware are dry to minimize hydrolysis. |
| Reaction Mixture Turning Dark or Charring | 1. Excessive Temperature: The reaction temperature is too high, causing decomposition. 2. "Hot Spots": Uneven heating within the reaction vessel. | 1. Lower the Set Temperature: Reduce the maximum temperature for the reaction. 2. Improve Stirring: Ensure vigorous and continuous stirring throughout the irradiation period. 3. Use a Lower Power Setting: A lower, continuous power setting may provide more controlled heating than high-power bursts. |
| Pressure Exceeds Safety Limits in a Sealed Vessel | 1. Solvent Volatility: The solvent has a low boiling point, leading to high vapor pressure at the reaction temperature. 2. Gas Formation: A side reaction may be producing gaseous byproducts. | 1. Switch to a Higher-Boiling Solvent: Use a solvent with a higher boiling point (e.g., DMF, ethylene (B1197577) glycol). 2. Reduce the Reaction Temperature: Lowering the temperature will decrease the solvent's vapor pressure. 3. Use an Open Vessel Setup: If safe and feasible, perform the reaction in a vessel open to atmospheric pressure (e.g., with a reflux condenser). |
Data Presentation
Table 1: Comparison of Conventional vs. Microwave Synthesis for this compound Schiff Bases
This table summarizes the significant improvements in reaction time and yield when using microwave irradiation compared to conventional heating methods for the synthesis of Schiff bases derived from this compound.
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 2.5 - 7.9 hours | 77 - 78% | [3] |
| Microwave Irradiation | 3.0 - 8.4 minutes | 88 - 90% | [3] |
Table 2: Optimization of Microwave Reaction Conditions for Schiff Base Synthesis
The following table provides an example of how reaction conditions can be optimized to achieve the best yield. The data is illustrative for a generic Schiff base synthesis under microwave irradiation.
| Entry | Power (Watts) | Time (min) | Temperature (°C) | Solvent | Yield (%) |
| 1 | 100 | 5 | 80 | Ethanol | 65 |
| 2 | 100 | 10 | 80 | Ethanol | 80 |
| 3 | 150 | 5 | 100 | Ethanol | 85 |
| 4 | 150 | 5 | 100 | Solvent-Free | 92 |
| 5 | 200 | 3 | 120 | Solvent-Free | 90 (slight darkening) |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of a this compound Schiff Base
Materials:
-
This compound
-
Appropriate primary amine (e.g., 2-chloro-4-nitroaniline)[3]
-
Ethanol (or solvent-free)
-
Microwave reactor vial with a magnetic stir bar
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol) and the primary amine (1.0 mmol).
-
If using a solvent, add a minimal amount of ethanol (e.g., 2-3 mL). For a solvent-free reaction, proceed without adding any solvent.
-
Seal the vial with a cap.
-
Place the vial inside the cavity of a laboratory microwave reactor.
-
Set the reaction parameters. A typical starting point would be:
-
Power: 150 W
-
Temperature: 100-120°C
-
Time: 5 minutes
-
Stirring: On
-
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
The solid product can be isolated by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Protecting the Aldehyde Group of 5-Bromosalicylaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis involving the protection of the aldehyde group of 5-Bromosalicylaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the aldehyde group in this compound?
A1: The aldehyde functional group is highly reactive and susceptible to oxidation, reduction, and nucleophilic attack. In a multi-step synthesis, it is often necessary to perform reactions on other parts of the this compound molecule that would be incompatible with a free aldehyde. Protecting the aldehyde group temporarily masks its reactivity, allowing for these transformations to be carried out selectively. The protecting group can then be removed in a later step to regenerate the aldehyde.
Q2: What are the most common methods for protecting the aldehyde group of this compound?
A2: The most common and effective methods for protecting the aldehyde group of this compound are the formation of acetals (specifically cyclic acetals like 1,3-dioxolanes) and dithianes (such as 1,3-dithianes). A less common but highly relevant method for salicylaldehydes is the formation of a bicyclic anhydro dimer, which simultaneously protects both the aldehyde and the phenolic hydroxyl group.
Q3: How do I choose the best protecting group for my synthesis?
A3: The choice of protecting group depends on the reaction conditions of the subsequent steps in your synthesis.
-
Acetals are stable to basic and neutral conditions, making them suitable for reactions involving organometallics, hydrides, and other nucleophiles. They are, however, sensitive to acidic conditions.
-
Dithianes are robust and stable under both acidic and basic conditions, offering broader compatibility. Their removal, however, often requires harsher conditions.
-
Anhydro dimers are a unique option for salicylaldehydes, protecting both the aldehyde and the phenolic hydroxyl group in one step. This can be advantageous if both groups require protection. Hydrolysis of the dimer regenerates both functional groups.
Q4: Will the phenolic hydroxyl group in this compound interfere with the aldehyde protection?
A4: The phenolic hydroxyl group can potentially interfere with acid-catalyzed acetal (B89532) formation. However, under standard conditions with a diol and an acid catalyst like p-toluenesulfonic acid (p-TsOH), the aldehyde is generally more reactive and will be selectively protected. It is crucial to use anhydrous conditions to favor acetal formation. In some cases, simultaneous protection of both the aldehyde and phenol (B47542) might occur, or protection of the phenol might be necessary prior to aldehyde protection, depending on the overall synthetic strategy. The anhydro dimer formation is a method that intentionally involves the phenolic hydroxyl group.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Acetal/Dithiane Formation | 1. Presence of water in the reaction mixture. 2. Insufficient catalyst. 3. Steric hindrance. 4. Low reactivity of the aldehyde. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Use a Dean-Stark apparatus to azeotropically remove water during the reaction. 2. Increase the amount of acid catalyst (e.g., p-TsOH) or use a stronger Lewis acid (e.g., BF₃·OEt₂). 3. Increase reaction time and/or temperature. 4. For dithiane formation with less reactive aldehydes, consider more active catalysts like TMSOTf. |
| Low Yield of Protected Product | 1. Side reactions involving the phenolic hydroxyl group. 2. Decomposition of the starting material or product under the reaction conditions. 3. Inefficient workup leading to loss of product. | 1. Consider protecting the phenolic hydroxyl group first if it proves to be problematic. 2. Use milder reaction conditions (lower temperature, less acidic catalyst). Monitor the reaction closely by TLC. 3. Optimize the extraction and purification steps. Ensure the pH of the aqueous wash is appropriate to avoid premature deprotection. |
| Difficulty in Deprotection | 1. The protecting group is too stable for the chosen deprotection conditions. 2. The deprotection conditions are too harsh and lead to decomposition of the desired product. | 1. For acetals, use a stronger acid or higher temperature. For dithianes, more stringent methods like treatment with HgCl₂ or oxidative deprotection might be necessary. 2. Use milder deprotection methods. For acetals, milder acids like pyridinium (B92312) p-toluenesulfonate (PPTS) can be used. For dithianes, non-mercury based methods are available.[1] |
| Unwanted Side Reactions During Deprotection | 1. Other acid-sensitive functional groups in the molecule are also reacting. 2. The liberated aldehyde is unstable under the deprotection conditions. | 1. Choose an orthogonal protecting group strategy where different protecting groups can be removed under different conditions. 2. Perform the deprotection at a lower temperature and for a shorter duration. Immediately work up the reaction and isolate the product. |
Experimental Protocols
Method 1: Acetal Protection with Ethylene (B1197577) Glycol
This method forms a 1,3-dioxolane, which is stable under basic and neutral conditions.
Reaction:
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add ethylene glycol (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Deprotection:
-
Dissolve the acetal-protected this compound in a mixture of acetone (B3395972) and water.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Method 2: Dithiane Protection with 1,3-Propanedithiol (B87085)
This method forms a 1,3-dithiane, which is stable under both acidic and basic conditions.
Reaction:
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add 1,3-propanedithiol (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) (0.1 eq).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
Deprotection:
-
Dissolve the dithiane-protected this compound in a mixture of acetonitrile (B52724) and water.
-
Add an excess of a deprotecting agent such as bis(trifluoroacetoxy)iodobenzene (PIFA) or N-bromosuccinimide (NBS).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
Method 3: Anhydro Dimer Formation
This method simultaneously protects the aldehyde and the phenolic hydroxyl group.[2]
Formation of Anhydro Dimer:
A typical procedure involves acid catalysis in the presence of a dehydrating agent.[2] One such method employs an acid anhydride (B1165640) with a sulfuric or alkyl sulfonic acid catalyst.[2]
Hydrolysis of Anhydro Dimer:
Hydrolysis to regenerate the salicylaldehyde (B1680747) can be performed using standard literature procedures for acetal hydrolysis, which typically involve acidic treatment in a protic solvent, such as aqueous mineral acids.[2]
Quantitative Data Summary
The following table summarizes typical yields and reaction times for different aldehyde protection methods. Please note that these values can vary depending on the specific substrate and reaction conditions.
| Protecting Group | Protection Reagents | Typical Yield | Typical Reaction Time | Deprotection Reagents | Typical Yield |
| Acetal (1,3-Dioxolane) | Ethylene glycol, p-TsOH, Toluene | 85-95% | 2-6 hours | Aqueous acid (e.g., HCl, p-TsOH) | >90% |
| Dithiane (1,3-Dithiane) | 1,3-Propanedithiol, BF₃·OEt₂ | 80-90% | 1-4 hours | HgCl₂, CaCO₃ or NBS | 70-85% |
| Anhydro Dimer | Acid anhydride, H₂SO₄ | (Not specified) | (Not specified) | Aqueous mineral acid | (Not specified) |
Visualizations
Caption: Workflow for selecting a protecting group for this compound.
Caption: Acetal protection and deprotection of this compound.
References
Technical Support Center: Purification of 5-Bromosalicylaldehyde-Based Schiff Bases
Welcome to the technical support center for the purification of 5-Bromosalicylaldehyde-based Schiff bases. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound-based Schiff bases in a question-and-answer format.
Issue 1: Low Yield of Purified Product
Question: I am losing a significant amount of my this compound-based Schiff base during purification. What are the common causes and how can I improve my yield?
Answer: Low recovery of your Schiff base can be attributed to several factors, primarily related to its stability and solubility. Schiff bases are susceptible to hydrolysis and can decompose under certain conditions.[1][2]
Possible Causes and Solutions:
| Cause | Solution | Expected Outcome |
| Hydrolysis | The imine bond is susceptible to cleavage by water, reverting the Schiff base to its starting aldehyde and amine.[2] Ensure all solvents are anhydrous and, if possible, perform the purification under an inert atmosphere (e.g., nitrogen or argon).[2] | Minimized product loss due to decomposition, leading to a higher yield. |
| Decomposition on Silica (B1680970) Gel | Standard silica gel is acidic and can promote the decomposition of Schiff bases.[3][4] Consider using neutral alumina (B75360) for column chromatography or deactivating the silica gel with a base like triethylamine.[4] Alternatively, opt for purification by recrystallization.[5] | Increased recovery of the intact Schiff base from chromatographic purification. |
| Inappropriate Recrystallization Solvent | If the Schiff base is too soluble in the chosen recrystallization solvent at room temperature, recovery will be low. | Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6] Common solvents for Schiff base recrystallization include ethanol, methanol (B129727), and mixtures like ethanol-hexane.[5][7] |
| Thermal Decomposition | Some Schiff bases are thermally unstable and can decompose upon excessive heating.[1] | Avoid prolonged heating at high temperatures during recrystallization. Use a rotary evaporator at a moderate temperature to remove solvents.[5] |
Issue 2: Persistent Impurities After Purification
Question: After purification by recrystallization or column chromatography, my NMR spectrum still shows impurities. What are these impurities and how can I remove them?
Answer: The most common impurities are unreacted starting materials (this compound and the corresponding amine) or byproducts from decomposition.
Troubleshooting Strategies:
| Impurity | Identification | Removal Strategy |
| Unreacted this compound | Characteristic aldehyde peak in the 1H NMR spectrum (around 9-10 ppm). | Column Chromatography: Use a non-polar solvent system (e.g., hexane/ethyl acetate) to elute the less polar aldehyde before the Schiff base.[8] Recrystallization: Choose a solvent in which the aldehyde is more soluble than the Schiff base. |
| Unreacted Amine | Characteristic N-H peaks in the 1H NMR and IR spectra. | Washing: If the amine is basic, wash the crude product with a dilute acid solution (e.g., 1M HCl) to form a water-soluble salt that can be removed. Note: Ensure your Schiff base is stable under acidic conditions. Column Chromatography: The polarity of the amine will dictate the appropriate solvent system. |
| Hydrolysis Products | Presence of both starting aldehyde and amine peaks in the spectra. | Rigorously exclude water from all purification steps. Use dry solvents and glassware.[2] If hydrolysis has already occurred, repurification under anhydrous conditions is necessary. |
Issue 3: Oily Product Instead of Crystals
Question: My this compound-based Schiff base is an oil and I cannot get it to crystallize. How can I solidify my product?
Answer: The formation of an oil instead of a crystalline solid is a common issue in recrystallization, often due to the presence of impurities or supersaturation.
Solutions:
-
Trituration: Try to induce crystallization by triturating the oil with a non-polar solvent like n-hexane or petroleum ether.[9] This can sometimes initiate the formation of a solid.
-
Solvent Adjustment: If using a mixed solvent system for recrystallization, you may have added too much of the "good" solvent. Try adding a small amount of the "poor" solvent to the oil to encourage precipitation.[6]
-
Seeding: If you have a small amount of crystalline product, add a seed crystal to the oil to initiate crystallization.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly at room temperature.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound-based Schiff bases?
A1: Ethanol is a frequently used and effective solvent for the recrystallization of these compounds.[5][10][11] Other options include methanol or a two-solvent system like ethanol-hexane.[6][7] The ideal solvent will dissolve the Schiff base when hot but lead to the formation of crystals upon cooling.[6]
Q2: Can I use column chromatography to purify my this compound-based Schiff base?
A2: Yes, but with caution. As mentioned, Schiff bases can decompose on acidic silica gel.[3][4] It is advisable to use neutral alumina or deactivated silica gel. A common eluent system is a mixture of n-hexane and ethyl acetate.[8] Always monitor the fractions by thin-layer chromatography (TLC).[8]
Q3: How can I prevent my Schiff base from decomposing during storage?
A3: To prevent decomposition, store your purified this compound-based Schiff base in a tightly sealed container, protected from moisture and light.[1] Storing at a low temperature can also enhance stability.[1]
Q4: What are the key spectroscopic features to confirm the formation and purity of my this compound-based Schiff base?
A4: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the IR spectrum, typically in the range of 1602-1619 cm-1.[12] In the 1H NMR spectrum, you should observe a singlet for the azomethine proton (CH=N) between 8.89-9.24 ppm.[12] The disappearance of the aldehyde proton signal from this compound is also a key indicator of a complete reaction.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Single Solvent)
-
Solvent Selection: Determine the appropriate solvent by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol). The ideal solvent will dissolve the compound when hot but not at room temperature.[6]
-
Dissolution: Place the crude Schiff base in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The Schiff base should precipitate as crystals. Cooling in an ice bath can further increase the yield.[2]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[2]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of neutral alumina or deactivated silica gel in the initial, least polar eluent (e.g., n-hexane). Pack a column with the slurry.
-
Sample Loading: Dissolve the crude Schiff base in a minimum amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of the stationary phase and load it onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified Schiff base.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[5]
Visualizations
Troubleshooting Workflow for Low Purity
Caption: A decision tree for troubleshooting low purity in this compound-based Schiff bases.
General Purification Workflow
Caption: A general workflow for the purification and analysis of this compound-based Schiff bases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 5-Bromosalicylaldehyde vs. 4-Bromo-2-hydroxybenzaldehyde
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the pathway and outcome of a synthetic strategy. This guide provides an in-depth comparison of the reactivity of two closely related brominated salicylaldehyde (B1680747) isomers: 5-Bromosalicylaldehyde and 4-Bromo-2-hydroxybenzaldehyde (B134324). The subtle difference in the position of the bromine atom significantly alters the electronic properties and, consequently, the chemical behavior of these compounds.
The differential reactivity of these isomers is rooted in the electronic interplay between the bromo, hydroxyl, and aldehyde substituents on the benzene (B151609) ring. In this compound, the bromine atom is positioned para to the electron-withdrawing aldehyde group and meta to the electron-donating hydroxyl group. This arrangement enhances the electrophilic character of the aldehyde carbon, making it more susceptible to nucleophilic attack. Conversely, in 4-Bromo-2-hydroxybenzaldehyde, the bromine atom is para to the strongly activating hydroxyl group, which increases the acidity of the phenolic proton.[1]
This guide will delve into the theoretical underpinnings of their reactivity, present available quantitative data, and provide detailed experimental protocols for key reactions to assist researchers in making informed decisions for their synthetic endeavors.
Electronic and Physicochemical Properties: A Tale of Two Isomers
The positioning of the bromine atom dictates the electronic distribution within the molecule, directly impacting key physicochemical properties such as the acidity of the phenolic hydroxyl group (pKa) and the electrophilicity of the aldehyde.
| Property | This compound | 4-Bromo-2-hydroxybenzaldehyde | Rationale |
| Aldehyde Electrophilicity | Higher | Lower | In this compound, the bromine atom is para to the aldehyde group. Its strong electron-withdrawing inductive effect significantly increases the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles.[1] |
| Phenolic Acidity (pKa) | ~7.91 | ~7.34 | In 4-Bromo-2-hydroxybenzaldehyde, the bromine atom is para to the hydroxyl group, and its electron-withdrawing inductive effect helps to stabilize the resulting phenoxide ion, thus increasing acidity (lower pKa). In the 5-bromo isomer, this effect is less pronounced as the bromine is meta to the hydroxyl group.[1] |
Note: pKa values are approximate and can vary with experimental conditions.[1]
Comparative Reactivity in Common Organic Transformations
The differences in electronic properties translate to distinct outcomes in various synthetic reactions. While direct, side-by-side quantitative comparisons in the literature are scarce, the following sections provide an overview of their expected reactivity in key transformations and cite available data.
Schiff Base Formation
Schiff base formation involves the nucleophilic attack of a primary amine on the aldehyde carbonyl group. Given the higher electrophilicity of the aldehyde in this compound, it is expected to react faster and potentially give higher yields in Schiff base condensation reactions compared to 4-Bromo-2-hydroxybenzaldehyde under identical conditions.
Representative Experimental Protocol: Synthesis of a Schiff Base
This protocol provides a general procedure for the synthesis of a Schiff base from a bromosalicylaldehyde isomer and a primary amine.
Materials:
-
This compound or 4-Bromo-2-hydroxybenzaldehyde
-
Primary amine (e.g., aniline, p-toluidine)
-
Ethanol (B145695) or Methanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 10 mmol of the selected bromosalicylaldehyde isomer in 50 mL of ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent (10 mmol) of the primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and dry in a desiccator.
While a direct comparative study with yields for both isomers under identical conditions was not found, individual studies report high yields for Schiff base formation from both isomers. For instance, a study on this compound reports a yield of 85% in the synthesis of 4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid.[2]
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde, followed by dehydration. Similar to Schiff base formation, the higher electrophilicity of the aldehyde in this compound is expected to favor this reaction.
Representative Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326)
Materials:
-
This compound or 4-Bromo-2-hydroxybenzaldehyde
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol
Procedure:
-
In separate round-bottom flasks, dissolve 10 mmol of this compound and 4-Bromo-2-hydroxybenzaldehyde in 50 mL of ethanol.
-
To each flask, add a stoichiometric equivalent of malononitrile (10 mmol) and a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Stir the reactions at room temperature and monitor their progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to induce crystallization.
-
Collect the product by vacuum filtration, wash with cold ethanol, and dry.
A study reports that in the reaction with malononitrile, this compound gives the corresponding 2-iminochromene derivative in 86-100% yield. While a direct comparison is not provided, this high yield is consistent with the expected higher reactivity of the 5-bromo isomer in this type of condensation.
Coumarin (B35378) Synthesis via Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid to form an α,β-unsaturated carboxylic acid, which can then cyclize to form a coumarin. The reactivity in this reaction is also influenced by the electrophilicity of the aldehyde.
Representative Experimental Protocol: Synthesis of Bromocoumarin
Materials:
-
This compound or 4-Bromo-2-hydroxybenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
Place 10 mmol of the bromosalicylaldehyde isomer, 20 mmol of anhydrous sodium acetate, and 30 mmol of acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath at 180°C for 4-5 hours.
-
Allow the mixture to cool slightly and pour it into 100 mL of cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure bromocoumarin.
While no direct comparative yields were found, a study on the synthesis of 3-arylcoumarins reported a 50% yield for a derivative of 4-bromo-2-hydroxybenzaldehyde in a Perkin condensation.[3] Another study on the synthesis of coumarin derivatives from various salicylaldehydes reported high yields (61-96%) for this compound in a Knoevenagel condensation approach to coumarins.
Conclusion
The choice between this compound and 4-Bromo-2-hydroxybenzaldehyde should be guided by the specific requirements of the intended chemical transformation. For reactions that hinge on the nucleophilic attack at the aldehyde carbonyl, such as Schiff base formation and Knoevenagel condensation, the higher electrophilicity of This compound makes it the more reactive and likely higher-yielding isomer.[1] Conversely, for reactions where the acidity of the phenolic hydroxyl group is paramount, such as those involving the formation of a phenoxide intermediate, 4-Bromo-2-hydroxybenzaldehyde would be the preferred starting material due to its lower pKa.[1]
This guide provides a framework for understanding the distinct chemical personalities of these two isomers. Researchers are encouraged to consider these fundamental differences when designing synthetic routes to optimize reaction conditions and achieve desired outcomes.
References
A Comparative Guide to the Validation of Analytical Methods for 5-Bromosalicylaldehyde Derivatives
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of common analytical techniques for the characterization and quantification of 5-Bromosalicylaldehyde and its derivatives. The performance of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Gas Chromatography (GC) will be compared, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on various factors including the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis (e.g., quantification, impurity profiling, or characterization).
| Parameter | HPLC | UV-Vis Spectrophotometry | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Measurement of light absorbance by the analyte in a solution. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.[1][2] |
| Specificity | High; can separate the analyte from structurally similar impurities. | Lower; susceptible to interference from other chromophoric compounds in the sample matrix. | High; provides excellent separation of volatile compounds. |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically mg/mL to µg/mL). | Very high (ppm to ppb levels), especially with sensitive detectors.[3] |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds.[4] | Not required. | Required; analyte must be volatile or amenable to derivatization to increase volatility.[2][4] |
| Instrumentation | HPLC system with a pump, injector, column, and detector (e.g., UV, PDA, MS). | UV-Vis Spectrophotometer. | Gas chromatograph with an injector, column, oven, and detector (e.g., FID, MS). |
| Typical Application | Quantification, impurity profiling, stability studies. | Routine quantification in simple matrices, dissolution testing. | Analysis of volatile impurities, residual solvents. |
Experimental Protocols
Detailed and accurate experimental protocols are crucial for the successful implementation and validation of any analytical method.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline for the analysis of this compound and can be adapted for its derivatives.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV or Photodiode Array (PDA) detector.[5]
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with an acid modifier like 0.1% phosphoric acid. For MS compatibility, formic acid should be used instead of phosphoric acid.[6][7]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 238 nm for a similar compound).[5]
-
Injection Volume: 10 µL.[5]
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the linear range of the method.
-
UV-Vis Spectrophotometry Method
A straightforward and cost-effective method for the quantification of chromophoric compounds.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Procedure:
-
Solvent: Select a solvent in which the analyte is stable and soluble, and which does not absorb at the wavelength of maximum absorbance (λmax) of the analyte.
-
Wavelength Selection: Scan the UV spectrum of a standard solution of this compound or its derivative to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. The concentration of the analyte in the sample can be determined from the calibration curve.
-
Gas Chromatography (GC) Method
Suitable for the analysis of volatile derivatives or impurities. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., DB-624).[3]
-
Carrier Gas: Inert gas such as helium or nitrogen.[1]
-
Inlet Temperature: Optimized to ensure complete vaporization without thermal degradation.
-
Oven Temperature Program: A temperature gradient is often used to achieve optimal separation.
-
Detector Temperature: Set higher than the final oven temperature.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent.
-
If necessary, perform a derivatization reaction to convert the analyte into a more volatile form.
-
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH Q2(R1) guidelines.
Caption: A typical workflow for analytical method validation.
Illustrative Signaling Pathway
This compound and its derivatives are often investigated for their potential biological activities. The diagram below represents a hypothetical signaling pathway that could be modulated by such compounds, for instance, in the context of anti-inflammatory or anti-cancer research.
Caption: A hypothetical signaling pathway modulated by a derivative.
Characterization by NMR and Mass Spectrometry
Beyond quantitative analysis, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of this compound derivatives.
-
¹H and ¹³C NMR: These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, confirming the presence of key functional groups and the overall structure. For example, the aldehyde proton typically appears as a singlet around 9.8 ppm in the ¹H NMR spectrum.[8][9]
-
Mass Spectrometry: MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.[10] The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[10]
This guide provides a foundational understanding of the analytical methods available for the validation of this compound and its derivatives. The choice of method should be tailored to the specific research or development needs, and a thorough validation is essential to ensure the generation of high-quality, reliable data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Comparative Biological Activity of 5-Bromosalicylaldehyde Schiff Bases: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-Bromosalicylaldehyde Schiff bases and their derivatives. Supported by experimental data, this document delves into their antimicrobial, anticancer, and antioxidant properties, offering detailed methodologies for key assays and visualizing complex biological pathways.
This compound Schiff bases, a class of organic compounds synthesized from the condensation of this compound with various primary amines, have garnered significant attention in medicinal chemistry. The presence of the bromine atom and the azomethine group (-C=N-) in their structure contributes to their diverse pharmacological activities. This guide synthesizes findings from multiple studies to present a comparative analysis of their efficacy.
Quantitative Analysis of Biological Activities
Table 1: Antimicrobial Activity of this compound Schiff Bases and Their Complexes
| Compound/Complex | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 5-Bromosalicylidene-p-toluidine | Escherichia coli | - | - | [1] |
| Pseudomonas aeruginosa | - | - | [1] | |
| 5-Bromosalicylidene thiosemicarbazone (5-BrSALTSC) | Staphylococcus aureus | - | - | [2] |
| Escherichia coli | - | - | [2] | |
| Copper(II) complex of 5-BrSALTSC (5-BrCuSALTSC) | Staphylococcus aureus | Highly Active @ 100 µ g/disc | - | [2] |
| Escherichia coli | Highly Active @ 150 µ g/disc | - | [2] | |
| Nickel(II) complex of 5-BrSALTSC (5-BrNiSALTSC) | Escherichia coli | Highly Active @ 150 µg | - | [2] |
| Schiff base of this compound and 4,6-Dinitro-2-Aminobenzothiazole | Staphylococcus aureus | + | - | [3] |
| Salmonella enterica | ++ | - | [3] | |
| Escherichia coli | - | - | [3] | |
| Klebsiella pneumoniae | + | - | [3] | |
| Ni(II) & Zn(II) complexes of the above Schiff base | All tested strains | Good activity | - | [3] |
| N-(5-bromo-2-hydroxylbenzylidene) pyridin-2-amine | Staphylococcus aureus | Active @ 0.625 mg/ml | - | [4] |
| Escherichia coli | Active @ 2.5 mg/ml | - | [4] |
Note: "-" indicates data not specified in the cited source. "+" indicates activity was observed, with "++" indicating higher activity.
Table 2: Anticancer Activity of this compound Schiff Bases and Their Complexes
| Compound/Complex | Cell Line | IC50 Value (µM) | Reference |
| (E)-3-((5-bromo-2-hydroxybenzylidene) amino) propanoic acid | Human breast cancer (in silico) | - | [5][6] |
| Gallium(III) complex with this compound-4-hydroxybenzoylhydrazone | HL-60 (leukemia) | 1.14 | [7] |
| SKW-3 (leukemia) | 1.31 | [7] | |
| This compound-4-hydroxybenzoylhydrazone (Ligand) | HL-60 (leukemia) | 3.14 | [7] |
| SKW-3 (leukemia) | 3.02 | [7] | |
| Copper(II) complex with Schiff base from L-phenylalanine and 5-bromo-3-methoxy-salicylaldehyde | HeLa (cervical cancer) | 1.02 ± 0.03 | [8] |
| C33A (cervical cancer) | 2.22 ± 0.17 | [8] | |
| HUVEC (non-cancerous) | 3.60 ± 0.05 | [8] |
Note: "-" indicates that the study was computational and did not provide an experimental IC50 value.
Table 3: Antioxidant Activity of this compound Schiff Bases
| Compound/Complex | Assay | IC50 Value (µM) / % Inhibition | Reference |
| Ni(II)-Schiff base complexes | DPPH | C2 showed highest scavenging ability (IC50 = 2.59 ± 1.21 µM) | [7] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and aid in the design of future experiments.
Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Procedure:
-
Media Preparation: Prepare Mueller-Hinton agar and sterilize by autoclaving. Pour the molten agar into sterile Petri plates and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Seeding: Uniformly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.
-
Well Creation: Punch wells of a specific diameter (e.g., 6 mm) into the agar using a sterile cork borer.
-
Sample Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. A solvent control and a standard antibiotic are also run in parallel.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of compounds.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. A blank (solvent and DPPH) and a positive control (e.g., ascorbic acid or BHT) are also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a change in color from purple to yellow, resulting in a decrease in absorbance.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound Schiff bases exert their biological effects is crucial for their development as therapeutic agents.
Anticancer Mechanism: PARP-1 Inhibition
Some this compound Schiff bases have been investigated as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[5][6] PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. Inhibition of PARP-1 in cancer cells with existing DNA repair defects (such as BRCA mutations) can lead to the accumulation of DNA damage and ultimately, apoptosis (programmed cell death). This concept is known as synthetic lethality.[9]
The inhibition of PARP-1 prevents the recruitment of DNA repair proteins to the site of damage. This leads to the persistence of single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cancer cells with a compromised homologous recombination (HR) repair pathway, these double-strand breaks cannot be efficiently repaired, triggering cell cycle arrest and apoptosis.[9][10] The apoptotic cascade is initiated through the activation of caspases, leading to the cleavage of cellular proteins and cell death.[1]
Antimicrobial Mechanism: DNA Gyrase Inhibition
A potential mechanism for the antimicrobial activity of Schiff bases is the inhibition of DNA gyrase.[5][11] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, which is a critical step in relieving torsional stress during these processes.
By binding to DNA gyrase, Schiff bases can interfere with its enzymatic activity. This inhibition prevents the proper supercoiling and uncoiling of bacterial DNA, leading to a disruption of DNA replication and ultimately, bacterial cell death. This mechanism of action is shared by some established antibiotics, such as quinolones.
References
- 1. Knockdown of PARP-1 Inhibits Proliferation and ERK Signals, Increasing Drug Sensitivity in Osteosarcoma U2OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and antibacterial activity of biodegradable films prepared from Schiff bases of zein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "DNA gyrase inhibition by Ni(II)-Schiff base complexes via in silico mo" by Ikechukwu P. Ejidike, Amani Direm et al. [digitalcommons.mtu.edu]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Role of PARP Inhibitors in Cancer Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties [frontiersin.org]
A Comparative Guide to Salicylaldehyde Derivatives for Metal Ion Sensing: The Role of 5-Bromosalicylaldehyde
For researchers, scientists, and professionals in drug development, the sensitive and selective detection of metal ions is a critical task. Salicylaldehyde-based Schiff base chemosensors have emerged as a versatile and effective tool for this purpose. This guide provides a detailed comparison of 5-Bromosalicylaldehyde with other substituted salicylaldehydes in the context of fluorescent metal ion sensing, supported by experimental data and detailed protocols.
The introduction of different functional groups onto the salicylaldehyde (B1680747) scaffold significantly influences the electronic properties, and consequently, the sensing performance of the resulting Schiff base sensors. This comparison focuses on the impact of electron-donating and electron-withdrawing substituents at the C5 position of the salicylaldehyde ring on the detection of metal ions, with a particular emphasis on Zinc(II) as a common analyte.
Performance Comparison of 5-Substituted Salicylaldehyde-Based Sensors
The efficacy of a fluorescent chemosensor is determined by several key performance metrics, including its selectivity towards the target ion, sensitivity (often measured by fluorescence enhancement), and its limit of detection (LOD). The table below summarizes the performance of Schiff base sensors derived from various 5-substituted salicylaldehydes for the detection of selected metal ions.
| Salicylaldehyde Derivative | Schiff Base Partner | Target Ion | Limit of Detection (LOD) | Fluorescence Change | Stoichiometry (Ligand:Metal) | Solvent System |
| This compound | 2-amino-1-ethanol | Zn²⁺ | 0.23 µM | Enhancement | 2:1 | Methanol (B129727) |
| Unsubstituted Salicylaldehyde | 2-(2-aminoethyl)pyridine (B145717) | Zn²⁺ | 0.0953 µM[1] | Enhancement | 1:1[1] | Ethanol[1] |
| 5-Chlorosalicylaldehyde (B124248) | 2-(hydroxymethyl)propane-1,3-diol | Zn²⁺ | 11.96 nM[2] | Enhancement | 2:1[2] | Not Specified |
| 5-Methylsalicylaldehyde | 2-aminobenzothiazole | Al³⁺ | 0.281 µM[3] | Enhancement | 1:1[3] | DMF/H₂O |
| 5-Nitrosalicylaldehyde | Hydrazine | Al³⁺ | 1.98 x 10⁻⁸ M | Enhancement | 2:1 | Not Specified |
Key Observations:
-
Influence of Halogen Substitution: The presence of a halogen atom at the C5 position, such as in this compound and 5-Chlorosalicylaldehyde, can enhance the sensitivity of the sensor. For instance, a Schiff base of 5-chlorosalicylaldehyde exhibited a very low limit of detection for Zn²⁺ (11.96 nM).[2] This is likely due to the electron-withdrawing nature of halogens, which can modulate the electronic properties of the sensor and influence the chelation-enhanced fluorescence (CHEF) effect.
-
Electron-Donating vs. Electron-Withdrawing Groups: The performance of the sensor is a balance between the electronic effects of the substituent on the salicylaldehyde ring and the nature of the Schiff base partner. While electron-withdrawing groups like bromo and chloro can enhance sensitivity, the overall sensor design, including the amine component, plays a crucial role in determining selectivity and the final detection limit.
-
Variability in Experimental Conditions: It is important to note that a direct comparison of LODs across different studies can be challenging due to variations in the Schiff base partner, solvent systems, and instrumentation used. However, the data provides a valuable overview of the sensing capabilities of these different salicylaldehyde derivatives.
Signaling Pathways and Experimental Workflows
The detection of metal ions by salicylaldehyde Schiff base sensors typically relies on well-understood signaling mechanisms. The binding of a metal ion to the Schiff base ligand restricts the C=N isomerization and can modulate photophysical processes like Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT), leading to a significant change in the fluorescence output.
DOT Code for Signaling Pathway Diagram
Caption: General signaling pathway for "turn-on" fluorescence sensing of metal ions.
The experimental workflow for evaluating a new salicylaldehyde-based sensor typically involves its synthesis, followed by characterization and a series of spectroscopic titrations to determine its sensing properties.
DOT Code for Experimental Workflow Diagram
Caption: A typical experimental workflow for the evaluation of a new fluorescent sensor.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of chemosensors. Below are representative protocols for the synthesis of a this compound-based Schiff base and for conducting a fluorescence titration experiment to determine its metal ion sensing properties.
Protocol 1: Synthesis of a this compound-Based Schiff Base Sensor
This protocol describes the synthesis of a Schiff base from this compound and 2-(2-aminoethyl)pyridine.
Materials:
-
This compound
-
2-(2-aminoethyl)pyridine
-
Ethanol (B145695) (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add a solution of 2-(2-aminoethyl)pyridine (1 mmol) in absolute ethanol (10 mL) dropwise with continuous stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting Schiff base product, which may precipitate out of the solution upon cooling, is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fluorescence Titration for Metal Ion Sensing
This protocol outlines the procedure for evaluating the fluorescence response of the synthesized Schiff base sensor to a target metal ion (e.g., Zn²⁺).
Materials and Equipment:
-
Synthesized Schiff base sensor
-
Stock solution of the target metal ion (e.g., ZnCl₂) in a suitable solvent (e.g., deionized water or methanol)
-
Spectroscopic grade solvent (e.g., methanol or a buffer solution)
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the Schiff base sensor (e.g., 1 mM) in the chosen solvent.
-
Prepare a stock solution of the metal ion (e.g., 10 mM ZnCl₂) in the same solvent.
-
Prepare a series of diluted metal ion solutions from the stock solution.
-
-
Fluorescence Measurement:
-
Place a fixed volume of the solvent in a quartz cuvette.
-
Add a small, fixed volume of the sensor stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM).
-
Record the fluorescence emission spectrum of the sensor solution alone (this is the baseline).
-
Incrementally add small aliquots of the metal ion solution to the cuvette, ensuring thorough mixing after each addition.
-
After each addition, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
Limit of Detection (LOD) Calculation: The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).
-
Stoichiometry Determination (Job's Plot): Prepare a series of solutions with varying mole fractions of the sensor and the metal ion, while keeping the total concentration constant. Plot the fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the complex.[3][4][5]
-
Binding Constant (Ka) Determination: The binding constant can be determined by fitting the fluorescence titration data to a suitable binding model, such as the Benesi-Hildebrand equation.[6][7]
-
Conclusion
The choice of substituent on the salicylaldehyde ring is a critical factor in the design of high-performance fluorescent chemosensors for metal ions. This compound offers a valuable platform for developing sensitive probes, with its electron-withdrawing nature contributing to favorable signaling mechanisms. However, this guide highlights that the ultimate performance of a sensor is a result of the interplay between the aldehyde derivative, the Schiff base partner, and the specific metal ion being targeted. The provided data and protocols serve as a foundation for researchers to make informed decisions in the selection and development of salicylaldehyde-based sensors for their specific analytical needs. Further systematic studies directly comparing a range of 5-substituted salicylaldehydes under consistent experimental conditions will be invaluable in further elucidating structure-property relationships and advancing the field of metal ion sensing.
References
- 1. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. asdlib.org [asdlib.org]
- 5. Job plot - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Purity Assessment of Synthesized 5-Bromosalicylaldehyde Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. In the synthesis of 5-Bromosalicylaldehyde derivatives, which are valuable intermediates in the pharmaceutical and fine chemical industries, rigorous purity assessment is paramount to ensure the quality, safety, and efficacy of the final products. This guide provides an objective comparison of key analytical techniques for this purpose, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the this compound derivative, the nature of potential impurities, the required sensitivity, and the instrumentation available. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).
A summary of the typical performance characteristics of these methods for the analysis of aromatic aldehydes is presented below. It is important to note that the exact values can vary depending on the specific derivative, instrumentation, and method validation.
Table 1: Comparison of Analytical Methods for Purity Assessment of Aromatic Aldehydes
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Separation based on differential partitioning between a stationary phase on a plate and a liquid mobile phase. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds; derivatization may be needed. | Not dependent on volatility. | Not dependent on volatility. |
| Key Advantages | Robust, versatile, high resolution for isomers, widely available. | High sensitivity and specificity, excellent for identifying volatile impurities. | Provides detailed structural information, can be used for absolute quantification (qNMR) without a specific reference standard. | Simple, rapid, low cost, good for reaction monitoring. |
| Key Disadvantages | May have lower sensitivity than GC-MS for some compounds. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Lower sensitivity compared to chromatographic methods, more complex data analysis. | Primarily qualitative or semi-quantitative, lower resolution. |
| Typical Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.01 - 0.1 µg/mL | Analyte dependent, generally higher than chromatographic methods. | Analyte dependent, typically in the µg range. |
| Typical Limit of Quantitation (LOQ) | 0.05 - 5 µg/mL | 0.05 - 0.5 µg/mL | Analyte dependent. | Not typically used for precise quantification. |
| Typical Linearity (R²) | > 0.998 | > 0.998 | N/A for qualitative analysis. | N/A |
| Typical Precision (%RSD) | < 2% | < 5% | N/A for qualitative analysis. | N/A |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the analysis of this compound derivatives.
High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the routine purity analysis and quantification of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Gradient Program: Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50-500.
-
Sample Preparation (with derivatization):
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in excess.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Inject 1 µL of the derivatized sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation (for ¹H NMR):
-
Accurately weigh approximately 10-20 mg of the sample into an NMR tube.
-
Add a known amount of a high-purity internal standard (e.g., maleic anhydride) if performing qNMR. The internal standard should have a resonance that does not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) and ensure complete dissolution.
-
-
Data Acquisition (¹H NMR):
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons to ensure full relaxation for accurate quantification.
-
-
Data Analysis:
-
The presence of unexpected signals may indicate impurities.
-
For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
-
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid technique for a preliminary assessment of purity and for monitoring the progress of a reaction.
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 7:3 v/v). The optimal ratio may need to be determined experimentally.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Procedure:
-
Spot the dissolved sample onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent to ascend the plate until it is near the top.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under UV light (254 nm). The presence of multiple spots indicates the presence of impurities.
-
Visualizing the Workflow
To further clarify the processes involved in assessing the purity of synthesized this compound derivatives, the following diagrams illustrate the key experimental workflows.
Synthesis and Purification Workflow for this compound.
Analytical Workflow for Purity Assessment.
Conclusion
The purity assessment of synthesized this compound derivatives requires a multi-faceted approach. While TLC offers a rapid preliminary check, a combination of chromatographic and spectroscopic techniques is essential for comprehensive and reliable purity determination. HPLC is a robust method for routine quantitative analysis of the main component and non-volatile impurities. GC-MS provides high sensitivity and specificity for the identification of volatile impurities. NMR spectroscopy is invaluable for unambiguous structural confirmation and can provide an absolute measure of purity through qNMR. The selection of the most appropriate technique or combination of techniques will ultimately depend on the specific requirements of the analysis, ensuring the high quality of these important chemical intermediates.
Unveiling the Cytotoxic Potential: 5-Bromosalicylaldehyde Derivatives versus Established Anticancer Drugs
For Immediate Release
A comprehensive analysis of novel 5-Bromosalicylaldehyde compounds reveals significant cytotoxic activity against leukemia cell lines, with potencies comparable and in some cases superior to established chemotherapeutic agents. This guide provides a detailed comparison of the in vitro efficacy of these promising compounds against known drugs, supported by experimental data and protocols for researchers in drug discovery and oncology.
Scientists have synthesized and evaluated a series of this compound derivatives, including hydrazones and their gallium (III) complexes, demonstrating their potent cytotoxic effects against the human acute myeloid leukemia (HL-60) and T-cell leukemia (SKW-3) cell lines. This report presents a comparative analysis of their half-maximal inhibitory concentrations (IC50) alongside those of well-established anticancer drugs: Cisplatin, Doxorubicin, and Paclitaxel (B517696).
Performance Snapshot: IC50 Comparison
The cytotoxic activity of the synthesized this compound compounds and the reference drugs were assessed using the MTT assay after a 72-hour incubation period. The results, summarized in the table below, highlight the promising anticancer potential of these novel molecules.
| Compound/Drug | Test Organism (Cell Line) | Incubation Time | IC50 (µM) |
| This compound Derivatives | |||
| This compound-4-hydroxybenzoylhydrazone (H₂L¹) | HL-60 | 72 hours | 3.14 µM[1] |
| SKW-3 | 72 hours | 3.02 µM[1] | |
| Gallium (III) Complex of H₂L¹ | HL-60 | 72 hours | 1.31 µM[1] |
| SKW-3 | 72 hours | 1.14 µM[1] | |
| This compound isonicotinoylhydrazone (H₂L²) | HL-60 | 72 hours | 4.20 µM[1] |
| SKW-3 | 72 hours | 4.80 µM[1] | |
| Gallium (III) Complex of H₂L² | HL-60 | 72 hours | 2.10 µM[1] |
| SKW-3 | 72 hours | 2.40 µM[1] | |
| Known Anticancer Drugs | |||
| Cisplatin | HL-60 | 72 hours | 8.3 µM |
| SKW-3 | 72 hours | 9.1 µM | |
| Doxorubicin | HL-60 | 48 hours | ~0.01 - 0.1 µM |
| SKW-3 | Not Found | Not Found | |
| Paclitaxel | HL-60 | 24 hours | ~0.0025 - 0.0075 µM[2] |
| SKW-3 | Not Found | Not Found |
Note: IC50 values for known drugs can vary significantly based on experimental conditions. The values presented are for comparative purposes.
The data clearly indicates that the this compound derivatives, particularly their gallium (III) complexes, exhibit potent cytotoxic activity, with IC50 values in the low micromolar range. Notably, these compounds demonstrate greater efficacy than the standard drug Cisplatin against both HL-60 and SKW-3 cell lines under the tested conditions.
Experimental Protocols
Synthesis of this compound Hydrazone Derivatives
The synthesis of this compound Schiff base ligands is achieved through a condensation reaction. A general procedure involves dissolving this compound in a suitable solvent, such as ethanol, and adding an equimolar amount of the desired amine or hydrazide. The mixture is then refluxed for a specific period, often in the presence of a catalytic amount of acid. Upon cooling, the Schiff base product typically precipitates and can be collected by filtration, followed by washing and recrystallization to achieve high purity.[3][4]
For the synthesis of metal complexes, the prepared Schiff base ligand is dissolved in a suitable solvent and treated with a solution of the corresponding metal salt (e.g., gallium (III) nitrate). The reaction mixture is stirred and heated, leading to the formation of the metal complex which can then be isolated.[4]
Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (HL-60 or SKW-3) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound compounds or known drugs for a specified incubation period (e.g., 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours to allow formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the synthesis and cytotoxicity testing workflow.
Caption: General workflow for the synthesis of this compound Schiff bases and their metal complexes.
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Conclusion
The investigated this compound derivatives, especially their gallium (III) complexes, have emerged as a promising class of cytotoxic agents. Their superior performance against leukemia cell lines compared to Cisplatin warrants further investigation into their mechanism of action and potential for development as novel anticancer therapeutics. This guide provides a foundational dataset and standardized protocols to aid researchers in the continued exploration of these and similar compounds.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
A Comparative Guide to the Spectroscopic Analysis of 5-Bromosalicylaldehyde Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 5-Bromosalicylaldehyde and its derivatives. By presenting experimental data and detailed protocols, this document serves as a practical resource for the unambiguous characterization of these compounds, which are pivotal intermediates in the synthesis of various therapeutic agents and functional materials.
Structural Elucidation: A Multi-Faceted Approach
The confirmation of the chemical structure of a synthesized compound, such as a derivative of this compound, is a critical step in chemical and pharmaceutical research. A combination of spectroscopic methods is typically employed to provide orthogonal data points, leading to a confident structural assignment. The primary techniques utilized are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecule's structure, and together they provide a detailed molecular portrait.
This guide will compare the spectroscopic data of this compound with a structurally similar compound, 3,5-Dibromosalicylaldehyde, to illustrate the sensitivity of these techniques to subtle structural modifications. Furthermore, the analysis of a common derivative, a Schiff base of this compound, will be discussed to demonstrate how these analytical methods can confirm successful chemical transformations.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its comparator, 3,5-Dibromosalicylaldehyde.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -OH | -CHO | Aromatic H |
| This compound | ~11.0 | ~9.9 | ~7.0 - 7.6 |
| 3,5-Dibromosalicylaldehyde | ~11.5 | ~9.8 | ~7.7 - 7.9 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | C-Br | C-O | Aromatic C |
| This compound | ~195 | ~110 | ~160 | ~120-140 |
| 3,5-Dibromosalicylaldehyde | ~192 | ~110, ~112 | ~158 | ~125-145 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | 3,5-Dibromosalicylaldehyde |
| O-H stretch (phenolic) | ~3200 (broad) | ~3200 (broad) |
| C=O stretch (aldehyde) | ~1660 | ~1650 |
| C=C stretch (aromatic) | ~1600, ~1470 | ~1580, ~1450 |
| C-Br stretch | ~650 | ~630 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 200/202 (approx. 1:1 ratio) | 171/173, 121, 93 |
| 3,5-Dibromosalicylaldehyde | 278/280/282 (approx. 1:2:1 ratio) | 250/252/254, 171/173, 92 |
Note: The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR) is used.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR. The spectral width is generally 0-200 ppm.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is collected prior to the sample measurement.
-
Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent.
-
Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this compound. Electrospray Ionization (ESI) is suitable for less volatile derivatives.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions.
Visualizing the Workflow and Logic
To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflow and the interplay between the different spectroscopic techniques.
Caption: Experimental workflow for the structural confirmation of a this compound product.
Caption: Logical relationship of spectroscopic techniques in structural elucidation.
Comparison and Interpretation
-
¹H NMR: The ¹H NMR spectrum of this compound shows distinct signals for the aldehyde proton (~9.9 ppm), the phenolic hydroxyl proton (~11.0 ppm), and three aromatic protons. In contrast, 3,5-Dibromosalicylaldehyde exhibits only two aromatic proton signals due to the additional bromine substitution, and the chemical shifts of the remaining protons are influenced by the change in the electronic environment.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms. The chemical shifts provide information about the electronic environment of each carbon. For example, the carbonyl carbon of the aldehyde appears significantly downfield (~195 ppm). Comparing the spectra of 5-Bromo- and 3,5-Dibromosalicylaldehyde reveals changes in the chemical shifts of the aromatic carbons due to the different substitution patterns.
-
IR Spectroscopy: The IR spectrum is invaluable for identifying functional groups. The strong, broad absorption around 3200 cm⁻¹ is characteristic of the O-H stretch of the phenol, while the sharp, intense peak around 1660 cm⁻¹ confirms the presence of the aldehyde C=O group. The formation of a Schiff base from this compound, for instance, would be indicated by the disappearance of the aldehyde C=O stretch and the appearance of a new C=N (imine) stretch around 1610-1640 cm⁻¹.
-
Mass Spectrometry: MS provides the molecular weight of the compound and information about its elemental composition through the analysis of isotopic patterns. The presence of one bromine atom in this compound results in a characteristic M/M+2 isotopic pattern with a roughly 1:1 ratio for the molecular ion peak. For 3,5-Dibromosalicylaldehyde, with two bromine atoms, a more complex M/M+2/M+4 pattern with an approximate 1:2:1 ratio is observed, providing a definitive confirmation of the number of bromine atoms in the molecule.
By integrating the data from these complementary techniques, researchers can confidently determine the structure of this compound products and differentiate them from related compounds and starting materials. This rigorous analytical approach is fundamental to ensuring the quality and integrity of chemical synthesis in research and development.
comparing the fluorescence properties of 5-Bromosalicylaldehyde-based sensors
For researchers, scientists, and drug development professionals, the quest for sensitive and selective fluorescent sensors is paramount. 5-Bromosalicylaldehyde has emerged as a versatile building block for a new generation of these sensors, particularly Schiff base derivatives, which have demonstrated significant potential in the detection of various metal ions. This guide provides an objective comparison of the fluorescence properties of several this compound-based sensors, supported by experimental data, to aid in the selection of appropriate tools for research and development.
This guide focuses on Schiff base sensors derived from this compound, detailing their synthesis, analyte specificity, and key fluorescence characteristics. The underlying sensing mechanisms, primarily Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT), are also explored.
Quantitative Fluorescence Properties
The performance of a fluorescent sensor is dictated by several key parameters. The following table summarizes the quantitative fluorescence data for a selection of this compound-based Schiff base sensors, offering a clear comparison of their capabilities.
| Sensor Name | Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) |
| Br-4C | Fe³⁺ | 365 | 500-700 | Not Specified | Not Specified | Not Specified |
| Br-5C | Fe³⁺ | 396 | 500-700 | Not Specified | Not Specified | Not Specified |
| Br-6C | Fe³⁺ | 396 | 500-700 | Not Specified | Not Specified | Not Specified |
| Sensor for Al³⁺ | Al³⁺ | Not Specified | Not Specified | Not Specified | Not Specified | 2.81 x 10⁻⁷ M[1] |
Note: "Not Specified" indicates that the data was not available in the cited literature.
Sensing Mechanism and Experimental Workflow
The fluorescence response of these sensors is typically a "turn-on" mechanism. In the absence of the target analyte, the sensor exhibits weak or no fluorescence. Upon binding with the analyte, a significant increase in fluorescence intensity is observed. This is often due to the formation of a rigid complex that restricts intramolecular rotations and vibrations, leading to an enhancement of the fluorescence quantum yield (Chelation-Enhanced Fluorescence). Another common mechanism is the inhibition of a non-radiative decay pathway, such as Excited-State Intramolecular Proton Transfer (ESIPT), upon analyte binding.[1]
The general experimental workflow for utilizing these sensors involves the synthesis of the Schiff base, followed by fluorescence titration experiments to determine its sensitivity and selectivity towards the target analyte.
Caption: General workflow for the synthesis and sensing mechanism of this compound-based Schiff base sensors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized experimental protocols for the synthesis and fluorescence analysis of this compound-based sensors, based on common practices reported in the literature.[2]
Synthesis of this compound-Based Schiff Base Sensors
-
Dissolution: Dissolve this compound in a suitable solvent, such as ethanol (B145695) or methanol.
-
Addition of Amine/Hydrazine: To the solution from step 1, add an equimolar or appropriate stoichiometric amount of the desired amine or hydrazine derivative.
-
Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a specific period, which can range from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion of the reaction, the Schiff base product often precipitates out of the solution. The solid product is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.
-
Characterization: The structure and purity of the synthesized Schiff base sensor are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry.
Fluorescence Spectroscopy Analysis
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized sensor and the analyte of interest in a suitable solvent (e.g., DMF, ethanol, or aqueous buffer).[2]
-
Fluorescence Measurements: All fluorescence measurements are performed using a spectrofluorometer.
-
Titration Experiment: To a fixed concentration of the sensor solution in a cuvette, incremental amounts of the analyte stock solution are added.
-
Data Acquisition: After each addition of the analyte, the fluorescence emission spectrum is recorded by exciting the solution at the predetermined excitation wavelength.
-
Selectivity Study: To assess the selectivity of the sensor, fluorescence measurements are repeated with a range of other potentially interfering ions under the same experimental conditions.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of the analyte to determine the sensor's response and to calculate the limit of detection (LOD).
This guide provides a foundational comparison of this compound-based fluorescent sensors. Researchers are encouraged to consult the primary literature for more specific details and to tailor these protocols to their particular experimental needs. The continued development of sensors based on this versatile platform holds great promise for advancements in various scientific and biomedical fields.
References
Unveiling the Potent Bioactivity of 5-Bromosalicylaldehyde Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of bioactive compounds is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 5-bromosalicylaldehyde analogs, delving into their anticancer and antimicrobial properties. Through a synthesis of experimental data, detailed protocols, and visual representations of key signaling pathways, this document serves as a valuable resource for advancing the development of this promising class of compounds.
The core structure of this compound, a brominated derivative of salicylaldehyde (B1680747), offers a versatile scaffold for the synthesis of a wide array of derivatives, most notably Schiff bases and their metal complexes. The introduction of the bromine atom at the 5-position of the salicylaldehyde ring has been shown to significantly influence the electronic and lipophilic properties of the resulting analogs, often leading to enhanced biological activity.
Quantitative Bioactivity Data: A Comparative Analysis
The biological evaluation of this compound analogs has revealed their potential as both anticancer and antimicrobial agents. The following tables summarize the quantitative data from various studies, providing a basis for comparing the efficacy of different structural modifications.
Anticancer Activity
The anticancer potential of this compound analogs, particularly their Schiff base derivatives and metal complexes, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, is a key metric for comparison.
One study synthesized and characterized gallium(III) complexes of this compound benzoylhydrazones, demonstrating their cytotoxic effects on leukemia cell lines.[1] The coordination of the this compound-derived ligands to gallium(III) was found to enhance their antiproliferative activity.[1] For instance, this compound-derived hydrazones exhibited significant activity against T-cell leukemic cell line SKW-3 and myeloid HL-60 cells.[2]
| Compound/Analog | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound-4-hydroxybenzoylhydrazone (H₂L¹) | HL-60 (Leukemia) | MTT | 3.14 | [1] |
| This compound-4-hydroxybenzoylhydrazone (H₂L¹) | SKW-3 (T-cell Leukemia) | MTT | 3.02 | [1] |
| [Ga(HL¹)₂]NO₃ (Gallium complex of H₂L¹) | HL-60 (Leukemia) | MTT | 1.31 | [1] |
| [Ga(HL¹)₂]NO₃ (Gallium complex of H₂L¹) | SKW-3 (T-cell Leukemia) | MTT | 1.14 | [1] |
| This compound isonicotinoylhydrazone (H₂L²) | HL-60 (Leukemia) | MTT | Not explicitly stated, but showed high activity | [1] |
| This compound isonicotinoylhydrazone (H₂L²) | SKW-3 (T-cell Leukemia) | MTT | Not explicitly stated, but showed high activity | [1] |
| [Ga(HL²)₂]NO₃ (Gallium complex of H₂L²) | HL-60 (Leukemia) | MTT | Not explicitly stated, but showed high activity | [1] |
| [Ga(HL²)₂]NO₃ (Gallium complex of H₂L²) | SKW-3 (T-cell Leukemia) | MTT | Not explicitly stated, but showed high activity | [1] |
Note: The specific IC50 values for H₂L² and its gallium complex were not provided in the abstract, but their high antiproliferative activity at low micromolar concentrations was highlighted.[1]
Antimicrobial Activity
This compound and its derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
A study on Schiff bases derived from this compound and p-toluidine, and their metal complexes, evaluated their antimicrobial activity using the agar (B569324) well diffusion method and determined their MIC values.[3]
| Compound/Analog | Microorganism | MIC (mg/mL) | Reference |
| This compound | E. coli | 0.125 | [3] |
| N-(5-bromo-2-hydroxybenzylidene) para-toluidine (Schiff base) | E. coli | Not specified, but showed activity | [3] |
| Metal complexes of the Schiff base | Various bacteria | Not specified, but showed activity | [3] |
Another study investigated the antimicrobial activity of various substituted salicylaldehydes and found that halogenated derivatives, including those with bromine, were particularly potent against yeasts.[4]
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| This compound | Candida albicans | Data not in abstract | [4] |
| This compound | Saccharomyces cerevisiae | Data not in abstract | [4] |
| This compound | Bacillus cereus | Data not in abstract | [4] |
| This compound | Escherichia coli | Data not in abstract | [4] |
| This compound | Staphylococcus aureus | Data not in abstract | [4] |
Note: While the abstract highlights the potent activity of halogenated salicylaldehydes, the specific MIC values for this compound were not provided.[4]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of this compound Schiff Base Analogs
A general procedure for the synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine.
Example: Synthesis of (E)-3-((5-bromo-2-hydroxybenzylidene) amino) propanoic acid
-
Dissolution: Dissolve this compound and β-alanine separately in ethanol (B145695) in a 1:1 molar ratio.
-
Reaction: Combine the two ethanolic solutions in a round-bottom flask.
-
Reflux: Reflux the reaction mixture for approximately 4 hours.
-
Isolation: Upon cooling, a white colored compound will form. Collect the precipitate by filtration.
-
Purification: Recrystallize the product from ethanol and dry it to obtain the pure Schiff base.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in DMF) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the this compound analog onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound analogs are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. Its aberrant activation is implicated in various cancers. Salicylaldehyde derivatives have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival. Its constitutive activation is common in many cancers.
Caption: Potential inhibition points of this compound analogs in the STAT3 pathway.
Structure-Activity Relationship Insights
The collective data from various studies on this compound analogs point towards several key structure-activity relationships:
-
The Imine (Schiff Base) Linkage: The formation of a Schiff base (C=N) by condensing this compound with various amines is a crucial step in generating biologically active compounds. This imine bond, along with the hydroxyl group, participates in chelation with metal ions, often leading to enhanced activity.
-
The Role of the Amine Moiety: The nature of the amine condensed with this compound significantly influences the biological activity. Aromatic amines, hydrazides, and other heterocyclic amines introduce different steric and electronic properties to the final molecule, which can affect its binding to biological targets.
-
Metal Complexation: The formation of metal complexes with Schiff base ligands of this compound frequently results in a marked increase in biological activity compared to the free ligands. This is often attributed to the chelation effect, which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes, and potentially altering its interaction with biological targets. The choice of the metal ion (e.g., Ga(III), Cu(II), Ni(II)) also plays a critical role in determining the overall activity.
-
The 5-Bromo Substituent: The presence of the bromine atom at the 5-position of the salicylaldehyde ring is a key determinant of the observed bioactivity.[1] The electron-withdrawing nature and the lipophilicity of the bromine atom can enhance the overall biological potency of the analogs.
Conclusion
This compound serves as a valuable starting material for the synthesis of a diverse range of analogs with promising anticancer and antimicrobial activities. The structure-activity relationships highlighted in this guide underscore the importance of the Schiff base linkage, the nature of the condensed amine, and the effect of metal complexation in modulating the biological properties of these compounds. Further research focusing on the synthesis of new derivatives and a deeper investigation into their mechanisms of action, particularly their effects on key signaling pathways like NF-κB and STAT3, will be instrumental in the development of novel and effective therapeutic agents based on the this compound scaffold. The provided experimental protocols and comparative data offer a solid foundation for researchers to build upon in this exciting area of drug discovery.
References
- 1. Gallium (III) Complexes with this compound Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity [mdpi.com]
- 2. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Power of 5-Bromosalicylaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antimicrobial activity. Among these, 5-Bromosalicylaldehyde and its derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the antimicrobial efficacy of this compound derivatives against various alternatives, supported by experimental data and detailed methodologies.
Quantitative Efficacy Analysis
The antimicrobial potency of this compound derivatives, particularly its Schiff base and metal complexes, has been demonstrated against a range of pathogenic bacteria and fungi. The following tables summarize the key quantitative data from various studies, facilitating a direct comparison of their efficacy.
Table 1: Antibacterial Activity of this compound Schiff Base Derivatives (Zone of Inhibition in mm)
| Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| This compound-p-toluidine Schiff Base | 18 | - | 15 | 12 | [1] |
| 5-Bromosalicylidene-thiosemicarbazone | - | - | Moderate Activity | - | [2] |
| Cu(II) complex of 5-Bromosalicylidene-thiosemicarbazone | High Activity | - | High Activity | - | [2] |
| Ni(II) complex of 5-Bromosalicylidene-thiosemicarbazone | - | - | High Activity | - | [2] |
| Schiff base with 4,6-Dinitro-2-Aminobenzothiazole | ++ | - | ++ | + | [3] |
| Metal complexes of Schiff base with 4,6-Dinitro-2-Aminobenzothiazole | +++ | - | +++ | ++ | [3] |
Note: '++' and '+++' denote increasing levels of activity as reported in the study. '-' indicates data not available.
Table 2: Minimum Inhibitory Concentration (MIC) of Salicylaldehyde (B1680747) Derivatives (in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas fluorescens | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 3.4 | 45.2 | 1.6 | 2.8 | [4] |
| Kanamycin (Standard Antibiotic) | - | 0.39 | 3.9 | 3.9 | [5] |
| Ciprofloxacin (Standard Antibiotic) | - | - | - | - | [3] |
Comparative Performance Against Alternatives
This compound derivatives have shown comparable and, in some cases, superior activity to conventional antibiotics. For instance, metal complexes of these derivatives often exhibit enhanced antimicrobial effects compared to the parent Schiff base.[2][3] The halogen substitution at the 5-position of the salicylaldehyde ring is a critical determinant of its high antimicrobial activity.[6][7] When compared to other phenolic compounds, salicylaldehyde derivatives demonstrate a broad spectrum of activity.
Mechanism of Action: A Multi-pronged Attack
The antimicrobial efficacy of this compound derivatives is attributed to their ability to interfere with essential bacterial processes. The primary mechanisms of action are believed to be:
-
Inhibition of DNA Gyrase: Salicylaldehyde derivatives, particularly Schiff bases, have been identified as potential inhibitors of DNA gyrase, a crucial enzyme for bacterial DNA replication and repair.[5][8] By targeting this enzyme, these compounds effectively halt bacterial proliferation.
-
Disruption of Quorum Sensing: Emerging evidence suggests that certain halogenated compounds can interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[9][10] While direct evidence for this compound is still under investigation, the inhibition of quorum sensing presents a plausible mechanism for its antivirulence activity.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Antimicrobial Susceptibility Testing: Disc Diffusion Method
The disc diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture (adjusted to 0.5 McFarland turbidity standard)
-
Filter paper discs impregnated with the test compound (e.g., this compound derivative)
-
Standard antibiotic discs (for comparison)
-
Incubator
Procedure:
-
A sterile cotton swab is dipped into the standardized bacterial suspension.
-
The excess liquid is removed by pressing the swab against the inside of the tube.
-
The swab is then used to evenly inoculate the entire surface of an MHA plate.
-
The impregnated discs are placed on the agar surface using sterile forceps.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (adjusted to 0.5 McFarland turbidity standard and then diluted)
-
Test compound solution (serial dilutions)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Serial two-fold dilutions of the test compound are prepared in MHB in the wells of a 96-well plate.
-
Each well is then inoculated with the diluted bacterial suspension.
-
A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Visualizing the Pathways
To illustrate the experimental workflow and the proposed mechanisms of action, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties [frontiersin.org]
- 6. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - DataSheet1_Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties.PDF - figshare - Figshare [figshare.com]
- 9. Sodium salicylate interferes with quorum-sensing-regulated virulence in chronic wound isolates of Pseudomonas aeruginosa in simulated wound fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antioxidant Activity of Salicylaldehyde and its Bromo-Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of salicylaldehyde (B1680747) and its bromo-substituted derivatives. The focus is on presenting available experimental data to facilitate an objective comparison of their performance in scavenging free radicals. While extensive quantitative data for simple bromo-substituted salicylaldehydes is limited in publicly available literature, this guide synthesizes the existing information and provides context for further research.
Quantitative Antioxidant Activity
The antioxidant potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to scavenge 50% of free radicals in an assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available quantitative data for salicylaldehyde.
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| Salicylaldehyde | ABTS | 818.87 | ~6705 | [1] |
| 3-Bromo-salicylaldehyde | DPPH/ABTS | Data not available | Data not available | - |
| 5-Bromo-salicylaldehyde | DPPH/ABTS | Data not available | Data not available | - |
Discussion on Structure-Activity Relationship
Experimental Protocols
The following are detailed methodologies for the two most common in vitro antioxidant assays used to evaluate phenolic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color, by an antioxidant. The antioxidant donates a hydrogen atom or an electron to DPPH•, causing it to become a colorless/yellowish hydrazine. The decrease in absorbance at approximately 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (salicylaldehyde and its derivatives) are dissolved in the same solvent as the DPPH solution to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: A specific volume of each sample dilution (e.g., 100 µL) is added to a specific volume of the DPPH solution (e.g., 2.9 mL) in a test tube or a 96-well plate.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the reaction mixtures is measured at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at approximately 734 nm is proportional to the antioxidant's ability to scavenge the radical cation.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are prepared in various concentrations as described for the DPPH assay.
-
Reaction Mixture: A small volume of the sample solution (e.g., 10 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from the plot of scavenging percentage against the antioxidant concentration.
Visualizations
Caption: Workflow for determining antioxidant activity using radical scavenging assays.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
References
Safety Operating Guide
Proper Disposal of 5-Bromosalicylaldehyde: A Procedural Guide
Ensuring the safe and compliant disposal of 5-Bromosalicylaldehyde is critical for maintaining laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure that waste is managed in accordance with safety regulations.
Immediate Safety and Hazard Information
This compound is classified as a hazardous chemical.[1][2] Key hazards include:
-
Specific Target Organ Toxicity (Single Exposure), May cause respiratory irritation (Category 3) [1][2]
It is imperative to handle this compound with appropriate personal protective equipment and in a well-ventilated area.[2][3]
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value | Citation |
| Molecular Formula | C₇H₅BrO₂ | [3] |
| Molecular Weight | 201.02 g/mol | [3] |
| log Pow | 2.57 | [3] |
The log Pow (logarithm of the partition coefficient) indicates that bioaccumulation is unlikely.[3]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the required steps for the safe disposal of this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields (European Standard EN 166).[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[3]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4]
-
Ventilation: Always handle the chemical in a well-ventilated area, such as a chemical fume hood, to minimize dust generation and inhalation.[4]
2. Waste Segregation:
-
Designate a specific, properly sealed, and clearly labeled waste container for solid this compound waste.
-
Separately collect any materials contaminated with this compound, such as used gloves, weighing paper, and contaminated wipes. Place these in a dedicated, sealed container.
-
Crucially, do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, which are incompatible.[1][2]
3. Waste Container Labeling:
-
The container must be clearly and securely labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "1761-61-1".[1]
-
Indicate all associated hazards (e.g., "Irritant," "Skin and Eye Irritant").
-
Record the date when the waste was first added to the container.
4. Temporary On-site Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[1][2]
-
Ensure the storage location is away from general laboratory traffic and incompatible materials.[1]
-
Keep the container tightly closed to prevent the release of dust or vapors.[1][2]
5. Final Disposal:
-
The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal service.[1][5]
-
Do not dispose of this chemical down the drain or in regular trash.[1][5] It should not be flushed into surface water or any sanitary sewer system.[1][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all local, state, and federal regulations for chemical waste disposal.
6. Accidental Spill Cleanup:
-
Ensure adequate ventilation and wear the appropriate PPE as described in Step 1.[4]
-
For small spills, carefully sweep or vacuum the solid material and place it into the designated hazardous waste container.[1][5] Avoid generating dust.[1][4]
-
Clean the spill area with an appropriate solvent and place the cleaning materials into the contaminated waste container.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromosalicylaldehyde
Essential safety protocols and logistical plans are critical for the secure and effective use of 5-Bromosalicylaldehyde in research and development. This guide provides immediate, procedural, and step-by-step instructions for laboratory professionals. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.[1][2][3] Facilities must be equipped with eyewash stations and safety showers in close proximity to the workstation.[1][2][3]
Engineering Controls:
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to control dust and vapor exposure.[1][2][3]
Required Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Inspect gloves prior to use.[2][4] |
| Body Protection | Lab coat or protective clothing | Wear appropriate protective clothing to prevent skin exposure.[3] |
| Respiratory Protection | NIOSH-approved respirator | A dust mask (type N95) is recommended, especially when dealing with the solid form to avoid dust inhalation. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is essential for minimizing risks.
1. Preparation and Handling:
-
Pre-handling Check: Before use, ensure all necessary PPE is available and in good condition. Confirm that the fume hood is functioning correctly.
-
Handling: Avoid generating dust.[1][3] Do not get the chemical in your eyes, on your skin, or on your clothing.[1][3] Avoid ingestion and inhalation.[1][3] Wash hands and any exposed skin thoroughly after handling.[1][2]
2. Storage:
-
This material is air-sensitive and should be stored under an inert atmosphere.[1][5]
-
Incompatible materials to avoid are strong oxidizing agents.[1][2]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[2][3][5] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2][5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][5] |
Accidental Release Measures:
-
Ensure adequate ventilation and use personal protective equipment.[2][5]
-
Sweep up the material and shovel it into a suitable, closed container for disposal.[1][2]
-
Avoid creating dusty conditions.[3]
-
Prevent the chemical from entering drains or surface water.[1][2]
Disposal Plan
Proper disposal of this compound and its contaminated materials is a critical step in the chemical's lifecycle to ensure environmental safety.
-
Waste Container: Use a designated, clearly labeled hazardous waste container for this compound and any contaminated materials (e.g., gloves, weighing paper).[4]
-
Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name, "this compound," and indicate the associated hazards.[4]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][2] Do not dispose of the chemical down the drain or in regular trash.[4] Contact your institution's environmental health and safety office for guidance on disposal procedures.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C7H5BrO2 |
| Molecular Weight | 201.02 g/mol [3] |
| Appearance | Off-white to pale yellow solid/crystal[3][6] |
| Melting Point | 103 - 107 °C[3] |
| CAS Number | 1761-61-1[1] |
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
